molecular formula C12H18 B8737374 1,2-Dipropylbenzene CAS No. 31621-49-5

1,2-Dipropylbenzene

Cat. No.: B8737374
CAS No.: 31621-49-5
M. Wt: 162.27 g/mol
InChI Key: VPHBYBUYWBZLEX-UHFFFAOYSA-N
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Description

1,2-Dipropylbenzene is a useful research compound. Its molecular formula is C12H18 and its molecular weight is 162.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

31621-49-5

Molecular Formula

C12H18

Molecular Weight

162.27 g/mol

IUPAC Name

1,2-dipropylbenzene

InChI

InChI=1S/C12H18/c1-3-7-11-9-5-6-10-12(11)8-4-2/h5-6,9-10H,3-4,7-8H2,1-2H3

InChI Key

VPHBYBUYWBZLEX-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=CC=C1CCC

Origin of Product

United States

Foundational & Exploratory

Synthesis of 1,2-Dipropylbenzene via Friedel-Crafts Alkylation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 1,2-dipropylbenzene, a disubstituted aromatic hydrocarbon with applications in organic synthesis and as a potential intermediate in pharmaceutical and materials science. Due to the inherent limitations of direct Friedel-Crafts alkylation, a multi-step approach involving acylation followed by reduction is the preferred and most reliable method for obtaining the target compound with a straight-chain propyl group. This guide provides a comprehensive overview of the reaction mechanisms, detailed experimental protocols, and methods for isomer separation.

Strategic Approach: Overcoming Carbocation Rearrangement

Direct Friedel-Crafts alkylation of benzene (B151609) with a propyl halide, such as 1-chloropropane, is not a viable method for the synthesis of n-propylbenzene, and by extension, this compound. The primary carbocation that would be formed from the alkyl halide is highly unstable and readily undergoes a 1,2-hydride shift to form the more stable secondary carbocation. This rearrangement leads to the formation of isopropylbenzene (cumene) as the major product.

To circumvent this issue, a two-step strategy is employed:

  • Friedel-Crafts Acylation: An acyl group is introduced into the aromatic ring. The acylium ion intermediate is resonance-stabilized and does not undergo rearrangement.

  • Reduction: The carbonyl group of the resulting ketone is then reduced to a methylene (B1212753) group, yielding the desired n-alkyl substituent.

This acylation-reduction sequence must be performed twice to synthesize this compound.

Overall Synthetic Pathway

The synthesis of this compound from benzene is a four-step process, which involves the initial synthesis of n-propylbenzene, followed by the introduction of the second propyl group at the ortho position.

Synthetic Pathway for this compound Benzene Benzene Propiophenone Propiophenone Benzene->Propiophenone 1. Friedel-Crafts Acylation (Propanoyl chloride, AlCl₃) nPropylbenzene n-Propylbenzene Propiophenone->nPropylbenzene 2. Reduction (Clemmensen or Wolff-Kishner) AcylPropylbenzenes Mixture of o- and p-acyl-n-propylbenzene nPropylbenzene->AcylPropylbenzenes 3. Friedel-Crafts Acylation (Propanoyl chloride, AlCl₃) Dipropylbenzenes Mixture of 1,2- and 1,4-dipropylbenzene AcylPropylbenzenes->Dipropylbenzenes 4. Reduction (Clemmensen or Wolff-Kishner) Dipropylbenzene_1_2 This compound Dipropylbenzenes->Dipropylbenzene_1_2 5. Isomer Separation

Caption: Overall synthetic workflow for this compound.

Detailed Experimental Protocols

Step 1: Friedel-Crafts Acylation of Benzene to Propiophenone

This step introduces the first acyl group onto the benzene ring.

Reaction: Benzene + Propanoyl chloride --(AlCl₃)--> Propiophenone + HCl

Experimental Protocol:

  • Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (e.g., filled with CaCl₂), and a dropping funnel is assembled in a fume hood.

  • Reactant Charging: Anhydrous aluminum chloride (AlCl₃) is added to the flask, followed by the solvent, which is typically an excess of benzene or an inert solvent like carbon disulfide or dichloromethane.

  • Addition of Acylating Agent: Propanoyl chloride is added dropwise from the dropping funnel to the stirred suspension of AlCl₃ in benzene. The reaction is exothermic and should be controlled by cooling the flask in an ice bath.

  • Reaction: After the addition is complete, the mixture is stirred at room temperature and then heated to reflux for a specified time to ensure the reaction goes to completion.

  • Work-up: The reaction mixture is cooled and then carefully poured onto crushed ice to decompose the aluminum chloride complex. Concentrated hydrochloric acid is added to dissolve any aluminum hydroxides. The organic layer is separated, washed with water, a dilute sodium bicarbonate solution, and finally with brine. The organic layer is then dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed by rotary evaporation to yield crude propiophenone.

  • Purification: The crude product can be purified by vacuum distillation.

ParameterValueReference
Benzene to Propanoyl chloride ratio~5:1 (Benzene as solvent)General Friedel-Crafts conditions
AlCl₃ to Propanoyl chloride ratio~1.1:1General Friedel-Crafts conditions
Temperature0-5 °C during addition, then refluxGeneral Friedel-Crafts conditions
Reaction Time1-3 hoursGeneral Friedel-Crafts conditions
Typical Yield85-95%[General yields for Friedel-Crafts acylation]
Step 2: Reduction of Propiophenone to n-Propylbenzene

Two primary methods are available for this reduction: the Clemmensen reduction (acidic conditions) and the Wolff-Kishner reduction (basic conditions). The choice of method depends on the presence of other functional groups in the molecule that might be sensitive to acid or base.

Reaction: Propiophenone + Zn(Hg) + HCl --> n-Propylbenzene + H₂O + ZnCl₂

Experimental Protocol:

  • Preparation of Zinc Amalgam: Zinc powder is amalgamated by treating it with a solution of mercury(II) chloride.

  • Reaction Setup: The amalgamated zinc, concentrated hydrochloric acid, water, and toluene (B28343) (as a co-solvent) are placed in a round-bottom flask equipped with a reflux condenser.

  • Addition of Ketone: Propiophenone is added to the flask.

  • Reaction: The mixture is heated to a vigorous reflux with stirring. Additional portions of concentrated hydrochloric acid are added periodically during the reflux period.

  • Work-up: After cooling, the organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether or toluene). The combined organic layers are washed with water, sodium bicarbonate solution, and brine, then dried over an anhydrous drying agent.

  • Purification: The solvent is removed by distillation, and the resulting n-propylbenzene can be purified by fractional distillation.

Reaction: Propiophenone + H₂NNH₂·H₂O + KOH --(heat)--> n-Propylbenzene + N₂ + H₂O

Experimental Protocol:

  • Reaction Setup: Propiophenone, hydrazine (B178648) hydrate, and potassium hydroxide (B78521) are placed in a round-bottom flask with a high-boiling solvent such as diethylene glycol. The flask is fitted with a reflux condenser.

  • Hydrazone Formation: The mixture is heated to a temperature that allows for the formation of the hydrazone, and water is distilled off.

  • Decomposition: The temperature is then raised to a higher level (typically around 180-200 °C) to decompose the hydrazone and evolve nitrogen gas.

  • Work-up: After the reaction is complete and has cooled, the mixture is diluted with water and extracted with an organic solvent (e.g., diethyl ether). The combined organic extracts are washed with dilute acid and water, then dried.

  • Purification: The solvent is removed, and the n-propylbenzene is purified by distillation.

ParameterClemmensen ReductionWolff-Kishner Reduction
Reagents Zn(Hg), conc. HClH₂NNH₂·H₂O, KOH
Solvent Toluene/WaterDiethylene glycol
Temperature Reflux (~110 °C)180-200 °C
Typical Yield 70-90%80-95%
Step 3: Friedel-Crafts Acylation of n-Propylbenzene

This step introduces the second acyl group. The n-propyl group is an ortho-, para-directing group. Due to steric hindrance from the n-propyl group, the acylation will favor the para position, but the ortho isomer will also be formed.

Reaction: n-Propylbenzene + Propanoyl chloride --(AlCl₃)--> 1-(2-propylphenyl)propan-1-one + 1-(4-propylphenyl)propan-1-one (B1275453)

Experimental Protocol:

The protocol is analogous to the Friedel-Crafts acylation of benzene (Step 1), with n-propylbenzene used as the starting aromatic compound.

ParameterValue
n-Propylbenzene to Propanoyl chloride ratio~1:1
AlCl₃ to Propanoyl chloride ratio~1.1:1
SolventDichloromethane or Carbon disulfide
Temperature0-5 °C during addition, then room temp.
Ortho:Para Ratio Para-isomer is the major product. The exact ratio is not readily available in the literature but is expected to be significantly skewed towards the para isomer.
Typical Combined Yield 70-85%
Step 4: Reduction of Acyl-n-propylbenzenes to 1,2- and 1,4-Dipropylbenzene

The mixture of 1-(2-propylphenyl)propan-1-one and 1-(4-propylphenyl)propan-1-one is reduced using either the Clemmensen or Wolff-Kishner reduction, following the protocols described in Step 2. This will yield a mixture of this compound and 1,4-dipropylbenzene.

Step 5: Separation of 1,2- and 1,4-Dipropylbenzene Isomers

The final step is the separation of the desired 1,2-isomer from the 1,4-isomer. Due to the differences in their physical properties, this can be achieved by fractional distillation under reduced pressure. The boiling points of the two isomers are expected to be different enough to allow for separation, although it may require a column with a high number of theoretical plates.

CompoundBoiling Point (°C)
This compound~215-217
1,4-Dipropylbenzene~210-212

Note: Boiling points are approximate and can vary with pressure.

Reaction Mechanisms and Visualizations

Friedel-Crafts Acylation Mechanism

Friedel-Crafts Acylation cluster_0 Formation of Acylium Ion cluster_1 Electrophilic Aromatic Substitution Propanoyl_chloride Propanoyl Chloride AlCl3 AlCl₃ Propanoyl_chloride->AlCl3 + Acylium_ion Acylium Ion (Electrophile) AlCl3->Acylium_ion Generates AlCl4- [AlCl₄]⁻ Benzene Benzene Sigma_complex Arenium Ion (Sigma Complex) Benzene->Sigma_complex + Acylium Ion Propiophenone Propiophenone Sigma_complex->Propiophenone - H⁺

Caption: Mechanism of Friedel-Crafts acylation.

Clemmensen and Wolff-Kishner Reductions

Reduction Pathways cluster_clemmensen Clemmensen Reduction cluster_wolff_kishner Wolff-Kishner Reduction Ketone Aryl Ketone (e.g., Propiophenone) Clemmensen_reagents Zn(Hg), conc. HCl Wolff_Kishner_reagents H₂NNH₂·H₂O, KOH, heat Alkane Alkane (e.g., n-Propylbenzene) Clemmensen_reagents->Alkane Wolff_Kishner_reagents->Alkane

Caption: Comparison of Clemmensen and Wolff-Kishner reduction pathways.

Conclusion

The synthesis of this compound via a Friedel-Crafts acylation and subsequent reduction strategy is a robust method that avoids the formation of rearranged isopropyl byproducts. Careful control of reaction conditions and effective purification at each step are crucial for obtaining the desired product in good yield and purity. The final separation of the ortho and para isomers by fractional distillation is a critical step in isolating the target this compound. This guide provides a comprehensive framework for researchers and professionals to successfully synthesize this compound for various applications in drug development and chemical research.

The Formation of 1,2-Dipropylbenzene: A Mechanistic Exploration

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The synthesis of 1,2-dipropylbenzene, an ortho-substituted aromatic hydrocarbon, presents a unique challenge in organic chemistry. While the introduction of alkyl groups onto a benzene (B151609) ring is a well-established process, primarily through the Friedel-Crafts alkylation, directing this substitution to the sterically hindered ortho position for a second propyl group is not straightforward. This technical guide delves into the core mechanisms governing the formation of this compound, providing a comprehensive overview of the reaction pathways, influencing factors, and relevant experimental data.

Core Mechanism: Friedel-Crafts Alkylation and its Intricacies

The primary route to dipropylbenzenes is the Friedel-Crafts alkylation of benzene. This electrophilic aromatic substitution reaction typically involves the reaction of benzene with a propylating agent, such as propylene (B89431) or a propyl halide (e.g., 1-chloropropane), in the presence of a catalyst.

Formation of the Electrophile

The reaction is initiated by the formation of a propyl carbocation or a species with significant carbocationic character, which acts as the electrophile. When using a propyl halide and a Lewis acid catalyst like aluminum chloride (AlCl₃), the catalyst abstracts the halide to generate the carbocation.[1][2]

However, the initially formed primary n-propyl carbocation is highly unstable and rapidly rearranges via a 1,2-hydride shift to the more stable secondary isopropyl carbocation.[1] This rearrangement is a critical factor in the product distribution, leading to the predominance of isopropyl-substituted products.

G cluster_0 Electrophile Formation and Rearrangement Propyl_Chloride CH₃CH₂CH₂Cl AlCl3 AlCl₃ Primary_Carbocation_Complex [CH₃CH₂CH₂⁺---Cl-AlCl₃⁻] Secondary_Carbocation CH₃CH⁺CH₃ (more stable) Primary_Carbocation CH₃CH₂CH₂⁺ (less stable)

Electrophilic Aromatic Substitution

The generated carbocation then attacks the electron-rich benzene ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. Subsequent deprotonation of this intermediate by a weak base in the reaction mixture restores the aromaticity of the ring, yielding the alkylated benzene.[3][4]

Due to the carbocation rearrangement, the initial product of the alkylation of benzene with a propylating agent is predominantly isopropylbenzene (cumene), with n-propylbenzene being a minor product, especially under conditions that favor thermodynamic equilibrium.[5]

The Second Alkylation: Formation of Dipropylbenzenes

The mono-alkylated product, being more electron-rich than benzene itself, is more susceptible to further electrophilic attack. This leads to polyalkylation, resulting in the formation of dipropylbenzenes and even tripropylbenzenes.[5] The second alkyl group can add at the ortho, meta, or para positions relative to the first propyl group.

G Benzene Benzene Propylbenzene (B89791) Propylbenzene Benzene->Propylbenzene First Alkylation (Propylating Agent, Catalyst) Dipropylbenzenes This compound (ortho) 1,3-Dipropylbenzene (meta) 1,4-Dipropylbenzene (para) Propylbenzene->Dipropylbenzenes Second Alkylation (Propylating Agent, Catalyst)

Isomer Distribution: The Predominance of Meta and Para Isomers

The distribution of the dipropylbenzene isomers is governed by a combination of electronic and steric factors, as well as the reaction conditions which dictate whether the reaction is under kinetic or thermodynamic control.

  • Electronic Effects: The propyl group is an ortho-, para-directing activator. This electronic effect would suggest that the second propyl group should preferentially add to the ortho and para positions.

  • Steric Hindrance: The bulky nature of the propyl group (particularly the isopropyl group) sterically hinders the approach of the electrophile to the ortho positions. This steric hindrance is the primary reason why this compound is a minor product in the reaction mixture.[6]

  • Thermodynamic vs. Kinetic Control:

    • Kinetic Control: At lower temperatures and shorter reaction times, the product distribution is governed by the relative rates of formation of the different isomers. While still a minor product due to sterics, the ortho isomer may be formed in slightly higher proportions under kinetic control.

    • Thermodynamic Control: At higher temperatures and longer reaction times, the reaction becomes reversible, allowing for isomerization of the dipropylbenzene products. The thermodynamically more stable meta and para isomers are favored at equilibrium. The ortho isomer, being sterically crowded, is the least stable and its concentration will be very low under these conditions.[7]

Quantitative analysis of diisopropylbenzene (DIPB) mixtures often reveals a very low percentage of the ortho isomer. For instance, one study reported a diisopropylbenzene stream to contain as little as 0.6% ortho-diisopropylbenzene, with the majority being the meta and para isomers.[8]

Quantitative Data on Dipropylbenzene Formation

The following table summarizes typical reaction conditions and product distributions for the alkylation of benzene, highlighting the formation of dipropylbenzenes as byproducts in cumene (B47948) production. It is important to note that specific yields of this compound are rarely reported due to its low abundance.

CatalystPropylating AgentTemperature (°C)Pressure (bar)Benzene:Propylene Molar RatioCumene Selectivity (%)Diisopropylbenzene (DIPB) Content (%)Reference
Solid Phosphoric Acid (SPA)Propylene200-26027-41~7:1~95~3-5 (mixture of isomers)[9]
Zeolite-basedPropylene150-25020-355:1 - 8:1>99<1 (mixture of isomers)[9]
Aluminum Chloride (AlCl₃)Propylene50-80Liquid Phase2.5:1 - 4:1~99Variable, can be significant[9]
Silica-AluminaPropylene200-235~48N/A (alkylation of cumene)N/AHigh conversion to p- and m-DIPB[3][8]

Experimental Protocols

Synthesis of Dipropylbenzenes from Benzene and 1-Chloropropane (B146392)

Objective: To synthesize a mixture of propylbenzene and dipropylbenzenes via Friedel-Crafts alkylation.

Materials:

  • Anhydrous Benzene

  • 1-Chloropropane

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dry Diethyl Ether

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Apparatus for distillation

Procedure:

  • Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel. All glassware must be thoroughly dried to prevent deactivation of the AlCl₃ catalyst.

  • Reaction Mixture: In the flask, place anhydrous aluminum chloride (e.g., 0.15 mol) and anhydrous benzene (e.g., 1.0 mol). Cool the flask in an ice bath.

  • Addition of Alkylating Agent: Slowly add 1-chloropropane (e.g., 0.5 mol) from the dropping funnel to the stirred benzene-AlCl₃ mixture over a period of 30-60 minutes. Maintain the temperature of the reaction mixture below 10°C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for an additional 2-3 hours. The reaction is exothermic, and some gentle refluxing may be observed.

  • Quenching: Cool the reaction mixture in an ice bath and slowly add crushed ice, followed by a mixture of ice and concentrated HCl to decompose the aluminum chloride complex.

  • Work-up: Transfer the mixture to a separatory funnel. The organic layer (containing benzene, propylbenzene, and dipropylbenzenes) will separate from the aqueous layer.

  • Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and finally with water.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter the drying agent and remove the excess benzene and diethyl ether (if used) by simple distillation.

  • Fractional Distillation: The remaining residue, a mixture of propylbenzene and dipropylbenzene isomers, can be separated by fractional distillation under reduced pressure. The different isomers will have slightly different boiling points, allowing for their separation. This compound, being a minor component, will be present in one of the fractions.

G cluster_0 Reaction Setup cluster_1 Alkylation cluster_2 Work-up and Purification Flask Three-necked flask Benzene_AlCl3 Benzene + AlCl₃ Flask->Benzene_AlCl3 Ice_Bath Ice Bath Benzene_AlCl3->Ice_Bath Add_Propyl_Chloride Slow addition of 1-Chloropropane Stirring Stir at room temp for 2-3 hours Add_Propyl_Chloride->Stirring Quench Quench with Ice/HCl Separation Separatory Funnel Quench->Separation Washing Wash with H₂O, NaHCO₃ Separation->Washing Drying Dry with MgSO₄ Washing->Drying Distillation Fractional Distillation Drying->Distillation

Conclusion

The formation of this compound is a consequence of the polyalkylation that occurs during the Friedel-Crafts alkylation of benzene. Its formation is significantly limited by steric hindrance, making it a minor isomer in comparison to the more stable meta and para isomers. The product distribution is highly dependent on the reaction conditions, with lower temperatures potentially favoring the kinetically controlled formation of the ortho isomer to a small extent. However, under typical industrial and laboratory conditions that allow for equilibration, the thermodynamically favored meta and para isomers predominate. A thorough understanding of the interplay between electronic effects, steric hindrance, and reaction control is crucial for predicting and manipulating the isomer distribution in the synthesis of polysubstituted benzenes.

References

An In-depth Technical Guide to the Physicochemical Properties of o-Dipropylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of o-dipropylbenzene (1,2-dipropylbenzene). The information is presented in a structured format to facilitate easy access and comparison, catering to the needs of researchers, scientists, and professionals in drug development. This document includes tabulated quantitative data, detailed experimental protocols for key property determination, and a logical relationship diagram to visualize the interplay of these properties.

Core Physicochemical Properties

o-Dipropylbenzene is an aromatic hydrocarbon with the chemical formula C₁₂H₁₈. It is a colorless liquid and one of three isomers of dipropylbenzene, the others being m-dipropylbenzene and p-dipropylbenzene. Understanding its physicochemical properties is crucial for its application in chemical synthesis, as a solvent, and for safety and handling considerations.

Quantitative Data Summary

The following tables summarize the key physicochemical properties of o-dipropylbenzene. Data for its meta and para isomers, as well as the related compound diisopropylbenzene, are included for comparative purposes where available.

Table 1: General and Physical Properties of Dipropylbenzene Isomers

Propertyo-Dipropylbenzenem-Dipropylbenzenep-DipropylbenzeneUnitReference
Molecular Formula C₁₂H₁₈C₁₂H₁₈C₁₂H₁₈-[1][2]
Molecular Weight 162.27162.27162.27 g/mol [1][3]
Boiling Point 219.5490 (K)238°C[2][4][5]
Melting Point 263.94--29K[3][5]
Density 0.8620.9140.862g/cm³[2][5][6]
Refractive Index 1.4921.516--[2][6]

Table 2: Thermodynamic and Safety Properties of o-Dipropylbenzene

PropertyValueUnitReference
Flash Point 80.9°C[2]
Vapor Pressure 0.175mmHg at 25°C[2]
Enthalpy of Vaporization (ΔvapH°) 45.24kJ/mol[3]
Enthalpy of Fusion (ΔfusH°) 20.49kJ/mol[3]
Standard Gibbs Free Energy of Formation (ΔfG°) 152.94kJ/mol[3]
Enthalpy of Formation at Standard Conditions (ΔfH°gas) -65.95kJ/mol[3]

Table 3: Solubility and Partitioning of o-Dipropylbenzene

PropertyValueUnitReference
Log10 of Water Solubility (log₁₀WS) -3.91mol/l[3]
Octanol/Water Partition Coefficient (logPₒ/w) 3.592-[3]

Experimental Protocols

Detailed experimental protocols for determining the physicochemical properties of o-dipropylbenzene are outlined below. These are based on established methodologies for organic compounds and hydrocarbons.

Determination of Boiling Point (Micro Method)

This method is suitable for determining the boiling point of small quantities of liquid organic compounds like o-dipropylbenzene.[7][8][9]

Apparatus:

  • Thiele tube or oil bath

  • Small test tube (e.g., 10x75 mm)

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating source (e.g., Bunsen burner or hot plate)

  • Sample of o-dipropylbenzene

Procedure:

  • A small volume (approximately 0.5 mL) of o-dipropylbenzene is placed into the small test tube.[7]

  • A capillary tube, sealed at one end, is placed into the test tube with the open end submerged in the liquid.[7]

  • The test tube is attached to a thermometer using a rubber band or wire.

  • The assembly is clamped and immersed in a Thiele tube or an oil bath, ensuring the sample is below the level of the heating fluid.[9]

  • The apparatus is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[7]

  • Heating is continued until a steady stream of bubbles is observed, and then the heat source is removed.

  • The liquid is allowed to cool. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[9]

Determination of Density (Pycnometer Method)

The density of liquid o-dipropylbenzene can be accurately determined using a pycnometer or specific gravity bottle.

Apparatus:

  • Pycnometer (specific gravity bottle) of a known volume

  • Analytical balance

  • Water bath with temperature control

  • Sample of o-dipropylbenzene

  • Distilled water

Procedure:

  • The clean, dry pycnometer is weighed accurately on an analytical balance (m₁).

  • The pycnometer is filled with distilled water and placed in a constant temperature water bath until it reaches thermal equilibrium. The volume is adjusted to the calibration mark, and the pycnometer is reweighed (m₂). The density of water at this temperature (ρ_water) is known.

  • The pycnometer is thoroughly dried and filled with o-dipropylbenzene.

  • The filled pycnometer is brought to the same temperature in the water bath, the volume is adjusted, and it is weighed again (m₃).

  • The density of o-dipropylbenzene (ρ_sample) is calculated using the following formula: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water

Determination of Solubility in Water

The solubility of a non-polar organic compound like o-dipropylbenzene in water is expected to be very low.[5] A common method to determine this is the shake-flask method.

Apparatus:

  • Screw-cap vials or flasks

  • Constant temperature shaker bath

  • Centrifuge

  • Analytical instrument for quantification (e.g., Gas Chromatography-Mass Spectrometry, GC-MS)

  • Sample of o-dipropylbenzene

  • High-purity water

Procedure:

  • An excess amount of o-dipropylbenzene is added to a known volume of high-purity water in a screw-cap vial.

  • The vial is sealed and placed in a constant temperature shaker bath. The mixture is agitated for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After shaking, the mixture is allowed to stand to allow for phase separation. To ensure complete separation of undissolved droplets, the aqueous phase can be centrifuged.

  • A sample of the aqueous phase is carefully withdrawn, ensuring no undissolved organic material is included.

  • The concentration of o-dipropylbenzene in the aqueous sample is determined using a suitable analytical technique like GC-MS, which has been calibrated with standards of known concentration.

  • The measured concentration represents the solubility of o-dipropylbenzene in water at that temperature.

Visualizations

Logical Relationships of Physicochemical Properties

The following diagram illustrates the interconnectedness of the various physicochemical properties of o-dipropylbenzene.

G Logical Relationships of o-Dipropylbenzene Properties MolecularStructure Molecular Structure (C12H18, ortho-substitution) MolecularWeight Molecular Weight (162.27 g/mol) MolecularStructure->MolecularWeight IntermolecularForces Intermolecular Forces (van der Waals) MolecularStructure->IntermolecularForces RefractiveIndex Refractive Index MolecularStructure->RefractiveIndex Solubility Solubility (in Water) MolecularStructure->Solubility MolecularWeight->IntermolecularForces BoilingPoint Boiling Point IntermolecularForces->BoilingPoint MeltingPoint Melting Point IntermolecularForces->MeltingPoint VaporPressure Vapor Pressure IntermolecularForces->VaporPressure EnthalpyOfVaporization Enthalpy of Vaporization IntermolecularForces->EnthalpyOfVaporization Density Density IntermolecularForces->Density BoilingPoint->VaporPressure FlashPoint Flash Point VaporPressure->FlashPoint LogP logP (Octanol/Water) Solubility->LogP

Caption: Interplay of o-dipropylbenzene's physicochemical properties.

References

Spectroscopic Profile of 1,2-Dipropylbenzene: A Technical Guide to ¹H and ¹³C NMR Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 1,2-dipropylbenzene. Due to the limited availability of experimentally acquired spectra for this specific molecule in public databases, this document presents predicted NMR data based on established principles of NMR spectroscopy and analysis of structurally similar compounds. This guide is intended to serve as a valuable resource for researchers in chemical synthesis, structural elucidation, and drug development by providing a foundational understanding of the expected spectral characteristics of this compound.

Predicted ¹H NMR Spectroscopic Data

The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic and aliphatic protons. The aromatic region will show a complex multiplet pattern due to the ortho-substitution, while the propyl side chains will display characteristic triplet and sextet patterns.

Table 1: Predicted ¹H NMR Chemical Shifts (δ), Multiplicities, Coupling Constants (J), and Integration for this compound

Protons (Position)Predicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)Integration
H-3, H-6~7.15Multiplet-2H
H-4, H-5~7.25Multiplet-2H
Ar-CH ₂-CH₂-CH₃~2.60Triplet7.54H
Ar-CH₂-CH ₂-CH₃~1.65Sextet7.54H
Ar-CH₂-CH₂-CH~0.95Triplet7.56H

Note: Predicted chemical shifts are relative to tetramethylsilane (B1202638) (TMS) at 0.00 ppm. The aromatic region is expected to be a complex, second-order multiplet system that may not be easily resolved into simple first-order patterns.

Predicted ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum of this compound will show distinct signals for the aromatic and aliphatic carbons. Due to the symmetry of the molecule, four signals are expected for the aromatic carbons and three for the propyl side chains.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

Carbon (Position)Predicted Chemical Shift (δ, ppm)
C-1, C-2~140.5
C-3, C-6~129.5
C-4, C-5~126.0
Ar-C H₂-CH₂-CH₃~35.0
Ar-CH₂-C H₂-CH₃~24.5
Ar-CH₂-CH₂-C H₃~14.0

Note: Predicted chemical shifts are relative to TMS at 0.00 ppm.

Experimental Protocols

While the data presented is predictive, a standard experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound would involve the following steps:

3.1. Sample Preparation

  • Dissolution: Approximately 5-10 mg of purified this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The choice of solvent is critical to avoid interfering signals from the solvent itself.

  • Internal Standard: A small amount of tetramethylsilane (TMS) is added to the solution to serve as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Filtration: The solution is filtered through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.

  • Degassing (Optional): For high-resolution experiments or samples sensitive to oxygen, the NMR tube may be subjected to several freeze-pump-thaw cycles to remove dissolved oxygen.

3.2. NMR Data Acquisition

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is used for data acquisition.

  • ¹H NMR Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' pulse program on Bruker instruments).

    • Spectral Width: Typically 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans, depending on the sample concentration.

    • Temperature: Standard probe temperature (e.g., 298 K).

  • ¹³C NMR Parameters:

    • Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg' pulse program) to simplify the spectrum to single lines for each carbon.

    • Spectral Width: Typically 0-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 128-1024 scans, or more, due to the lower natural abundance and sensitivity of the ¹³C nucleus.

    • Temperature: Standard probe temperature (e.g., 298 K).

3.3. Data Processing

  • Fourier Transformation: The acquired free induction decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.

  • Phase Correction: The spectrum is manually or automatically phase-corrected to ensure all peaks are in the absorptive mode.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.

  • Referencing: The chemical shift axis is referenced to the TMS signal at 0.00 ppm.

  • Integration: For ¹H NMR spectra, the relative areas under the peaks are integrated to determine the proton ratios.

Visualizations

The following diagrams illustrate the structure of this compound and the expected correlations in its NMR spectra.

Caption: Chemical structure of this compound.

H_NMR_Correlations H_aromatic Aromatic (H-3,4,5,6) ~7.15-7.25 ppm H_alpha Ar-CH₂ ~2.60 ppm H_aromatic->H_alpha J-coupling (weak) H_beta Ar-CH₂-CH₂ ~1.65 ppm H_alpha->H_beta ³J-coupling H_gamma CH₃ ~0.95 ppm H_beta->H_gamma ³J-coupling

Caption: Predicted ¹H NMR scalar coupling network.

C_NMR_Assignments Aromatic Aromatic Carbons C-1,2: ~140.5 ppm C-3,6: ~129.5 ppm C-4,5: ~126.0 ppm Aliphatic Aliphatic Carbons Ar-CH₂: ~35.0 ppm Ar-CH₂-CH₂: ~24.5 ppm CH₃: ~14.0 ppm

Caption: Predicted ¹³C NMR chemical shift regions.

This guide provides a foundational spectroscopic dataset for this compound. For definitive structural confirmation and analysis, it is recommended that experimental NMR data be acquired and compared with the predictions presented herein. Further two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be invaluable for unambiguously assigning all proton and carbon signals.

Unraveling the Molecular Blueprint: An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 1,2-Dipropylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 1,2-dipropylbenzene. While a publicly available, experimentally derived mass spectrum for this specific isomer is not readily accessible, this document outlines the core fragmentation principles based on established knowledge of alkylbenzene mass spectrometry. The information presented is crucial for the identification and structural elucidation of dialkylated aromatic compounds in complex matrices, a common challenge in pharmaceutical research and development.

Predicted Mass Spectrum Data of this compound

The mass spectrum of this compound is predicted to be characterized by a series of fragment ions resulting from the cleavage of its propyl side chains and rearrangement of the aromatic ring. The molecular ion (M+) is expected at a mass-to-charge ratio (m/z) of 162, corresponding to its molecular weight.[1] The subsequent fragmentation will follow established pathways for alkylbenzenes, including benzylic cleavage and rearrangements.

Below is a table summarizing the predicted significant fragment ions, their proposed structures, and the fragmentation mechanisms leading to their formation.

m/zProposed Fragment IonProposed StructureFragmentation Pathway
162Molecular Ion[C₁₂H₁₈]⁺Ionization of the parent molecule
133[M - C₂H₅]⁺[C₁₀H₁₃]⁺Benzylic cleavage with loss of an ethyl radical
119[M - C₃H₇]⁺[C₉H₁₁]⁺Benzylic cleavage with loss of a propyl radical
105[M - C₄H₉]⁺[C₈H₉]⁺Cleavage of the propyl chain with rearrangement
91Tropylium (B1234903) Ion[C₇H₇]⁺Benzylic cleavage with rearrangement of the benzyl (B1604629) cation
77Phenyl Ion[C₆H₅]⁺Loss of the alkyl side chain from the tropylium ion

Core Fragmentation Pathways

The fragmentation of this compound under electron ionization is governed by the stability of the resulting carbocations. The presence of the benzene (B151609) ring directs the fragmentation primarily through pathways that lead to resonance-stabilized ions.

Benzylic Cleavage and Tropylium Ion Formation

The most prominent fragmentation pathway for alkylbenzenes is the cleavage of the bond beta to the aromatic ring, known as benzylic cleavage.[2] This results in the formation of a stable benzylic carbocation. In the case of this compound, the initial benzylic cleavage would lead to the loss of an ethyl radical (CH₂CH₃) from one of the propyl chains, resulting in a fragment ion at m/z 133.

A key feature in the mass spectra of many alkylbenzenes is the formation of the highly stable tropylium ion at m/z 91.[2] This occurs through a rearrangement of the initial benzylic cation, where the seven-membered ring structure provides significant resonance stabilization.[2]

Alkyl Chain Fragmentation

Cleavage can also occur at other points along the propyl side chains. The loss of a complete propyl radical (CH₂CH₂CH₃) via benzylic cleavage would produce a fragment at m/z 119. Further fragmentation of the side chains can lead to ions at lower mass-to-charge ratios.

The logical relationship of these primary fragmentation steps is illustrated in the following diagram:

Fragmentation_Pathway M This compound Molecular Ion (M+) m/z = 162 F133 [M - C2H5]+ m/z = 133 M->F133 - C2H5• F119 [M - C3H7]+ m/z = 119 M->F119 - C3H7• F91 Tropylium Ion [C7H7]+ m/z = 91 F133->F91 - C3H6 F119->F91 - C2H4

References

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 1,2-Dipropylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopic characteristics of 1,2-dipropylbenzene. Due to the limited availability of direct spectral data for this specific compound in public databases, this guide leverages established principles of IR spectroscopy and data from analogous compounds to predict and detail its spectral features. The content herein is intended to support researchers in identifying, characterizing, and analyzing this compound and related alkylbenzene structures.

Predicted Infrared Spectral Data

The infrared spectrum of this compound is characterized by the vibrational modes of its two main structural components: the ortho-disubstituted benzene (B151609) ring and the two propyl side chains. The predicted absorption bands, their corresponding vibrational modes, and expected intensities are summarized in the table below. These predictions are based on the known spectral data of similar molecules, such as ortho-xylene, propylbenzene, and other alkylbenzenes.[1][2][3]

Wavenumber Range (cm⁻¹)IntensityVibrational Mode AssignmentFunctional Group
3100-3000Medium to WeakC-H StretchingAromatic (Aryl)
2965-2850StrongC-H Stretching (Asymmetric & Symmetric)Aliphatic (Propyl CH₃, CH₂)
2000-1650WeakOvertone/Combination BandsAromatic Ring
1605-1585Medium to WeakC=C Stretching (in-ring)Aromatic Ring
1500-1450MediumC=C Stretching (in-ring)Aromatic Ring
1470-1450MediumC-H Bending (Scissoring)Aliphatic (CH₂)
1380-1370Medium to WeakC-H Bending (Symmetric, Umbrella)Aliphatic (CH₃)
770-735StrongC-H Out-of-Plane Bending (Wagging)Ortho-disubstituted Aromatic

Interpretation of Key Spectral Features

  • Aromatic C-H Stretching (3100-3000 cm⁻¹): The presence of bands just above 3000 cm⁻¹ is a clear indicator of C-H bonds on an aromatic ring.[4][5]

  • Aliphatic C-H Stretching (2965-2850 cm⁻¹): Strong absorptions in this region arise from the stretching vibrations of the C-H bonds within the two propyl groups. These are typically the most intense bands in the spectrum.[6]

  • Aromatic C=C Stretching (1605-1450 cm⁻¹): Aromatic rings exhibit characteristic C=C in-ring stretching vibrations. Typically, two to four bands can be observed in this region.[5]

  • Aliphatic C-H Bending (1470-1370 cm⁻¹): These medium-intensity bands correspond to the bending (scissoring and symmetric deformation) of the C-H bonds in the CH₂ and CH₃ groups of the propyl chains.

  • Aromatic C-H Out-of-Plane Bending (770-735 cm⁻¹): This is a highly diagnostic region for determining the substitution pattern of the benzene ring. For ortho-disubstituted benzenes, a strong absorption band is expected in this range due to the out-of-plane C-H "wagging" motion of the four adjacent hydrogen atoms on the ring.[1][2][3] The absence of a strong band around 690 cm⁻¹ further supports the ortho-substitution pattern.[3]

  • Overtone and Combination Bands (2000-1650 cm⁻¹): A pattern of weak bands in this region is characteristic of aromatic compounds and can also be indicative of the substitution pattern.[1][2]

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a widely used sampling technique for acquiring the IR spectra of liquid samples due to its minimal sample preparation and ease of use.[7][8]

Objective: To obtain a high-quality infrared spectrum of liquid this compound.

Materials and Equipment:

  • Fourier Transform Infrared (FTIR) Spectrometer

  • ATR accessory with a suitable crystal (e.g., diamond or ZnSe)

  • Sample of this compound

  • Dropper or pipette

  • Solvent for cleaning (e.g., isopropanol (B130326) or acetone)

  • Lint-free wipes (e.g., Kimwipes)

Procedure:

  • Instrument Preparation:

    • Ensure the FTIR spectrometer and ATR accessory are powered on and have reached thermal stability.

    • Thoroughly clean the ATR crystal surface with a lint-free wipe soaked in a volatile solvent like isopropanol to remove any residues from previous measurements. Allow the solvent to fully evaporate.

  • Background Spectrum Acquisition:

    • With the clean, empty ATR crystal, initiate a background scan. This will measure the spectrum of the ambient environment (air, CO₂, water vapor) and the ATR crystal itself, which will be subtracted from the sample spectrum.

    • Typical parameters for a background scan are a spectral range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 16 to 32 scans to improve the signal-to-noise ratio.[7]

  • Sample Application:

    • Using a clean dropper, place a small drop of this compound onto the center of the ATR crystal. Only a sufficient amount to completely cover the crystal surface is needed.[9]

  • Sample Spectrum Acquisition:

    • Initiate the sample scan using the same parameters as the background scan. The spectrometer will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance spectrum of this compound.

  • Data Analysis:

    • Process the resulting spectrum as needed (e.g., baseline correction, peak picking).

    • Identify the characteristic absorption bands and compare them to the predicted values in the data table for structural confirmation.

  • Cleaning:

    • After the measurement is complete, thoroughly clean the ATR crystal by wiping away the sample with a lint-free wipe. Perform a final cleaning with a solvent-soaked wipe to ensure all traces of the sample are removed.

Visualizations

The following diagrams illustrate the molecular structure and the analytical workflow for IR spectroscopy.

cluster_prep Sample Preparation & Setup cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Interpretation Clean Clean ATR Crystal Background Acquire Background Spectrum Clean->Background Sample Apply Liquid Sample Background->Sample Acquire Acquire Sample Spectrum (FTIR Spectrometer) Sample->Acquire Process Baseline Correction Peak Identification Acquire->Process Assign Assign Vibrational Modes Process->Assign Compare Compare with Reference Data Assign->Compare Report Structural Confirmation & Reporting Compare->Report

References

Thermodynamic Properties of 1,2-Dipropylbenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core thermodynamic properties of 1,2-Dipropylbenzene. The information is curated for researchers, scientists, and professionals in drug development who require precise data for modeling, process design, and safety assessments. This document summarizes key quantitative data in structured tables, details the experimental protocols for their determination, and visualizes the logical workflow of these experimental processes.

Core Thermodynamic and Physical Properties

This compound, an aromatic hydrocarbon with the chemical formula C₁₂H₁₈, is a colorless liquid.[1] Its thermodynamic and physical properties are crucial for a variety of chemical and industrial processes. A summary of its key properties is presented below.

PropertyValueNotes
Molecular Formula C₁₂H₁₈[2][3][4]
Molecular Weight 162.27 g/mol [2][4][5]
CAS Number 17171-71-0[2] or 31621-49-5[3][4]Different CAS numbers are reported.
Boiling Point 219.5 °C at 760 mmHg[3]Normal boiling point.
Density 0.862 g/cm³[3]At standard conditions.
Flash Point 80.9 °C[3]
Refractive Index 1.492[3]
Vapor Pressure 0.175 mmHg at 25 °C[3]

Enthalpy and Heat Capacity Data

The energy changes associated with the formation and phase transitions of this compound are critical for reaction calorimetry and process safety. The NIST Web Thermo Tables provide critically evaluated data for various thermodynamic properties over a range of temperatures.[6]

Thermodynamic PropertyTemperature RangePhase
Enthalpy of Formation (Gas) Standard ConditionsGas
Enthalpy of Formation (Liquid) Standard ConditionsLiquid
Ideal Gas Heat Capacity (Cp,gas) 200 K - 1000 KIdeal Gas
Liquid Phase Heat Capacity 250 K - 683.06 KLiquid
Enthalpy of Vaporization (ΔvapH°) 255 K - 697 KLiquid to Gas

Experimental Protocols

The determination of the thermodynamic properties of this compound relies on established experimental methodologies. The following sections detail the general protocols for key measurements.

Determination of Heat Capacity (Cₚ)

The heat capacity of liquid this compound can be determined using Differential Scanning Calorimetry (DSC) .[2][7][8]

Methodology:

  • A small, precisely weighed sample of this compound is hermetically sealed in an aluminum pan.

  • An empty, sealed aluminum pan is used as a reference.

  • Both the sample and reference pans are placed in the DSC instrument.

  • The instrument heats both pans at a constant, linear rate.

  • The differential heat flow required to maintain both the sample and the reference at the same temperature is measured as a function of temperature.

  • The heat capacity is calculated from this differential heat flow, the sample mass, and the heating rate.[7]

A key challenge in measuring the heat capacity of liquids is the potential for evaporation during the experiment, which would introduce error from the enthalpy of vaporization.[6] Using a sealed vessel minimizes this effect.[6]

Determination of Enthalpy of Combustion and Formation (ΔcH° and ΔfH°)

The standard enthalpy of formation is typically determined indirectly from the enthalpy of combustion, which is measured using bomb calorimetry .[5][9][10]

Methodology:

  • A precisely weighed pellet of this compound is placed in a sample holder within a high-pressure stainless steel vessel, known as a "bomb."

  • A fuse wire is positioned to be in contact with the sample.

  • A small, known amount of water is added to the bomb to ensure the final water product is in the liquid state.

  • The bomb is sealed and pressurized with excess pure oxygen to ensure complete combustion.[5][9]

  • The bomb is submerged in a known volume of water in an insulated container (the calorimeter).

  • The initial temperature of the water is recorded.

  • The sample is ignited by passing an electric current through the fuse wire.

  • The temperature of the water is monitored until it reaches a maximum and then begins to cool. The maximum temperature rise is recorded.

  • The heat of combustion is calculated from the temperature rise and the previously determined heat capacity of the calorimeter system.[9][10]

  • The standard enthalpy of formation is then calculated from the standard enthalpy of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).[9]

Determination of Enthalpy of Vaporization (ΔvapH°)

The enthalpy of vaporization can be determined directly by calorimetry or indirectly from vapor pressure measurements.[4]

Direct Calorimetric Method: This method involves measuring the heat required to vaporize a known amount of the substance.[1][11][12]

  • A known mass of this compound is placed in a vaporization calorimeter.

  • Heat is supplied to the sample at a constant rate, causing it to evaporate.

  • The amount of heat absorbed during the phase transition from liquid to gas is measured directly.[12]

Indirect Method via Vapor Pressure: The enthalpy of vaporization can be calculated from the relationship between vapor pressure and temperature using the Clausius-Clapeyron equation .[13]

Determination of Vapor Pressure

The vapor pressure of this compound at different temperatures can be measured using a static or dynamic method.[14][15]

Static Method:

  • A sample of purified this compound is placed in a container connected to a pressure-measuring device.

  • The sample is degassed to remove any dissolved air.

  • The container is placed in a constant-temperature bath, and the system is allowed to reach equilibrium.

  • The pressure of the vapor in equilibrium with the liquid is measured at various temperatures.[14]

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the experimental determination of the key thermodynamic properties of a liquid organic compound like this compound.

ThermodynamicWorkflow cluster_synthesis Sample Preparation cluster_calorimetry Calorimetric Measurements cluster_properties Derived Properties cluster_vp Vapor Pressure Measurement cluster_vp_derived Derived from Vapor Pressure Synthesis Synthesis & Purification of this compound DSC Differential Scanning Calorimetry (DSC) Synthesis->DSC Bomb Bomb Calorimetry Synthesis->Bomb VapCal Vaporization Calorimetry Synthesis->VapCal VP_exp Static/Dynamic Vapor Pressure Measurement Synthesis->VP_exp Cp Heat Capacity (Cp) DSC->Cp dHc Enthalpy of Combustion (ΔcH°) Bomb->dHc dHv Enthalpy of Vaporization (ΔvapH°) VapCal->dHv dHf Enthalpy of Formation (ΔfH°) dHc->dHf Hess's Law VP_data Vapor Pressure vs. Temperature Data VP_exp->VP_data dHv_indirect Enthalpy of Vaporization (ΔvapH°) (via Clausius-Clapeyron) VP_data->dHv_indirect ThermoRelationships cluster_exp Experimental Data cluster_eq Governing Equations cluster_derived Calculated Properties P_vs_T Vapor Pressure (P) vs Temperature (T) Clausius Clausius-Clapeyron Equation P_vs_T->Clausius dHcomb Enthalpy of Combustion (ΔcH°) Hess Hess's Law dHcomb->Hess dHVap Enthalpy of Vaporization (ΔvapH°) Clausius->dHVap dHF Enthalpy of Formation (ΔfH°) Hess->dHF

References

In-Depth Technical Guide: 1,2-Dipropylbenzene (CAS 17171-71-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the properties and hazards associated with 1,2-Dipropylbenzene (CAS Registry Number: 17171-71-0). This aromatic hydrocarbon is of interest to researchers and professionals in organic synthesis and materials science. This document collates available physicochemical data, safety information, and generalized experimental protocols to serve as a foundational resource.

Chemical Identity and Physicochemical Properties

This compound is a disubstituted benzene (B151609) derivative with the molecular formula C₁₂H₁₈.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₂H₁₈[1]
Molecular Weight 162.27 g/mol [1]
Boiling Point Not explicitly available
Melting Point Not explicitly available
Density Not explicitly available
Solubility Insoluble in water. Soluble in non-polar organic solvents like pentane (B18724) and hexane.[2]
Vapor Density 5.6 (Air = 1) (for diisopropylbenzene isomers)[3]
Flash Point 76.67 °C (for diisopropylbenzene isomers)[3]
Autoignition Temperature 448.89 °C (for diisopropylbenzene isomers)[3]

Spectroscopic Data

Detailed spectroscopic data for this compound is not widely available in public databases. However, characteristic spectral features can be predicted based on its structure.

Table 2: Predicted Spectroscopic Features for this compound

Spectroscopy Expected Features
¹H NMR Signals corresponding to aromatic protons and the aliphatic protons of the two propyl groups. The aromatic region would show a complex splitting pattern characteristic of a 1,2-disubstituted benzene ring. The propyl groups would exhibit signals for the methyl (CH₃) and methylene (B1212753) (CH₂) protons with characteristic splitting.
¹³C NMR Signals for the aromatic carbons (four unique signals for the substituted ring) and the aliphatic carbons of the propyl groups (three unique signals).
Infrared (IR) C-H stretching vibrations for the aromatic ring (around 3000-3100 cm⁻¹) and aliphatic chains (below 3000 cm⁻¹). C=C stretching vibrations for the aromatic ring (around 1450-1600 cm⁻¹). Overtone and combination bands characteristic of a 1,2-disubstituted benzene ring in the 1600-2000 cm⁻¹ region. C-H bending vibrations for the ortho-disubstitution pattern (around 735-770 cm⁻¹).
Mass Spectrometry (MS) A molecular ion peak (M⁺) at m/z = 162. Fragmentation patterns would likely involve the loss of alkyl fragments from the propyl side chains, with a prominent peak corresponding to the benzylic cation.

Hazards and Safety Information

Comprehensive toxicological data specifically for this compound is limited. The hazard information is largely based on data for related compounds such as diisopropylbenzene isomers.

Table 3: GHS Hazard Classification (Based on Diisopropylbenzene Isomers)

Hazard Class Hazard Statement
Flammable LiquidsCombustible liquid
Skin Corrosion/IrritationCauses skin irritation
Serious Eye Damage/Eye IrritationCauses serious eye irritation
Specific target organ toxicity — single exposureMay cause respiratory irritation
Hazardous to the aquatic environment, long-term hazardVery toxic to aquatic life with long lasting effects

Safety Precautions:

  • Handling: Wear protective gloves, protective clothing, and eye/face protection. Avoid breathing vapor or mist. Use only in a well-ventilated area. Keep away from heat, sparks, open flames, and hot surfaces.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • First Aid:

    • Inhalation: Move the person to fresh air.

    • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do.

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek medical attention if feeling unwell.[4]

  • Fire Fighting: Use dry chemical, CO₂, water spray (fog), or foam.[5]

Experimental Protocols

Synthesis: Friedel-Crafts Alkylation (Generalized Protocol)

This compound can be synthesized via the Friedel-Crafts alkylation of benzene using a propylating agent (e.g., 1-chloropropane (B146392) or propan-1-ol with a suitable acid catalyst) and a Lewis acid catalyst such as aluminum chloride (AlCl₃).[6][7] It is important to note that this reaction is prone to polyalkylation and carbocation rearrangements, which can lead to a mixture of isomers (1,3- and 1,4-dipropylbenzene) and other byproducts.[8]

Materials:

  • Benzene (anhydrous)

  • 1-Chloropropane

  • Aluminum chloride (anhydrous)

  • Anhydrous diethyl ether (as solvent, optional)

  • Ice-cold water

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

Procedure:

  • Set up a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube.

  • Charge the flask with anhydrous benzene and cool it in an ice bath.

  • Slowly add anhydrous aluminum chloride to the stirred benzene.

  • Add 1-chloropropane dropwise from the dropping funnel to the reaction mixture over a period of 30-60 minutes, maintaining the temperature below 10°C.

  • After the addition is complete, allow the mixture to stir at room temperature for several hours or until the reaction is complete (monitored by TLC or GC).

  • Quench the reaction by carefully pouring the mixture over crushed ice and water.

  • Separate the organic layer and wash it sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purify the crude product by fractional distillation under reduced pressure to isolate the this compound isomer.

Analysis: Gas Chromatography-Mass Spectrometry (GC-MS) (Generalized Protocol)

GC-MS is a suitable technique for the analysis of this compound, allowing for its separation from isomers and identification based on its mass spectrum.[9]

Instrumentation and Parameters (Example):

  • Gas Chromatograph: Agilent Intuvo 9000 GC or similar.[9]

  • Mass Spectrometer: Agilent 5977B GC/MSD or similar.[9]

  • Column: A non-polar capillary column (e.g., HP-5ms, DB-1) of appropriate length and diameter.

  • Carrier Gas: Helium at a constant flow rate.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp at a controlled rate (e.g., 10°C/min) to a final temperature (e.g., 280°C).

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 400.

Sample Preparation:

  • Dissolve a small amount of the sample in a suitable volatile solvent (e.g., dichloromethane, hexane).

  • Inject a small volume (e.g., 1 µL) into the GC-MS system.

Biological Activity and Signaling Pathways

There is no publicly available scientific literature detailing the specific biological activity, mechanism of action, or involvement in signaling pathways for this compound. Studies on related compounds, such as benzene, indicate that metabolism is a key factor in their toxicity, often involving cytochrome P450 enzymes and leading to the generation of reactive metabolites that can cause oxidative stress and DNA damage.[10][11][12][13] However, these findings cannot be directly extrapolated to this compound without specific experimental evidence.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Benzene Benzene Reaction Friedel-Crafts Alkylation Benzene->Reaction Propylating_Agent Propylating Agent (e.g., 1-Chloropropane) Propylating_Agent->Reaction Catalyst Lewis Acid Catalyst (e.g., AlCl3) Catalyst->Reaction Crude_Product Crude Product (Mixture of Isomers) Reaction->Crude_Product Reaction Mixture Extraction Aqueous Workup & Extraction Crude_Product->Extraction Drying Drying Extraction->Drying Distillation Fractional Distillation Drying->Distillation Pure_Product Pure this compound Distillation->Pure_Product GCMS GC-MS Pure_Product->GCMS NMR NMR Spectroscopy Pure_Product->NMR IR IR Spectroscopy Pure_Product->IR Characterization Structural Confirmation & Purity Assessment GCMS->Characterization NMR->Characterization IR->Characterization

Caption: Generalized workflow for the synthesis, purification, and analysis of this compound.

Conclusion

This compound is an aromatic hydrocarbon with established physicochemical properties but limited publicly available information regarding its specific biological effects and detailed experimental protocols. The data presented in this guide, largely derived from related compounds, should be used with caution and serve as a starting point for further research and development. Appropriate safety measures should always be implemented when handling this and related chemical substances.

References

An In-depth Technical Guide to the Solubility of 1,2-Dipropylbenzene in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 1,2-dipropylbenzene in organic solvents. Due to a notable scarcity of publicly available quantitative solubility data for this specific compound, this document focuses on providing a thorough understanding of its expected solubility based on its chemical properties and qualitative information. Furthermore, it offers detailed experimental protocols for the precise determination of its solubility, equipping researchers with the necessary methodology to generate reliable data. This guide also briefly touches upon thermodynamic models that can be employed for the prediction of solubility, a valuable tool in the absence of experimental values. This document is intended to be an essential resource for scientists and professionals working with this compound, enabling informed solvent selection and the design of robust experimental procedures.

Introduction

This compound is an aromatic hydrocarbon with the chemical formula C₁₂H₁₈. It is a nonpolar compound due to the presence of the benzene (B151609) ring and the two propyl substituents. Understanding its solubility in various organic solvents is critical for a wide range of applications, including its use as a solvent, a starting material in organic synthesis, and in the formulation of chemical products. The principle of "like dissolves like" is the primary determinant of its solubility, indicating that it will be most soluble in other nonpolar solvents.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties influence its behavior as a solute.

PropertyValueReference
Molecular Formula C₁₂H₁₈[1][2]
Molecular Weight 162.27 g/mol [1][3]
Appearance Colorless liquid
Density 0.877 g/mL[1]
Boiling Point 184 °C[1]
LogP (Octanol/Water Partition Coefficient) 4.8 (predicted)[3]
Water Solubility Insoluble

Qualitative Solubility of this compound

While specific quantitative data is scarce, the chemical nature of this compound allows for a qualitative assessment of its solubility in various classes of organic solvents. As a nonpolar aromatic hydrocarbon, it is expected to be readily miscible with other nonpolar and weakly polar solvents.

Table 2: Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassExample SolventsExpected Solubility
Aliphatic Hydrocarbons Hexane, Heptane, CyclohexaneHighly Soluble
Aromatic Hydrocarbons Toluene, Benzene, XyleneHighly Soluble
Ethers Diethyl ether, Tetrahydrofuran (THF)Soluble
Ketones Acetone, Methyl Ethyl Ketone (MEK)Soluble
Alcohols Ethanol, Methanol, IsopropanolModerately to Sparingly Soluble
Halogenated Solvents Dichloromethane, ChloroformSoluble
Polar Aprotic Solvents Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Sparingly Soluble to Insoluble
Polar Protic Solvents WaterInsoluble

The solubility in polar solvents like alcohols is expected to decrease as the alkyl chain of the alcohol becomes shorter and the solvent's polarity increases.

Experimental Determination of Solubility

Given the lack of available quantitative data, experimental determination is crucial. The following section outlines a detailed protocol for the reliable measurement of this compound solubility.

General Experimental Protocol: Shake-Flask Method

The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a solvent.[4]

4.1.1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance

  • Glass vials with screw caps (B75204) and PTFE septa

  • Constant temperature bath or incubator with shaking capabilities

  • Magnetic stirrer and stir bars (optional)

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., Gas Chromatography with Flame Ionization Detector - GC-FID, or High-Performance Liquid Chromatography with UV detector - HPLC-UV)

4.1.2. Procedure

  • Preparation: Add an excess amount of this compound to a series of vials. The excess solid phase is crucial to ensure saturation is reached.

  • Solvent Addition: Accurately add a known volume or mass of the desired organic solvent to each vial.

  • Equilibration: Seal the vials tightly and place them in a constant temperature bath set to the desired experimental temperature. Agitate the vials for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The presence of undissolved this compound should be visible throughout the equilibration period.

  • Phase Separation: After equilibration, cease agitation and allow the vials to rest in the constant temperature bath for a period (e.g., 2-4 hours) to allow the undissolved solute to settle.

  • Sampling: Carefully withdraw a sample from the clear supernatant of the saturated solution using a syringe. Immediately filter the sample through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microparticles.

  • Quantification: Dilute the filtered sample to a known volume with the same solvent. Analyze the concentration of this compound in the diluted sample using a pre-calibrated analytical method (e.g., GC-FID or HPLC-UV).

  • Calculation: Calculate the solubility from the measured concentration and the dilution factor. Express the solubility in appropriate units (e.g., g/100 mL, mol/L).

Analytical Method Development

A robust and validated analytical method is essential for accurate solubility determination.

  • Gas Chromatography (GC): Due to the volatile nature of this compound, GC with a flame ionization detector (FID) is a suitable analytical technique. A nonpolar capillary column would be appropriate for separation.

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector can also be used. A reverse-phase column (e.g., C18) with a suitable mobile phase (e.g., acetonitrile/water mixture) would be effective.

A calibration curve should be prepared using standard solutions of this compound of known concentrations to ensure accurate quantification.

Thermodynamic Modeling of Solubility

In the absence of experimental data, thermodynamic models can provide estimations of solubility. These models are based on the physicochemical properties of the solute and solvent.

  • Regular Solution Theory: This model uses the Hildebrand solubility parameter to predict solubility based on the cohesive energy densities of the solute and solvent.[5]

  • UNIFAC Group Contribution Model: The UNIFAC (UNIQUAC Functional-group Activity Coefficients) model is a group-contribution method used to estimate activity coefficients, which can then be used to predict solubilities.[5][6]

While these models can provide useful approximations, they are not a substitute for experimental data, especially for complex systems.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result prep1 Add excess this compound to vial prep2 Add known volume of solvent prep1->prep2 equilib Agitate at constant temperature (24-72h) prep2->equilib sample Withdraw and filter supernatant equilib->sample analysis Quantify concentration (GC/HPLC) sample->analysis result Calculate Solubility analysis->result

Caption: Workflow for the experimental determination of solubility.

Logical Decision-Making for Solvent Selection

The choice of an appropriate solvent is a critical first step in many experimental procedures. The following diagram provides a logical workflow for solvent selection based on solubility.

solvent_selection start Start: Need to dissolve this compound decision Is high solubility required? start->decision select_nonpolar Select nonpolar solvent (e.g., Hexane, Toluene) decision->select_nonpolar Yes select_moderate Consider moderately polar solvent (e.g., Ether, Acetone) decision->select_moderate No test_solubility Perform qualitative solubility test select_nonpolar->test_solubility select_moderate->test_solubility is_soluble Is it soluble? test_solubility->is_soluble proceed Proceed with experiment is_soluble->proceed Yes reselect Select a different solvent is_soluble->reselect No reselect->decision

Caption: Decision workflow for solvent selection.

Conclusion

The solubility of this compound in organic solvents is a fundamental parameter for its effective use in scientific research and industrial applications. This technical guide has addressed the significant gap in the availability of quantitative solubility data by providing a strong qualitative framework based on the compound's nonpolar nature. The detailed experimental protocol for the shake-flask method, coupled with guidance on analytical techniques, provides researchers with a robust methodology to generate precise and reliable solubility data. Furthermore, the introduction to thermodynamic modeling offers a predictive tool for initial estimations. The provided workflows for experimental design and solvent selection aim to streamline the research process. It is the recommendation of this guide that researchers generate specific solubility data for their systems of interest to ensure the accuracy and success of their work.

References

An In-depth Technical Guide on the Isomeric Purity of Synthesized 1,2-Dipropylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,2-dipropylbenzene, with a primary focus on the challenges and analytical methodologies related to its isomeric purity. The synthesis of structurally pure dialkylbenzenes is a critical aspect of chemical and pharmaceutical development, where isomeric impurities can significantly impact the material's properties and biological activity. This document details a robust synthetic strategy, outlines rigorous analytical protocols for isomer quantification, and presents the expected isomeric distribution based on established reaction mechanisms.

Introduction

This compound is a disubstituted aromatic hydrocarbon. The synthesis of this specific isomer in high purity is challenging due to the formation of its structural isomers: 1,3-dipropylbenzene (B12009277) and 1,4-dipropylbenzene (B1593508). The primary route for the synthesis of alkylbenzenes is the Friedel-Crafts reaction. However, direct Friedel-Crafts alkylation of benzene (B151609) with a propyl halide is prone to carbocation rearrangement, leading to the formation of isopropylbenzene, and polyalkylation, resulting in a complex mixture of products.[1] A more controlled and reliable approach involves a two-step process: Friedel-Crafts acylation followed by reduction of the resulting ketone.[2][3] This method circumvents carbocation rearrangement and offers better control over the substitution pattern.

Synthetic Strategy: Friedel-Crafts Acylation and Reduction

The recommended synthetic pathway to obtain this compound involves a sequential two-stage process starting from benzene. This strategy is designed to control the regioselectivity of the second propyl group addition.

Stage 1: Synthesis of n-Propylbenzene

The initial step is the synthesis of n-propylbenzene. To avoid the formation of isopropylbenzene, a Friedel-Crafts acylation of benzene with propanoyl chloride is performed, followed by a reduction of the resulting propiophenone (B1677668).[2][4][5]

  • Step 1a: Friedel-Crafts Acylation of Benzene. Benzene is reacted with propanoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to form propiophenone.[5]

  • Step 1b: Reduction of Propiophenone. The carbonyl group of propiophenone is then reduced to a methylene (B1212753) group to yield n-propylbenzene. Two common methods for this reduction are the Clemmensen reduction (using zinc amalgam and hydrochloric acid) and the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base).[3][6][7][8][9][10]

Stage 2: Synthesis of a Mixture of 1,2- and 1,4-Dipropylbenzene

The second propyl group is introduced by a subsequent Friedel-Crafts acylation of n-propylbenzene, followed by another reduction step. The n-propyl group is an ortho, para-directing group, which means the second substitution will primarily occur at the positions ortho and para to the existing propyl group.

  • Step 2a: Friedel-Crafts Acylation of n-Propylbenzene. n-Propylbenzene is acylated with propanoyl chloride and AlCl₃. This reaction yields a mixture of two isomeric ketones: 1-(2-propylphenyl)propan-1-one and 1-(4-propylphenyl)propan-1-one.

  • Step 2b: Reduction of the Ketone Mixture. The mixture of ketones is then reduced using either the Clemmensen or Wolff-Kishner reduction to yield a mixture of this compound and 1,4-dipropylbenzene.

Due to the directing effect of the n-propyl group, the formation of 1,3-dipropylbenzene is expected to be minimal. The final product is, therefore, a mixture of 1,2- and 1,4-dipropylbenzene, necessitating a robust analytical method to determine the isomeric purity.

Experimental Protocols

Synthesis of n-Propylbenzene

1. Friedel-Crafts Acylation of Benzene:

  • Materials: Benzene, propanoyl chloride, anhydrous aluminum chloride.

  • Procedure: To a stirred solution of anhydrous aluminum chloride in excess dry benzene, cooled in an ice bath, slowly add propanoyl chloride. After the addition is complete, continue stirring at room temperature until the reaction is complete (monitored by TLC or GC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice and concentrated hydrochloric acid. Separate the organic layer, wash with water, sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) and remove the solvent under reduced pressure to obtain crude propiophenone.

2. Wolff-Kishner Reduction of Propiophenone:

  • Materials: Propiophenone, hydrazine hydrate, potassium hydroxide, diethylene glycol.

  • Procedure: To a flask containing diethylene glycol, add propiophenone, hydrazine hydrate, and potassium hydroxide. Heat the mixture to reflux for a specified time to form the hydrazone. Then, increase the temperature to allow for the distillation of water and excess hydrazine. Continue to heat at a higher temperature to facilitate the decomposition of the hydrazone.[10]

  • Work-up: After cooling, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., diethyl ether). Wash the combined organic extracts, dry over a suitable drying agent, and remove the solvent. The crude n-propylbenzene can be purified by distillation.

Synthesis of Dipropylbenzene Isomer Mixture

1. Friedel-Crafts Acylation of n-Propylbenzene:

  • Materials: n-Propylbenzene, propanoyl chloride, anhydrous aluminum chloride.

  • Procedure: Follow a similar procedure to the acylation of benzene, using n-propylbenzene as the substrate. The reaction will produce a mixture of 1-(2-propylphenyl)propan-1-one and 1-(4-propylphenyl)propan-1-one.

2. Reduction of the Ketone Mixture:

  • Materials: Mixture of 1-(2-propylphenyl)propan-1-one and 1-(4-propylphenyl)propan-1-one, reagents for either Clemmensen or Wolff-Kishner reduction.

  • Procedure: Subject the mixture of ketones to either Clemmensen or Wolff-Kishner reduction conditions as described for the reduction of propiophenone. This will yield a mixture of this compound and 1,4-dipropylbenzene.

Isomeric Purity Analysis

The determination of the isomeric purity of the synthesized dipropylbenzene is crucial. A combination of Gas Chromatography-Mass Spectrometry (GC-MS) for separation and quantification, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation is recommended.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the primary technique for separating and quantifying the dipropylbenzene isomers.

Experimental Protocol:

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer.

  • Column: A capillary column with a stationary phase suitable for the separation of aromatic isomers, such as a DB-5ms or equivalent (e.g., 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: Set to ensure efficient vaporization of the sample.

  • Oven Temperature Program: A temperature gradient program is typically used to achieve optimal separation of the isomers. For example, starting at a lower temperature and ramping up to a higher temperature.

  • Mass Spectrometer: Operated in electron ionization (EI) mode.

  • Data Analysis: The isomers are identified by their retention times and mass spectra. Quantification is performed by integrating the peak areas of the corresponding isomers in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation and confirmation of the dipropylbenzene isomers. The chemical shifts and splitting patterns of the aromatic and alkyl protons and carbons are unique for each isomer.

Experimental Protocol:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) is a common solvent.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

  • Data Acquisition: Acquire ¹H and ¹³C{¹H} NMR spectra.

  • Data Analysis: Analyze the chemical shifts, integration values (for ¹H NMR), and multiplicities to confirm the structures of the 1,2-, 1,3-, and 1,4-dipropylbenzene isomers.

Data Presentation

Table 1: Expected Isomeric Distribution from Friedel-Crafts Acylation of n-Propylbenzene

IsomerExpected Percentage Range
This compound (ortho)30-40%
1,4-Dipropylbenzene (para)60-70%
1,3-Dipropylbenzene (meta)<5%

Note: The exact distribution can vary depending on the reaction conditions such as temperature, catalyst, and solvent.

Table 2: Characteristic ¹H NMR Chemical Shifts (δ, ppm) for Dipropylbenzene Isomers in CDCl₃

ProtonThis compound1,3-Dipropylbenzene1,4-Dipropylbenzene
Aromatic~7.1-7.3 (m)~6.9-7.2 (m)~7.1 (s)
Benzylic CH₂~2.6 (t)~2.5 (t)~2.5 (t)
Methylene CH₂~1.6 (m)~1.6 (m)~1.6 (m)
Methyl CH₃~0.9 (t)~0.9 (t)~0.9 (t)

Table 3: Characteristic ¹³C NMR Chemical Shifts (δ, ppm) for Dipropylbenzene Isomers in CDCl₃

CarbonThis compound1,3-Dipropylbenzene1,4-Dipropylbenzene
Aromatic (quaternary)~140-142~142-143~140-141
Aromatic (CH)~125-130~125-129~128-129
Benzylic CH₂~35~36~35
Methylene CH₂~24~24~24
Methyl CH₃~14~14~14

Note: The chemical shifts are approximate and can vary slightly depending on the specific instrument and experimental conditions.

Visualization of Workflows and Pathways

Synthesis_Workflow cluster_stage1 Stage 1: Synthesis of n-Propylbenzene cluster_stage2 Stage 2: Synthesis of Dipropylbenzene Isomers Benzene Benzene Propiophenone Propiophenone Benzene->Propiophenone Friedel-Crafts Acylation Propanoyl_Chloride1 Propanoyl Chloride + AlCl₃ Propanoyl_Chloride1->Propiophenone n_Propylbenzene n-Propylbenzene Propiophenone->n_Propylbenzene Reduction1 Reduction (Clemmensen or Wolff-Kishner) Reduction1->n_Propylbenzene n_Propylbenzene_input n-Propylbenzene Ketone_Mixture Mixture of o- and p- Propionyl-n-propylbenzene n_Propylbenzene_input->Ketone_Mixture Friedel-Crafts Acylation Propanoyl_Chloride2 Propanoyl Chloride + AlCl₃ Propanoyl_Chloride2->Ketone_Mixture Isomer_Mixture Mixture of 1,2- and 1,4-Dipropylbenzene Ketone_Mixture->Isomer_Mixture Reduction2 Reduction (Clemmensen or Wolff-Kishner) Reduction2->Isomer_Mixture

Caption: Synthetic workflow for this compound.

Caption: Analytical workflow for isomeric purity determination.

Isomer_Formation cluster_products Acylation Products cluster_final_products Final Products n_Propylbenzene n-Propylbenzene Acylation Friedel-Crafts Acylation n_Propylbenzene->Acylation Ortho_Ketone 1-(2-propylphenyl)propan-1-one (ortho-) Acylation->Ortho_Ketone Major Para_Ketone 1-(4-propylphenyl)propan-1-one (para-) Acylation->Para_Ketone Major Reduction Reduction Ortho_Ketone->Reduction Para_Ketone->Reduction Ortho_Dipropylbenzene This compound Reduction->Ortho_Dipropylbenzene Para_Dipropylbenzene 1,4-Dipropylbenzene Reduction->Para_Dipropylbenzene

Caption: Regioselectivity in the second propylation step.

Conclusion

The synthesis of this compound with high isomeric purity is a multi-step process that requires careful control of reaction conditions to manage regioselectivity. The Friedel-Crafts acylation followed by reduction is the most effective strategy to avoid unwanted side products. The inherent ortho, para-directing nature of the n-propyl group leads to the co-synthesis of the 1,4-isomer. Therefore, rigorous analytical characterization using GC-MS and NMR spectroscopy is essential to accurately determine the isomeric purity of the final product. The detailed protocols and data presented in this guide provide a solid foundation for researchers and professionals in the chemical and pharmaceutical industries to synthesize and characterize this compound and its isomers.

References

An In-depth Technical Guide to the Safety and Handling of 1,2-Dipropylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 1,2-Dipropylbenzene, intended for use in professional laboratory and research settings. The following sections detail the compound's properties, potential hazards, handling procedures, emergency protocols, and the methodologies behind toxicological assessments.

Chemical and Physical Properties

This compound is an aromatic hydrocarbon.[1] A summary of its key physical and chemical properties is presented below. While data for the specific 1,2-isomer can be limited, properties are often reported for diisopropylbenzene (DIPB) as a mixture of its isomers (1,2-, 1,3-, and 1,4-).[1][2]

PropertyValue
Molecular Formula C₁₂H₁₈
Molecular Weight 162.27 g/mol
CAS Number 577-55-9 (for 1,2-diisopropylbenzene)
Appearance Colorless liquid
Odor Sharp, penetrating odor
Boiling Point 205 °C (for 1,2-diisopropylbenzene)
Melting Point -57 °C (for 1,2-diisopropylbenzene)
Flash Point 76 - 77 °C (for diisopropylbenzene isomers)[3][4]
Vapor Pressure 0.25 mmHg @ 20 °C (for 1,4-diisopropylbenzene)[3]
Vapor Density 5.6 (Air = 1) (for 1,4-diisopropylbenzene)[3]
Specific Gravity 0.86 (for 1,4-diisopropylbenzene)[3]
Solubility in Water Insoluble to very slightly soluble[1][3]

Hazard Identification and Classification

This compound is classified as a combustible liquid and may cause skin, eye, and respiratory tract irritation.[4][5][6] Ingestion can be moderately to severely toxic, and high concentrations of vapors may cause headache, narcosis, and unconsciousness.[2][7] It is also noted to be very toxic to aquatic life with long-lasting effects.[5][8]

Hazard ClassGHS Classification
Flammability Combustible liquid (Category 4)[6]
Skin Corrosion/Irritation Causes skin irritation (Category 2)[6]
Eye Damage/Irritation Causes serious eye irritation (Category 2)[3]
Acute Toxicity (Oral) Harmful if swallowed[8]
Acute Toxicity (Dermal) Harmful in contact with skin[8]
Acute Toxicity (Inhalation) Harmful if inhaled[8]
Aquatic Hazard Very toxic to aquatic life with long lasting effects[5][8]

Experimental Protocols for Toxicological Assessment

The toxicological data for diisopropylbenzene isomers are typically generated using standardized test guidelines from organizations like the Organisation for Economic Co-operation and Development (OECD). Below are summaries of the methodologies for key toxicological endpoints.

Acute oral toxicity studies aim to determine the adverse effects that occur within a short time after oral administration of a single dose of a substance.[9]

  • Principle: A test substance is administered orally by gavage to fasted animals in a stepwise procedure.[8][9]

  • Test Animals: Healthy, young adult rodents (rats are common) are used.[9]

  • Procedure (Example: Fixed Dose Procedure - OECD 420):

    • A sighting study is performed to determine the appropriate starting dose.

    • Groups of animals of a single sex (usually females) are dosed at fixed levels (e.g., 5, 50, 300, 2000 mg/kg).[8]

    • The initial dose is one that is expected to produce signs of toxicity without mortality.[8]

    • Depending on the outcome (presence or absence of toxicity or mortality), further groups are dosed at higher or lower fixed doses.[8]

    • Animals are observed for a period of at least 14 days for signs of toxicity and mortality.[9]

    • Body weight is recorded weekly, and a gross necropsy is performed on all animals at the end of the study.[8]

  • Data Analysis: The results are used to classify the substance for acute toxicity according to the Globally Harmonised System (GHS).[10]

This in vitro method is used to identify chemicals that are irritant to the skin.[7][11]

  • Principle: The test substance is applied topically to a three-dimensional reconstructed human epidermis (RhE) model, which mimics the upper layers of human skin.[4][6][7] Irritant chemicals are identified by their ability to decrease cell viability below a defined threshold.[3][4]

  • Procedure:

    • The test substance is applied to the surface of the RhE tissue.[7]

    • After a 60-minute exposure period, the substance is washed off, and the tissues are incubated for a 42-hour recovery period.[4]

    • Cell viability is assessed by measuring the enzymatic conversion of the vital dye MTT to a blue formazan (B1609692) salt, which is then quantified.[3][4]

  • Data Analysis: If the mean tissue viability is reduced to ≤ 50% of the negative control, the substance is classified as a skin irritant (UN GHS Category 2).[4][7]

A study on a mixture of m- and p-diisopropylbenzene (60:40) was conducted in rats.[12]

  • Methodology: The substance was administered daily by gavage to SD rats at doses of 0, 6, 30, 150, and 750 mg/kg body weight/day for 28 days.[12]

  • Observations: Mydriasis (dilation of the pupil) was observed at 150 mg/kg/day and above. Histopathological examination revealed centrilobular hypertrophy of hepatocytes in the liver at 150 mg/kg/day and higher doses.[12]

  • Results: Based on these findings, the No-Observed-Adverse-Effect Level (NOAEL) was determined to be 30 mg/kg body weight/day.[12]

Safe Handling and Storage

  • Work in a well-ventilated area. Use local exhaust ventilation to control vapors.[7]

  • Use explosion-proof electrical, ventilating, and lighting equipment.[3][13]

  • Ensure that eyewash stations and safety showers are located close to the workstation.[3]

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[3]

  • Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[3]

  • Respiratory Protection: If ventilation is inadequate, wear a suitable respirator.[13]

  • Avoid contact with skin, eyes, and clothing.[3][7]

  • Avoid breathing vapors or mist.[3][7]

  • Keep away from open flames, hot surfaces, and sources of ignition.[3][6][13]

  • Use non-sparking tools and take precautionary measures against static discharge.[6][13]

  • Handle under an inert atmosphere if the material is sensitive to air or moisture.[3]

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][6]

  • Keep away from heat, sparks, and flame.[3]

  • Store in an area without drain or sewer access.[7]

Emergency Procedures

Emergency_Procedures spill Accidental Release / Spill isolate_spill Isolate Spill Area (50m minimum) spill->isolate_spill fire Fire extinguish Use Suitable Extinguishing Media (Foam, CO2, Dry Chemical) fire->extinguish exposure Personal Exposure inhalation Inhalation: Move to Fresh Air exposure->inhalation skin_contact Skin Contact: Remove Contaminated Clothing, Wash with Soap & Water exposure->skin_contact eye_contact Eye Contact: Rinse with Plenty of Water for 15 mins exposure->eye_contact ingestion Ingestion: Rinse Mouth, Do NOT Induce Vomiting exposure->ingestion ventilate Ensure Adequate Ventilation isolate_spill->ventilate ppe_spill Wear Appropriate PPE ventilate->ppe_spill no_drains Prevent Entry into Drains & Waterways ppe_spill->no_drains absorb Contain & Absorb with Inert Material (Sand, Earth) collect Collect in Suitable, Closed Container for Disposal absorb->collect no_drains->absorb cool_containers Cool Containers with Water Spray extinguish->cool_containers no_water_jet Do NOT Use Direct Water Jet extinguish->no_water_jet scba Wear Self-Contained Breathing Apparatus (SCBA) cool_containers->scba medical_attention Seek Immediate Medical Attention inhalation->medical_attention skin_contact->medical_attention eye_contact->medical_attention ingestion->medical_attention

Figure 1: Emergency Response Workflow for this compound Incidents.
  • General Advice: Consult a physician and show them this safety data sheet.[7]

  • If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[2][7]

  • In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water and soap.[6][7]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[2][3]

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting.[2][7]

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5][7]

  • Specific Hazards: Vapors are heavier than air and may travel a considerable distance to a source of ignition and flash back.[6][7] Forms explosive mixtures with air on intense heating.[6]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2][7]

  • Personal Precautions: Use personal protective equipment. Ensure adequate ventilation and evacuate personnel to safe areas.[7] Avoid breathing vapors, mist, or gas.[7]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[7][14]

  • Methods for Containment and Cleaning Up: Absorb with inert absorbent material (e.g., sand, earth) and dispose of as hazardous waste.[5] Keep in suitable, closed containers for disposal.[7]

Stability and Reactivity

  • Reactivity: Can react vigorously with strong oxidizing agents, sometimes leading to explosions.[2][7] It may also react exothermically with bases and diazo compounds.[2][7]

  • Chemical Stability: Stable under recommended storage conditions. May form explosive peroxides upon prolonged storage, especially in the presence of air.[3] Containers should be dated when opened and tested periodically for the presence of peroxides.[3]

  • Incompatible Materials: Strong oxidizing agents.[2]

Disposal Considerations

Dispose of contents and container in accordance with local, regional, national, and international regulations.[3] Do not release into the environment.[7] Contaminated packaging should be treated as the product itself.

References

Theoretical Calculations of the Molecular Structure of 1,2-Dipropylbenzene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Complexity of 1,2-Dipropylbenzene

This compound is an aromatic hydrocarbon with two propyl substituents on adjacent carbon atoms of the benzene (B151609) ring. The conformational flexibility of the two n-propyl chains introduces significant complexity to its molecular structure. Understanding the three-dimensional arrangement of these chains relative to the phenyl ring is crucial for predicting the molecule's physical, chemical, and biological properties. In fields such as drug development and materials science, molecular shape and flexibility are key determinants of a compound's activity and function. Theoretical calculations, particularly using quantum mechanical methods like Density Functional Theory (DFT), are indispensable tools for elucidating the nuanced structural details of such molecules.

Experimental Protocols: A Generalized a Priori Computational Workflow

The determination of the stable conformers and the detailed molecular geometry of this compound can be achieved through a systematic computational approach. The following protocol is based on methodologies successfully applied to the conformational analysis of 1,4-dipropylbenzene (B1593508) and other alkylbenzenes.

Conformational Search

Due to the rotational freedom around the C-C single bonds in the propyl chains, a thorough conformational search is the first critical step. This is typically performed using molecular mechanics or semi-empirical methods to efficiently explore the potential energy surface and identify a set of low-energy candidate structures.

Quantum Mechanical Geometry Optimization

Each candidate conformer identified in the initial search should then be subjected to full geometry optimization using a more accurate quantum mechanical method. Density Functional Theory (DFT) is a widely used and reliable method for this purpose.

  • Recommended Functionals:

    • B3LYP-D3(BJ): A hybrid functional combined with Grimme's D3 dispersion correction with Becke-Johnson damping is highly effective for systems where non-covalent interactions, such as those between the alkyl chains and the benzene ring, are important.

    • M06-2X: This meta-hybrid functional is also well-suited for capturing medium-range electron correlation and dispersion effects.

  • Recommended Basis Sets:

    • Pople-style basis sets (e.g., 6-311+G(d,p)): These provide a good balance between accuracy and computational cost for molecules of this size. The inclusion of diffuse functions (+) and polarization functions (d,p) is important for accurately describing the electron distribution.

    • Correlation-consistent basis sets (e.g., aug-cc-pVTZ): For higher accuracy, these basis sets are recommended, particularly for single-point energy calculations on the optimized geometries.

Vibrational Frequency Analysis

Following geometry optimization, a vibrational frequency calculation should be performed for each stationary point. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true local minimum on the potential energy surface. These calculations also provide the zero-point vibrational energy (ZPVE), which should be used to correct the relative energies of the conformers.

Software

The Gaussian suite of programs is a standard and powerful tool for performing these types of electronic structure calculations.

Below is a diagram illustrating the logical workflow for the theoretical determination of this compound's molecular structure.

Computational_Workflow start Initial Structure Generation (e.g., from SMILES) conf_search Conformational Search (Molecular Mechanics / Semi-Empirical) start->conf_search candidates Set of Low-Energy Candidate Conformers conf_search->candidates dft_opt DFT Geometry Optimization (e.g., B3LYP-D3/6-311+G(d,p)) candidates->dft_opt freq_calc Vibrational Frequency Calculation dft_opt->freq_calc check_minima Check for Imaginary Frequencies freq_calc->check_minima saddle_point Transition State / Saddle Point (Re-optimize or Discard) check_minima->saddle_point Imaginary Frequencies stable_conformers Set of Stable Conformers (with ZPVE corrections) check_minima->stable_conformers All Real Frequencies saddle_point->dft_opt analysis Analysis of Structural Parameters (Bond Lengths, Angles, Dihedrals) stable_conformers->analysis final_data Final Structural Data Tables analysis->final_data

Computational workflow for determining the molecular structure.

Conformational Analysis and Predicted Structural Data

The conformational landscape of this compound is expected to be complex. A study on the related 1,4-dipropylbenzene molecule revealed the existence of eight distinct stable conformations with relative energies spanning a narrow range.[1] A similar level of complexity is anticipated for the 1,2-isomer, with the ortho-positioning of the propyl groups likely introducing greater steric hindrance, which will influence the preferred orientations of the alkyl chains.

The following tables present illustrative quantitative data for a hypothetical lowest-energy conformer of this compound. It is crucial to note that these values are not from a direct computation on this compound but are representative values based on typical DFT calculations for alkylbenzenes and are provided for illustrative purposes.

Predicted Relative Energies of Hypothetical Conformers

By analogy with 1,4-dipropylbenzene, several conformers of this compound are expected to lie within a small energy window. The relative orientation of the two propyl chains will define these conformers.

ConformerDescription of Propyl Chain OrientationsPredicted Relative Energy (kcal/mol)
I Both chains extended away from each other0.00 (Hypothetical Global Minimum)
II One chain extended, one chain folded back~0.2 - 0.5
III Both chains folded in a symmetric fashion~0.3 - 0.7
IV Other asymmetric arrangements> 0.5
Illustrative Geometrical Parameters: Bond Lengths

The bond lengths within the benzene ring are expected to show minor deviations from the ideal aromatic C-C bond length due to the electronic effects of the alkyl substituents.

BondPredicted Bond Length (Å)
C1-C21.405
C2-C31.398
C3-C41.395
C4-C51.396
C5-C61.397
C6-C11.403
C1-C(propyl1)1.515
C2-C(propyl2)1.516
C-C (in propyl)1.530 - 1.540
C-H (aromatic)~1.085
C-H (aliphatic)~1.095
Illustrative Geometrical Parameters: Bond Angles

The bond angles within the benzene ring will likely deviate slightly from the ideal 120° due to steric interactions between the adjacent propyl groups.

AnglePredicted Bond Angle (°)
C6-C1-C2118.5
C1-C2-C3118.7
C2-C3-C4121.0
C3-C4-C5120.5
C4-C5-C6119.8
C5-C6-C1121.5
C2-C1-C(propyl1)122.0
C1-C2-C(propyl2)121.8
C-C-C (in propyl)~112.0
Illustrative Geometrical Parameters: Dihedral Angles

The dihedral angles defining the orientation of the propyl chains with respect to the benzene ring are the most critical parameters for defining the different conformers.

Dihedral AnglePredicted Dihedral Angle (°)
C2-C1-C(propyl1)-C~ ±90° (for a perpendicular orientation)
C1-C2-C(propyl2)-C~ ±90° (for a perpendicular orientation)
C(propyl1)-C1-C2-C(propyl2)Highly variable depending on the conformer

Conclusion

While a dedicated computational study providing precise structural data for this compound is not currently published, a robust theoretical framework exists for its determination. Based on studies of its 1,4-isomer and other alkylbenzenes, it is evident that this compound possesses a complex conformational landscape with multiple low-energy structures. The steric hindrance introduced by the ortho-substitution is expected to play a significant role in defining the preferred geometries. The computational workflow and illustrative data presented in this guide provide a solid foundation for researchers to initiate their own detailed theoretical investigations into the molecular structure of this compound, which is essential for a deeper understanding of its properties and potential applications. Future computational and experimental studies are needed to fully characterize the structure of this particular isomer.

References

Methodological & Application

Application Notes and Protocols for 1,2-Dipropylbenzene as a High-Boiling Point Solvent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the properties, applications, and detailed protocols for the use of 1,2-dipropylbenzene as a high-boiling point solvent in various chemical processes. Its unique physical properties make it a suitable medium for high-temperature reactions and specialized formulations.

Introduction to this compound

This compound is an aromatic hydrocarbon characterized by a benzene (B151609) ring substituted with two propyl groups at the ortho positions. Its high boiling point, thermal stability, and non-polar nature make it an excellent solvent for a variety of organic reactions and industrial applications, particularly those requiring elevated temperatures. It is a less common isomer of dipropylbenzene, but its properties are valuable in specific synthetic contexts.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are crucial for its application as a high-boiling point solvent.

PropertyValueReference
Molecular Formula C₁₂H₁₈[1]
Molecular Weight 162.27 g/mol [1]
Boiling Point 219.5 °C at 760 mmHg
Density 0.862 g/cm³
Flash Point 80.9 °C
Solubility Insoluble in water; Soluble in non-polar organic solvents like pentane (B18724) and hexane.[2]
Vapor Pressure 0.175 mmHg at 25 °C
CAS Number 31621-49-5[1]

Applications of this compound

Due to its high boiling point and thermal stability, this compound is a suitable solvent for a range of applications, including:

  • High-Temperature Organic Synthesis: It can serve as a reaction medium for transformations that require temperatures exceeding the boiling points of common solvents like toluene (B28343) (111 °C) and xylene (approx. 140 °C). Examples of such reactions include certain cross-coupling reactions, condensations, and rearrangements.[3][4]

  • Polymer Synthesis: In the synthesis of certain polymers, a high-boiling point solvent can be advantageous for controlling reaction kinetics and polymer morphology. Aromatic solvents are known to be used in the production of polymers.[5][6][7]

  • Nanoparticle Synthesis: The controlled synthesis of nanoparticles often requires high temperatures to facilitate precursor decomposition and particle growth. A high-boiling point, non-polar solvent like this compound can provide a stable environment for such processes.[8][9][10][11][12]

  • Formulations: In industries such as coatings, inks, and agrochemicals, high-boiling aromatic solvents are used to control viscosity, improve film formation, and act as carriers for active ingredients.[13][14][15]

Experimental Protocols

The following are detailed protocols for representative applications of this compound as a high-boiling point solvent. These protocols are based on established methodologies for similar high-boiling aromatic solvents and are adapted for the specific properties of this compound.

Protocol 1: Ullmann Condensation for the Synthesis of N-Aryl Amines

The Ullmann condensation is a copper-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. This reaction often requires high temperatures, making this compound an excellent solvent choice.[3]

Materials:

  • Aryl halide (e.g., 1-bromo-4-nitrobenzene)

  • Amine (e.g., aniline)

  • Copper(I) iodide (CuI)

  • Ligand (e.g., 1,10-phenanthroline)

  • Base (e.g., potassium carbonate, K₂CO₃)

  • This compound (anhydrous)

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: Assemble a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen).

  • Reagent Addition: To the flask, add the aryl halide (1.0 mmol), amine (1.2 mmol), copper(I) iodide (0.1 mmol), 1,10-phenanthroline (B135089) (0.2 mmol), and potassium carbonate (2.0 mmol).

  • Solvent Addition: Add 10 mL of anhydrous this compound to the reaction mixture.

  • Reaction Execution: Heat the reaction mixture to 180-200 °C with vigorous stirring. The high boiling point of this compound allows for stable temperature control in this range.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with 20 mL of a suitable organic solvent (e.g., ethyl acetate).

    • Filter the mixture through a pad of celite to remove the insoluble inorganic salts.

    • Wash the filtrate with water (3 x 20 mL) and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the ethyl acetate.

  • Purification: The crude product can be purified by column chromatography on silica (B1680970) gel to yield the desired N-aryl amine. The high-boiling this compound will be separated during this step.

Protocol 2: Synthesis of Polymer Nanoparticles via Miniemulsion Polymerization

This protocol describes the synthesis of polymer nanoparticles using this compound as a co-solvent and swelling agent in a miniemulsion polymerization process.

Materials:

  • Monomer (e.g., styrene)

  • Cross-linker (e.g., divinylbenzene)

  • Initiator (e.g., azobisisobutyronitrile, AIBN)

  • Surfactant (e.g., sodium dodecyl sulfate, SDS)

  • This compound

  • Deionized water

  • Ultrasonicator

  • Reaction vessel with a mechanical stirrer, condenser, and nitrogen inlet

Procedure:

  • Organic Phase Preparation: In a beaker, prepare the organic phase by mixing the monomer (e.g., 5 g of styrene), cross-linker (e.g., 0.5 g of divinylbenzene), initiator (e.g., 0.1 g of AIBN), and this compound (1 g). Stir until a homogeneous solution is formed.

  • Aqueous Phase Preparation: In a separate beaker, prepare the aqueous phase by dissolving the surfactant (e.g., 0.1 g of SDS) in deionized water (50 mL).

  • Emulsification: Add the organic phase to the aqueous phase and subject the mixture to high-power ultrasonication for 10-15 minutes to form a stable miniemulsion.

  • Polymerization:

    • Transfer the miniemulsion to a reaction vessel equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet.

    • Purge the system with nitrogen for 30 minutes to remove dissolved oxygen.

    • Heat the reaction mixture to 70-80 °C while stirring continuously.

    • Allow the polymerization to proceed for 6-8 hours.

  • Purification:

    • Cool the reaction mixture to room temperature.

    • The resulting polymer nanoparticle dispersion can be purified by dialysis against deionized water for 48 hours to remove unreacted monomers, surfactant, and solvent.

    • Alternatively, the nanoparticles can be isolated by centrifugation and repeated washing with water and ethanol.

  • Characterization: The size and morphology of the synthesized nanoparticles can be characterized using techniques such as dynamic light scattering (DLS) and transmission electron microscopy (TEM).

Visualizations

Logical Workflow for Ullmann Condensation

Ullmann_Condensation_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Product Isolation prep_reagents Weigh Reagents: Aryl Halide, Amine, CuI, Ligand, Base prep_solvent Add Anhydrous This compound prep_reagents->prep_solvent heating Heat to 180-200 °C with Vigorous Stirring prep_solvent->heating setup_glassware Assemble Dry Inert Atmosphere Glassware setup_glassware->prep_reagents monitoring Monitor Reaction (TLC / GC-MS) heating->monitoring cooling Cool to Room Temperature monitoring->cooling Reaction Complete extraction Dilute, Filter, and Liquid-Liquid Extraction cooling->extraction drying Dry and Concentrate Organic Phase extraction->drying purification Purify by Column Chromatography drying->purification final_product Characterize Final Product purification->final_product

Caption: Workflow for a typical Ullmann condensation reaction.

Role of this compound in Nanoparticle Synthesis

Nanoparticle_Synthesis cluster_components Initial Mixture cluster_process Synthesis Process monomer Monomer (e.g., Styrene) emulsification Ultrasonication (Miniemulsion Formation) monomer->emulsification initiator Initiator (e.g., AIBN) initiator->emulsification solvent This compound (High-Boiling Solvent) solvent->emulsification Acts as swelling agent and co-solvent aq_phase Aqueous Phase with Surfactant aq_phase->emulsification polymerization Heating (Initiates Polymerization) emulsification->polymerization nanoparticles Stable Polymer Nanoparticle Dispersion polymerization->nanoparticles purification Purification (Dialysis / Centrifugation) nanoparticles->purification

Caption: Role of this compound in nanoparticle synthesis.

References

Application Notes and Protocols for 1,2-Dipropylbenzene as a Non-Polar Solvent in Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dipropylbenzene is a non-polar aromatic hydrocarbon solvent. Its high boiling point and chemical stability make it a suitable medium for organic reactions requiring elevated temperatures. This document provides detailed application notes and protocols for the use of this compound as a solvent in two key palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling and the Heck reaction. These reactions are fundamental in synthetic organic chemistry, particularly in the pharmaceutical and materials science industries, for the construction of carbon-carbon bonds. The use of a high-boiling point solvent such as this compound can offer advantages in terms of reaction kinetics and substrate solubility.

Physicochemical Properties of this compound

A comprehensive understanding of the solvent's properties is crucial for its effective application in chemical synthesis. The table below summarizes the key physicochemical properties of this compound.

PropertyValueReference
Molecular Formula C₁₂H₁₈[1]
Molecular Weight 162.27 g/mol [1]
Boiling Point 219.5 °C at 760 mmHg[1]
Density 0.862 g/cm³[1]
Flash Point 80.9 °C[1]
Refractive Index 1.492[1]
Vapor Pressure 0.175 mmHg at 25 °C[1]
Solubility Insoluble in water; soluble in common organic solvents.[2]

Application in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound (boronic acid or ester) and an organic halide or triflate.[3] High-boiling point aromatic solvents like toluene (B28343) and xylenes (B1142099) are commonly employed in these reactions.[4][5] Given its similar properties, this compound is an excellent candidate as a solvent for Suzuki-Miyaura couplings, particularly for less reactive substrates that require higher reaction temperatures.

General Reaction Scheme:

Suzuki_Coupling Aryl_Halide Ar¹-X Product Ar¹-Ar² Aryl_Halide->Product Suzuki-Miyaura Coupling Boronic_Acid Ar²-B(OH)₂ Boronic_Acid->Product Catalyst Pd Catalyst Base Heck_Reaction Aryl_Halide Ar-X Product Ar-CH=CH-R Aryl_Halide->Product Heck Reaction Alkene R-CH=CH₂ Alkene->Product Catalyst Pd Catalyst Base Reaction_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Charge Schlenk Flask (Reactants, Catalyst, Base) B Add this compound A->B C Inert Atmosphere (Ar or N₂) B->C D Heat to Desired Temperature (100-150 °C) C->D E Monitor Progress (TLC, GC-MS) D->E F Cool to Room Temperature E->F G Dilute and Filter F->G H Aqueous Wash G->H I Dry and Concentrate H->I J Column Chromatography I->J

References

Application Notes and Protocols for the Synthesis of Derivatives from 1,2-Dipropylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of various derivatives from 1,2-dipropylbenzene through common electrophilic aromatic substitution (EAS) reactions. Due to the limited availability of specific experimental data for this compound, the protocols and expected outcomes are based on established principles of organic chemistry and analogous data from similar 1,2-dialkylbenzenes, such as 1,2-diethylbenzene (B43095) and o-xylene.

Introduction

This compound is an aromatic hydrocarbon with two propyl groups substituted on adjacent carbons of the benzene (B151609) ring. These alkyl groups are activating and ortho-, para-directing in electrophilic aromatic substitution reactions. However, the substitution pattern on this compound is influenced by both electronic and steric factors. The two propyl groups sterically hinder the positions between them (positions 3 and 6), making substitution at positions 4 and 5 more favorable.

This document details protocols for the nitration, Friedel-Crafts acylation, sulfonation, and halogenation of this compound, providing expected isomer distributions and general characterization data. Additionally, potential biological activities of the resulting derivatives are discussed based on literature for structurally related compounds.

Data Presentation

Table 1: Predicted Isomer Distribution in Electrophilic Aromatic Substitution of this compound

ReactionMajor Isomer(s)Minor Isomer(s)Predicted Yield Range (%)
Nitration4-Nitro-1,2-dipropylbenzene3-Nitro-1,2-dipropylbenzene70-90
Friedel-Crafts Acylation4-Acyl-1,2-dipropylbenzene-60-80
Sulfonation4-(this compound)sulfonic acid3-(this compound)sulfonic acid80-95
Halogenation (e.g., Bromination)4-Bromo-1,2-dipropylbenzene3-Bromo-1,2-dipropylbenzene75-90

Disclaimer: The isomer distributions and yields are estimations based on analogous reactions with other 1,2-dialkylbenzenes and are subject to variation based on specific reaction conditions.

Table 2: Analogous Spectroscopic Data for a Representative Derivative (4-Acetyl-1,2-diethylbenzene)

NucleusChemical Shift (δ) ppmMultiplicity
¹H NMR7.6-7.8d
7.2-7.4d
2.5-2.7q
2.5s
1.1-1.3t
¹³C NMR~198s
~145s
~135s
~130d
~128d
~29t
~26q
~15q

Note: This data is for 4-acetyl-1,2-diethylbenzene and serves as an approximation for the corresponding this compound derivative. Actual shifts may vary.

Experimental Protocols

Nitration of this compound

This protocol describes the synthesis of nitro-1,2-dipropylbenzene isomers. The primary product expected is 4-nitro-1,2-dipropylbenzene due to the directing effects of the propyl groups.

Materials:

  • This compound

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice

Procedure:

  • In a round-bottom flask cooled in an ice bath, slowly add 10 mL of concentrated sulfuric acid.

  • To the cold sulfuric acid, add this compound (0.05 mol) dropwise with constant stirring.

  • Separately, prepare a nitrating mixture by slowly adding 5 mL of concentrated nitric acid to 5 mL of concentrated sulfuric acid in a flask cooled in an ice bath.

  • Add the nitrating mixture dropwise to the stirred solution of this compound, maintaining the temperature below 10°C.

  • After the addition is complete, continue stirring in the ice bath for 30 minutes, then allow the reaction to warm to room temperature and stir for an additional hour.

  • Pour the reaction mixture slowly onto crushed ice with stirring.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 30 mL).

  • Combine the organic layers and wash with water, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • The product can be purified by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient.

Friedel-Crafts Acylation of this compound

This protocol details the acylation of this compound to produce primarily 4-acyl-1,2-dipropylbenzene.

Materials:

  • This compound

  • Acetyl Chloride (or other acyl chloride)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice

Procedure:

  • In a dry, three-necked round-bottom flask equipped with a dropping funnel and a reflux condenser, suspend anhydrous aluminum chloride (0.055 mol) in 20 mL of dichloromethane.

  • Cool the flask in an ice bath.

  • Add acetyl chloride (0.05 mol) dropwise to the stirred suspension.

  • After the addition of acetyl chloride is complete, add a solution of this compound (0.045 mol) in 10 mL of dichloromethane dropwise.

  • After the addition, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

  • Carefully pour the reaction mixture onto a mixture of crushed ice and 20 mL of concentrated hydrochloric acid.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography.

Sulfonation of this compound

This protocol describes the sulfonation of this compound, which is expected to yield primarily 4-(this compound)sulfonic acid.

Materials:

  • This compound

  • Fuming Sulfuric Acid (Oleum, 20% SO₃)

  • Sodium Chloride (NaCl)

  • Ice

Procedure:

  • In a round-bottom flask equipped with a dropping funnel and a mechanical stirrer, place this compound (0.1 mol).

  • Cool the flask in an ice-water bath.

  • Slowly add fuming sulfuric acid (20 mL) dropwise with vigorous stirring, maintaining the temperature below 20°C.

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 2 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Saturate the aqueous solution with solid sodium chloride to precipitate the sulfonic acid.

  • Collect the precipitated product by vacuum filtration and wash with a cold, saturated sodium chloride solution.

  • The product can be recrystallized from a suitable solvent.

Halogenation (Bromination) of this compound

This protocol outlines the bromination of this compound, expected to yield 4-bromo-1,2-dipropylbenzene as the major product.

Materials:

  • This compound

  • Bromine (Br₂)

  • Iron filings (Fe) or Anhydrous Iron(III) Bromide (FeBr₃)

  • Carbon Tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂)

  • 10% Sodium Thiosulfate (B1220275) (Na₂S₂O₃) solution

  • Anhydrous Calcium Chloride (CaCl₂)

Procedure:

  • In a three-necked flask equipped with a dropping funnel, a reflux condenser, and a gas trap, place this compound (0.1 mol) and a small amount of iron filings.

  • Dissolve bromine (0.1 mol) in 20 mL of carbon tetrachloride and place it in the dropping funnel.

  • Add the bromine solution dropwise to the stirred this compound at room temperature. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature until the evolution of hydrogen bromide gas ceases.

  • Wash the reaction mixture with water, followed by 10% sodium thiosulfate solution to remove excess bromine, and then with water again.

  • Dry the organic layer over anhydrous calcium chloride, filter, and remove the solvent by distillation.

  • The crude product can be purified by vacuum distillation.

Mandatory Visualization

experimental_workflow start This compound reaction Electrophilic Aromatic Substitution start->reaction reagent EAS Reagent (e.g., HNO3/H2SO4) reagent->reaction workup Reaction Work-up (Quenching, Extraction, Washing) reaction->workup purification Purification (Chromatography/Distillation) workup->purification product Derivative of This compound purification->product analysis Characterization (NMR, MS, IR) product->analysis

Caption: General experimental workflow for the synthesis of derivatives from this compound.

Potential Biological Activities and Signaling Pathways

While specific biological data for derivatives of this compound is scarce, related compounds have shown various biological activities.

Antimicrobial Activity of Halogenated Derivatives: Halogenated phenols and other aromatic compounds have demonstrated significant antimicrobial and antibiofilm activities.[1][2] The mechanism of action often involves the disruption of bacterial cell membranes, leading to leakage of cellular contents and cell death. They can also inhibit key bacterial enzymes and interfere with biofilm formation. For instance, halogenated phenols have been shown to repress the expression of genes involved in virulence and biofilm production in Staphylococcus aureus.[1]

antimicrobial_pathway compound Halogenated this compound Derivative membrane Bacterial Cell Membrane compound->membrane Interacts with virulence_genes Virulence & Biofilm Gene Expression compound->virulence_genes Targets disruption Membrane Disruption & Increased Permeability membrane->disruption leakage Leakage of Cellular Contents disruption->leakage death Bacterial Cell Death leakage->death inhibition Inhibition of Gene Expression virulence_genes->inhibition reduced_virulence Reduced Virulence & Biofilm Formation inhibition->reduced_virulence

Caption: Plausible antimicrobial mechanism of halogenated this compound derivatives.

Potential Toxicity of Nitrated Derivatives: Nitrated aromatic compounds, such as dinitrotoluenes, are known to have toxic effects. Their metabolism in biological systems can lead to the formation of reactive intermediates that can cause cellular damage. These compounds have been associated with hepatotoxicity and may induce oxidative stress. The mechanism of toxicity can involve the enzymatic reduction of the nitro groups to form nitroso and hydroxylamino derivatives, which can bind to cellular macromolecules like DNA and proteins, leading to cytotoxicity and genotoxicity.

toxicity_pathway nitro_compound Nitro-1,2-dipropylbenzene Derivative metabolism Cellular Metabolism (e.g., Nitroreductases) nitro_compound->metabolism reactive_intermediates Reactive Intermediates (Nitroso, Hydroxylamino) metabolism->reactive_intermediates macromolecules Cellular Macromolecules (DNA, Proteins) reactive_intermediates->macromolecules Reacts with binding Covalent Binding macromolecules->binding damage Cellular Damage (Oxidative Stress, Genotoxicity) binding->damage

Caption: Potential metabolic activation and toxicity pathway of nitro-1,2-dipropylbenzene derivatives.

Conclusion

References

Application of 1,2-Dipropylbenzene in Polymer Synthesis: A Hypothetical Approach to Novel Styrenic Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

While 1,2-dipropylbenzene is not conventionally utilized as a direct monomer in polymer synthesis, its chemical structure presents a valuable opportunity for the creation of novel styrenic monomers with unique properties. This application note details a hypothetical, yet scientifically plausible, pathway for the application of this compound in polymer synthesis. The process involves the initial conversion of this compound into a functionalized styrenic monomer, 4-vinyl-1,2-dipropylbenzene. Subsequently, the note outlines the polymerization of this bespoke monomer to yield a novel polymer, poly(4-vinyl-1,2-dipropylbenzene). The potential properties and applications of this polymer are discussed, drawing parallels with existing substituted polystyrene analogues. Detailed experimental protocols for both the monomer synthesis and polymerization are provided, alongside projected quantitative data and process visualizations to guide researchers in this exploratory area.

Introduction

The relentless pursuit of advanced polymeric materials with tailored properties necessitates the exploration of novel monomeric building blocks. Substituted styrenes are a versatile class of monomers that allow for the fine-tuning of polymer characteristics, such as thermal stability, solubility, and mechanical performance. The introduction of bulky alkyl groups onto the aromatic ring of styrene (B11656) can significantly impact the resulting polymer's properties, often leading to increased glass transition temperatures and altered solubility profiles.

This document outlines a theoretical framework for the utilization of this compound as a precursor for a new styrenic monomer, 4-vinyl-1,2-dipropylbenzene. By leveraging established organic synthesis reactions, this compound can be functionalized to introduce a polymerizable vinyl group. The subsequent polymerization of this monomer is expected to produce a polymer with distinct characteristics owing to the presence of the two propyl substituents. These propyl groups are anticipated to impart increased hydrophobicity and steric bulk, potentially leading to polymers with interesting solution and solid-state behaviors.

Proposed Synthetic and Polymerization Pathway

The overall process can be divided into two main stages:

  • Monomer Synthesis: Conversion of this compound to 4-vinyl-1,2-dipropylbenzene.

  • Polymerization: Polymerization of 4-vinyl-1,2-dipropylbenzene to yield poly(4-vinyl-1,2-dipropylbenzene).

G cluster_0 Monomer Synthesis cluster_1 Polymer Synthesis This compound This compound Friedel-Crafts Acylation Friedel-Crafts Acylation This compound->Friedel-Crafts Acylation 1-(3,4-dipropylphenyl)ethan-1-one 1-(3,4-dipropylphenyl)ethan-1-one Friedel-Crafts Acylation->1-(3,4-dipropylphenyl)ethan-1-one Reduction Reduction 1-(3,4-dipropylphenyl)ethan-1-one->Reduction 1-(3,4-dipropylphenyl)ethan-1-ol 1-(3,4-dipropylphenyl)ethan-1-ol Reduction->1-(3,4-dipropylphenyl)ethan-1-ol Dehydration Dehydration 1-(3,4-dipropylphenyl)ethan-1-ol->Dehydration 4-Vinyl-1,2-dipropylbenzene 4-Vinyl-1,2-dipropylbenzene Dehydration->4-Vinyl-1,2-dipropylbenzene Radical Polymerization Radical Polymerization 4-Vinyl-1,2-dipropylbenzene->Radical Polymerization Poly(4-vinyl-1,2-dipropylbenzene) Poly(4-vinyl-1,2-dipropylbenzene) Radical Polymerization->Poly(4-vinyl-1,2-dipropylbenzene)

Figure 1: Overall workflow from this compound to the final polymer.

Experimental Protocols

Part 1: Synthesis of 4-Vinyl-1,2-dipropylbenzene (Monomer)

Objective: To synthesize the polymerizable monomer 4-vinyl-1,2-dipropylbenzene from this compound.

Materials:

Protocol:

Step 1: Friedel-Crafts Acylation of this compound

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, suspend anhydrous aluminum chloride (1.1 eq) in anhydrous dichloromethane under a nitrogen atmosphere.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.05 eq) to the suspension with stirring.

  • Add a solution of this compound (1.0 eq) in anhydrous dichloromethane dropwise from the dropping funnel over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Carefully pour the reaction mixture onto crushed ice containing concentrated HCl.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product, 1-(3,4-dipropylphenyl)ethan-1-one. Purify by vacuum distillation or column chromatography.

Step 2: Reduction of 1-(3,4-dipropylphenyl)ethan-1-one

  • Dissolve the purified ketone (1.0 eq) in methanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.5 eq) portion-wise with stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (B1210297) (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield 1-(3,4-dipropylphenyl)ethan-1-ol.

Step 3: Dehydration to 4-Vinyl-1,2-dipropylbenzene

  • Combine the alcohol from the previous step with a catalytic amount of potassium bisulfate in a flask equipped for distillation.

  • Heat the mixture under vacuum. The product, 4-vinyl-1,2-dipropylbenzene, will distill as it is formed.

  • Collect the distillate and pass it through a short column of basic alumina to remove any acidic impurities and the inhibitor.

  • Store the purified monomer at low temperature in the presence of a radical inhibitor (e.g., 4-tert-butylcatechol).

G Start Start Prepare AlCl3 suspension in DCM Prepare AlCl3 suspension in DCM Start->Prepare AlCl3 suspension in DCM End End Add Acetyl Chloride Add Acetyl Chloride Prepare AlCl3 suspension in DCM->Add Acetyl Chloride Add this compound solution Add this compound solution Add Acetyl Chloride->Add this compound solution Reaction at RT Reaction at RT Add this compound solution->Reaction at RT Work-up (HCl/ice, extraction) Work-up (HCl/ice, extraction) Reaction at RT->Work-up (HCl/ice, extraction) Purify Ketone Purify Ketone Work-up (HCl/ice, extraction)->Purify Ketone Dissolve Ketone in Methanol Dissolve Ketone in Methanol Purify Ketone->Dissolve Ketone in Methanol Add NaBH4 Add NaBH4 Dissolve Ketone in Methanol->Add NaBH4 Reaction and Work-up Reaction and Work-up Add NaBH4->Reaction and Work-up Isolate Alcohol Isolate Alcohol Reaction and Work-up->Isolate Alcohol Heat with KHSO4 under vacuum Heat with KHSO4 under vacuum Isolate Alcohol->Heat with KHSO4 under vacuum Distill Monomer Distill Monomer Heat with KHSO4 under vacuum->Distill Monomer Purify through Alumina Purify through Alumina Distill Monomer->Purify through Alumina Purify through Alumina->End

Figure 2: Experimental workflow for the synthesis of 4-vinyl-1,2-dipropylbenzene.
Part 2: Polymerization of 4-Vinyl-1,2-dipropylbenzene

Objective: To polymerize 4-vinyl-1,2-dipropylbenzene via free radical polymerization.

Materials:

  • Purified 4-vinyl-1,2-dipropylbenzene (monomer)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • Toluene (solvent)

  • Methanol (non-solvent)

Protocol:

  • In a Schlenk flask, dissolve the monomer and AIBN (0.1-1 mol% relative to the monomer) in toluene.

  • Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Place the flask in a preheated oil bath at 70-80 °C and stir for the desired reaction time (e.g., 6-24 hours).

  • To terminate the polymerization, cool the flask in an ice bath and expose the solution to air.

  • Precipitate the polymer by slowly adding the reaction mixture to a large excess of methanol with vigorous stirring.

  • Collect the precipitated polymer by filtration.

  • Redissolve the polymer in a minimal amount of toluene and re-precipitate into methanol to further purify it.

  • Dry the final polymer product in a vacuum oven at 60 °C to a constant weight.

Data Presentation

Table 1: Hypothetical Physicochemical Properties of 4-Vinyl-1,2-dipropylbenzene

PropertyExpected Value
Molecular FormulaC₁₄H₂₀
Molecular Weight188.31 g/mol
Boiling PointEstimated 230-240 °C at 760 mmHg
DensityEstimated 0.89 g/cm³
Refractive IndexEstimated 1.52

Table 2: Projected Properties of Poly(4-vinyl-1,2-dipropylbenzene)

PropertyProjected Value/CharacteristicMethod of Determination
Molecular Weight (Mn) 10,000 - 100,000 g/mol Gel Permeation Chromatography (GPC)
Polydispersity Index (PDI) 1.5 - 2.5 (for free radical)GPC
Glass Transition Temp. (Tg) 120 - 150 °CDifferential Scanning Calorimetry (DSC)
Thermal Decomposition (Td) > 350 °C (5% weight loss)Thermogravimetric Analysis (TGA)
Solubility Soluble in aromatic and chlorinated solvents; Insoluble in alcohols and waterSolubility Tests
Appearance White to off-white powderVisual Inspection

Note: The data in Tables 1 and 2 are hypothetical and based on extrapolations from structurally similar compounds. Experimental verification is required.

Logical Relationships and Expected Outcomes

The introduction of the 1,2-dipropyl substituent on the styrene monomer is expected to influence the polymer properties in a predictable manner.

G cluster_0 Monomer Structure cluster_1 Structural Features cluster_2 Expected Polymer Properties Monomer 4-Vinyl-1,2-dipropylbenzene BulkyPropyl Bulky Propyl Groups Monomer->BulkyPropyl Hydrophobic Increased Hydrophobicity Monomer->Hydrophobic HighTg Higher Tg BulkyPropyl->HighTg Restricts chain mobility LowerDensity Lower Density BulkyPropyl->LowerDensity Inefficient chain packing AlteredSol Altered Solubility Hydrophobic->AlteredSol Favors non-polar solvents

Figure 3: Relationship between monomer structure and expected polymer properties.

Potential Applications

Based on the projected properties, poly(4-vinyl-1,2-dipropylbenzene) could be a candidate for applications where high thermal stability and hydrophobicity are desired. Potential areas of interest include:

  • Advanced Coatings: As a component in hydrophobic and weather-resistant coatings.

  • Specialty Films: For applications requiring good thermal resistance and low dielectric constant.

  • Matrix Material: For composites where compatibility with non-polar fillers is important.

  • Drug Delivery: As a hydrophobic component in amphiphilic block copolymers for the encapsulation of poorly water-soluble drugs.

Conclusion

This application note provides a conceptual framework for the synthesis of a novel styrenic polymer derived from this compound. The detailed protocols and projected data offer a starting point for researchers interested in exploring new frontiers in polymer chemistry. While the presented work is hypothetical, it is grounded in established chemical principles and provides a clear and logical path for the development of new materials with potentially valuable properties. Experimental validation of these concepts is encouraged to fully elucidate the potential of this compound in the realm of polymer synthesis.

Application Notes and Protocols: 1,2-Dipropylbenzene as a Versatile Starting Material for Functionalized Aromatics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 1,2-dipropylbenzene as a precursor for a variety of functionalized aromatic compounds. Detailed protocols for key transformations, including electrophilic aromatic substitution and side-chain modifications, are presented. The regiochemical outcomes of these reactions are discussed, providing a predictive framework for synthetic planning.

Introduction

This compound is a readily available aromatic hydrocarbon that serves as an excellent scaffold for the synthesis of polysubstituted aromatic compounds. The two propyl groups, being weakly activating and ortho, para-directing, influence the regioselectivity of electrophilic aromatic substitution reactions. Furthermore, the benzylic positions of the propyl groups offer sites for radical substitution and oxidation, expanding the range of accessible derivatives. This document outlines key synthetic transformations starting from this compound, providing researchers with the necessary information to incorporate this versatile building block into their synthetic strategies.

Electrophilic Aromatic Substitution Reactions

The electron-donating nature of the two propyl groups in this compound activates the aromatic ring towards electrophilic attack. The directing effects of the alkyl groups primarily favor substitution at the 4-position (para to one propyl group and meta to the other) and the 3-position (ortho to one propyl group and meta to the other). Steric hindrance from the propyl groups can influence the ratio of these isomers.

Nitration

Nitration of this compound introduces a nitro group onto the aromatic ring, a versatile functional group that can be further transformed into amines, or act as a meta-director in subsequent substitutions.

Expected Products: The major products are expected to be 4-nitro-1,2-dipropylbenzene and 3-nitro-1,2-dipropylbenzene. The 4-nitro isomer is generally the major product due to a combination of electronic and steric factors.

Table 1: Predicted Product Distribution in the Nitration of this compound

Product NamePosition of NitrationPredicted Major/Minor
4-Nitro-1,2-dipropylbenzene4-positionMajor
3-Nitro-1,2-dipropylbenzene3-positionMinor

Experimental Protocol: Nitration of this compound

  • Preparation of the Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-water bath, slowly add 15 mL of concentrated sulfuric acid. While stirring, carefully add 15 mL of concentrated nitric acid dropwise, maintaining the temperature below 10 °C.

  • Reaction: To the cold nitrating mixture, add 10 g (0.062 mol) of this compound dropwise with vigorous stirring. The temperature of the reaction mixture should be maintained between 20-25 °C. After the addition is complete, continue stirring for 2 hours at room temperature.

  • Work-up: Pour the reaction mixture slowly onto 200 g of crushed ice with stirring. The crude nitro-1,2-dipropylbenzene will separate as a yellow oil.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (B109758) (3 x 50 mL).

  • Washing: Combine the organic layers and wash successively with water (100 mL), 5% sodium bicarbonate solution (100 mL), and brine (100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product mixture.

  • Purification: The isomeric products can be separated by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate (B1210297) gradient.

Diagram 1: Nitration of this compound

G This compound This compound Reaction Reaction This compound->Reaction HNO₃, H₂SO₄ 4-Nitro-1,2-dipropylbenzene 4-Nitro-1,2-dipropylbenzene Reaction->4-Nitro-1,2-dipropylbenzene Major 3-Nitro-1,2-dipropylbenzene 3-Nitro-1,2-dipropylbenzene Reaction->3-Nitro-1,2-dipropylbenzene Minor

Caption: Predicted outcome of the nitration of this compound.

Halogenation

Halogenation introduces a halogen atom (Cl, Br) onto the aromatic ring, providing a handle for further cross-coupling reactions or nucleophilic aromatic substitution.

Expected Products: Similar to nitration, the primary products of bromination or chlorination are the 4-halo- and 3-halo-1,2-dipropylbenzenes.

Table 2: Reagents and Conditions for Halogenation

ReactionHalogenating AgentCatalystExpected Major Product
BrominationBr₂FeBr₃4-Bromo-1,2-dipropylbenzene
ChlorinationCl₂AlCl₃4-Chloro-1,2-dipropylbenzene

Experimental Protocol: Bromination of this compound

  • Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser connected to a gas trap (to absorb HBr), add 10 g (0.062 mol) of this compound and 0.5 g of iron filings.

  • Reaction: Cool the flask in an ice bath. Slowly add 10.8 g (0.068 mol) of liquid bromine from the dropping funnel over 30 minutes with stirring.

  • Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2 hours.

  • Work-up: Pour the reaction mixture into 100 mL of water and 50 mL of dichloromethane.

  • Extraction and Washing: Separate the organic layer, and wash it with 10% sodium hydroxide (B78521) solution (50 mL) followed by water (2 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by distillation.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography.

Sulfonation

Sulfonation introduces a sulfonic acid group, which can be used as a directing group, a water-solubilizing group, or a precursor to other functional groups. The reaction is reversible.[1][2]

Expected Product: The major product is expected to be 4-(1,2-dipropylphenyl)sulfonic acid.

Table 3: Sulfonation Reaction Conditions

ReagentTemperatureReaction Time
Fuming Sulfuric Acid (20% SO₃)Room Temperature1 hour

Experimental Protocol: Sulfonation of this compound

  • Reaction: In a round-bottom flask, place 10 g (0.062 mol) of this compound. Cool the flask in an ice bath and slowly add 20 mL of fuming sulfuric acid (20% SO₃) with stirring.

  • Completion: After the addition, allow the mixture to stir at room temperature for 1 hour.

  • Work-up: Carefully pour the reaction mixture onto 200 g of crushed ice.

  • Isolation: The sulfonic acid may precipitate upon cooling. If not, add a saturated solution of sodium chloride to salt out the sodium sulfonate salt.

  • Purification: The product can be collected by filtration and recrystallized from water.

Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group, which is a precursor to ketones, and can be reduced to an alkyl group. The acyl group is a deactivating, meta-directing group for subsequent electrophilic aromatic substitutions.

Expected Product: Acylation is expected to occur primarily at the 4-position to yield 1-(3,4-dipropylphenyl)ethan-1-one (using acetyl chloride).

Table 4: Friedel-Crafts Acylation Reagents

Acylating AgentLewis Acid CatalystSolvent
Acetyl chloride (CH₃COCl)Aluminum chloride (AlCl₃)Dichloromethane (CH₂Cl₂)

Experimental Protocol: Friedel-Crafts Acylation of this compound

  • Setup: To a dry, three-necked flask equipped with a stirrer, dropping funnel, and condenser, add 10 g (0.062 mol) of this compound and 50 mL of dry dichloromethane.

  • Catalyst Addition: Cool the flask in an ice bath and slowly add 9.1 g (0.068 mol) of anhydrous aluminum chloride in portions.

  • Reaction: From the dropping funnel, add 5.4 g (0.068 mol) of acetyl chloride dropwise over 30 minutes.

  • Completion: After the addition, allow the mixture to stir at room temperature for 3 hours.

  • Work-up: Pour the reaction mixture onto a mixture of 100 g of ice and 20 mL of concentrated hydrochloric acid.

  • Extraction and Washing: Separate the organic layer, and wash with water (2 x 50 mL) and 5% sodium bicarbonate solution (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The product can be purified by vacuum distillation or column chromatography.

Diagram 2: General Workflow for Electrophilic Aromatic Substitution

G cluster_0 Reaction Setup cluster_1 Work-up & Isolation cluster_2 Purification Start This compound + Reagents Reaction_Conditions Control Temperature & Time Start->Reaction_Conditions Quenching Quench Reaction Reaction_Conditions->Quenching Extraction Extract with Organic Solvent Quenching->Extraction Washing Wash Organic Layer Extraction->Washing Drying Dry & Concentrate Washing->Drying Purification Column Chromatography / Distillation Drying->Purification Characterization Spectroscopic Analysis Purification->Characterization Final Product Final Product Characterization->Final Product

Caption: A generalized workflow for performing electrophilic aromatic substitution on this compound.

Side-Chain Functionalization

The propyl side chains of this compound can also be functionalized, primarily at the benzylic positions.

Benzylic Bromination

Free radical bromination with N-bromosuccinimide (NBS) selectively introduces a bromine atom at the benzylic position.

Expected Product: 1-(1-Bromo-propyl)-2-propylbenzene and 1,2-bis(1-bromopropyl)benzene, depending on the stoichiometry of NBS.

Table 5: Benzylic Bromination Conditions

Brominating AgentInitiatorSolvent
N-Bromosuccinimide (NBS)Benzoyl peroxideCarbon tetrachloride (CCl₄)

Experimental Protocol: Benzylic Bromination

  • Reaction: In a round-bottom flask, dissolve 10 g (0.062 mol) of this compound in 100 mL of carbon tetrachloride. Add 11 g (0.062 mol) of NBS and a catalytic amount of benzoyl peroxide.

  • Completion: Reflux the mixture with stirring for 4 hours. The reaction can be monitored by the disappearance of the dense NBS at the bottom of the flask.

  • Work-up: Cool the mixture and filter off the succinimide.

  • Washing: Wash the filtrate with water (2 x 50 mL) and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous calcium chloride, filter, and remove the solvent under reduced pressure.

  • Purification: The product can be purified by vacuum distillation.

Oxidation of Side Chains

Strong oxidizing agents can oxidize the alkyl side chains to carboxylic acids, provided there is at least one benzylic hydrogen.

Expected Product: Oxidation of this compound with a strong oxidizing agent like potassium permanganate (B83412) will yield phthalic acid (benzene-1,2-dicarboxylic acid).[3][4][5]

Table 6: Side-Chain Oxidation Conditions

Oxidizing AgentConditions
Potassium permanganate (KMnO₄)Aqueous, basic, heat

Experimental Protocol: Side-Chain Oxidation

  • Reaction: In a large round-bottom flask, place 5 g (0.031 mol) of this compound, 150 mL of water, and 2 g of sodium carbonate. Heat the mixture to reflux and add a solution of 20 g (0.126 mol) of potassium permanganate in 200 mL of water portion-wise over 2 hours.

  • Completion: Continue to reflux until the purple color of the permanganate has disappeared.

  • Work-up: Cool the reaction mixture and filter off the manganese dioxide.

  • Acidification: Acidify the filtrate with concentrated hydrochloric acid until precipitation of the dicarboxylic acid is complete.

  • Isolation: Cool the mixture in an ice bath and collect the phthalic acid by filtration.

  • Purification: The crude product can be recrystallized from water.

Diagram 3: Signaling Pathway of Functionalization

G cluster_0 Electrophilic Aromatic Substitution cluster_1 Side-Chain Functionalization Start This compound Nitration Nitration (HNO₃, H₂SO₄) Start->Nitration Ring Functionalization Halogenation Halogenation (Br₂, FeBr₃) Start->Halogenation Ring Functionalization Sulfonation Sulfonation (SO₃, H₂SO₄) Start->Sulfonation Ring Functionalization Acylation Friedel-Crafts Acylation (RCOCl, AlCl₃) Start->Acylation Ring Functionalization Benzylic_Bromination Benzylic Bromination (NBS) Start->Benzylic_Bromination Side-Chain Modification Oxidation Oxidation (KMnO₄) Start->Oxidation Side-Chain Modification Nitro-derivatives Nitro-derivatives Nitration->Nitro-derivatives Halo-derivatives Halo-derivatives Halogenation->Halo-derivatives Sulfonic_acids Sulfonic_acids Sulfonation->Sulfonic_acids Aryl_ketones Aryl_ketones Acylation->Aryl_ketones Benzylic_halides Benzylic_halides Benzylic_Bromination->Benzylic_halides Phthalic_acid Phthalic_acid Oxidation->Phthalic_acid

Caption: Synthetic pathways originating from this compound.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide array of functionalized aromatic compounds. By leveraging both electrophilic aromatic substitution and side-chain modification reactions, researchers can access a diverse range of molecular architectures. The protocols and predictive models for regioselectivity provided in these notes serve as a practical guide for the effective utilization of this compound in synthetic organic chemistry and drug discovery programs.

References

Application Note: Quantification of 1,2-Dipropylbenzene in Hydrocarbon Mixtures Using Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,2-Dipropylbenzene is an aromatic hydrocarbon that can be present in various complex matrices, including petroleum products and environmental samples. Accurate quantification of this compound is essential for quality control, environmental monitoring, and research in drug development where it might be used as a starting material or be present as an impurity. Gas chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) offers a robust and sensitive method for the analysis of this compound. This application note details a generalized protocol for the use of this compound as a reference standard for qualitative and quantitative analysis in a hydrocarbon matrix. While specific application notes for this compound are not prevalent, the methodology is based on established protocols for the analysis of alkylbenzenes and other aromatic hydrocarbons.[1][2][3]

Principle

This method utilizes high-resolution capillary gas chromatography to separate this compound from other components in a sample mixture. Quantification is achieved by using an internal standard and generating a calibration curve with a series of external standards of known concentrations. The peak area ratio of this compound to the internal standard is plotted against the concentration to establish a linear relationship.

Experimental

Reference Standard and Reagents:

  • This compound (≥99% purity)

  • Internal Standard (e.g., n-Dodecane, 1,3,5-Trimethylbenzene, or a deuterated aromatic compound)

  • High-purity solvent for dilution (e.g., Hexane (B92381), Dichloromethane, or Acetone)

  • Helium (carrier gas, 99.999% purity)

Instrumentation:

A standard gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID) or a mass spectrometer (MS), and a data acquisition system is required. The use of an autosampler is recommended for improved precision.[2][4]

Chromatographic Conditions:

The following table summarizes the recommended GC conditions for the analysis of this compound. These conditions are based on typical methods for alkylbenzene analysis and should be optimized for specific applications.[2][4][5]

ParameterRecommended Condition
GC Column Agilent J&W DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent 5% phenyl-methylpolysiloxane column)
Injector Split/Splitless, 250 °C
Injection Volume 1 µL
Split Ratio 50:1 (can be adjusted based on concentration)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial: 60 °C, hold for 2 minRamp: 10 °C/min to 280 °CHold: 5 min at 280 °C
Detector FID at 300 °C or MS (Scan mode: 40-400 m/z)

Protocol

1. Standard Preparation:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of hexane in a volumetric flask.

  • Internal Standard (IS) Stock Solution (1000 µg/mL): Prepare a stock solution of the chosen internal standard (e.g., n-Dodecane) in the same manner.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL. Spike each calibration standard with the internal standard to a constant concentration (e.g., 10 µg/mL).

2. Sample Preparation:

  • Liquid Samples (e.g., hydrocarbon mixtures): Dilute an accurately weighed amount of the sample in hexane to bring the expected concentration of this compound within the calibration range. Add the internal standard to the diluted sample at the same concentration as in the calibration standards.

  • Solid or Aqueous Samples: For solid or aqueous samples, a suitable extraction method such as solid-phase extraction (SPE) with a C18 cartridge or liquid-liquid extraction (LLE) with hexane should be employed.[1] The final extract should be concentrated or diluted as necessary and spiked with the internal standard.

3. GC Analysis:

  • Inject the prepared calibration standards and samples into the GC system using the conditions outlined in the table above.

  • Identify the peaks corresponding to this compound and the internal standard based on their retention times.

4. Data Analysis and Quantification:

  • Integrate the peak areas for this compound and the internal standard in each chromatogram.

  • Calculate the response factor (RF) for each calibration standard using the following formula: RF = (Area_analyte / Conc_analyte) / (Area_IS / Conc_IS)

  • Generate a calibration curve by plotting the peak area ratio (Area_analyte / Area_IS) against the concentration of this compound. Perform a linear regression to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.995 is typically considered acceptable.

  • Calculate the concentration of this compound in the samples using the calibration curve.

Data Presentation

Quantitative Data Summary:

CompoundKovats Retention Index (Standard Non-polar)Expected Retention Time (min)
This compound1151.7~12-15 (dependent on exact conditions)

Note: The Kovats Retention Index is a standardized value that helps in the identification of compounds in gas chromatography.[6] The expected retention time is an estimate and will vary with the specific instrument and conditions used.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the key workflows in this application.

GC_Analysis_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Standard_Prep Standard Preparation GC_Injection GC Injection & Separation Standard_Prep->GC_Injection Sample_Prep Sample Preparation Sample_Prep->GC_Injection Data_Acquisition Data Acquisition (FID/MS) GC_Injection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Concentration_Calc Concentration Calculation Calibration_Curve->Concentration_Calc

Caption: General workflow for the GC analysis of this compound.

Sample_Preparation_Detail Start Sample Liquid_Sample Liquid Sample Start->Liquid_Sample Solid_Aqueous_Sample Solid/Aqueous Sample Start->Solid_Aqueous_Sample Dilution Dilution with Solvent Liquid_Sample->Dilution Extraction Extraction (LLE/SPE) Solid_Aqueous_Sample->Extraction Add_IS Add Internal Standard Dilution->Add_IS Extraction->Add_IS To_GC Ready for GC Analysis Add_IS->To_GC

Caption: Detailed sample preparation workflow.

Conclusion

This application note provides a comprehensive, albeit generalized, protocol for the use of this compound as a reference standard in gas chromatography. The described method, based on established analytical procedures for similar compounds, is suitable for the accurate and precise quantification of this compound in various sample matrices. For specific applications, optimization of the sample preparation and GC conditions may be necessary to achieve the desired performance.

References

Application Notes and Protocols for the Nitration of 1,2-Dipropylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the electrophilic nitration of 1,2-dipropylbenzene. The protocol is based on established methods for the nitration of alkylbenzenes and is intended to serve as a starting point for laboratory synthesis. Due to the presence of two activating propyl groups, this reaction is expected to proceed readily but may produce a mixture of isomeric products. Careful control of reaction conditions and thorough analysis of the product mixture are crucial.

Introduction

The nitration of aromatic compounds is a fundamental electrophilic aromatic substitution reaction widely used in the synthesis of pharmaceuticals, explosives, and dyes.[1] The introduction of a nitro group onto an aromatic ring can serve as a key step in the elaboration of more complex molecules. This compound, an alkyl-substituted aromatic compound, is expected to undergo nitration under standard conditions using a mixture of nitric acid and sulfuric acid. The two propyl groups are ortho-, para-directing and activating, influencing the regioselectivity of the nitration.[2] Understanding the directing effects and controlling the reaction conditions are essential for achieving the desired product distribution.

Reaction Mechanism and Regioselectivity

The nitration of this compound proceeds via the classical electrophilic aromatic substitution mechanism. This involves the in-situ generation of the highly electrophilic nitronium ion (NO₂⁺) from the reaction of concentrated nitric acid and sulfuric acid.[3][4] The aromatic ring of this compound then acts as a nucleophile, attacking the nitronium ion to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[2] Finally, a weak base (such as HSO₄⁻ or water) abstracts a proton from the carbocation, restoring the aromaticity of the ring and yielding the nitrated product.

The two propyl groups on the benzene (B151609) ring are activating and direct incoming electrophiles to the ortho and para positions.[2] In the case of this compound, there are three possible positions for nitration: the 3-, 4-, and 5-positions (equivalent to the 6-, 5-, and 4-positions, respectively, due to symmetry). The substitution pattern will be influenced by the combined electronic and steric effects of the two adjacent propyl groups. Steric hindrance from the bulky propyl groups is expected to play a significant role in the distribution of the isomeric products.

G General Mechanism of Electrophilic Aromatic Nitration cluster_0 Step 1: Generation of the Nitronium Ion cluster_1 Step 2: Electrophilic Attack and Formation of Sigma Complex cluster_2 Step 3: Deprotonation and Product Formation HNO3 Nitric Acid NO2+ Nitronium Ion (Electrophile) HNO3->NO2+ + H2SO4 H2SO4 Sulfuric Acid HSO4- Bisulfate Ion H3O+ Hydronium Ion AromaticRing This compound SigmaComplex Sigma Complex (Resonance Stabilized) AromaticRing->SigmaComplex + NO2+ Product Nitro-1,2-dipropylbenzene SigmaComplex->Product + HSO4- H2SO4_regen Sulfuric Acid (Regenerated)

Caption: General mechanism for the electrophilic aromatic nitration of this compound.

Experimental Protocol

This protocol describes a general procedure for the nitration of this compound on a laboratory scale.

Materials and Reagents:

Reagent/MaterialGradeSupplier (Example)
This compound≥98%Sigma-Aldrich
Concentrated Nitric Acid (70%)ACS ReagentFisher Scientific
Concentrated Sulfuric Acid (98%)ACS ReagentVWR Chemicals
Dichloromethane (B109758) (DCM)ACS ReagentEMD Millipore
Saturated Sodium BicarbonateLaboratory GradeJ.T. Baker
Anhydrous Magnesium SulfateLaboratory GradeAcros Organics
Deionized Water--
Ice--

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Preparation of the Nitrating Mixture:

    • In a flask immersed in an ice-water bath, carefully and slowly add 15 mL of concentrated sulfuric acid.

    • To the cooled and stirring sulfuric acid, add 10 mL of concentrated nitric acid dropwise. Ensure the temperature of the mixture is maintained below 20°C.[2] This mixture should be prepared fresh before use.

  • Nitration Reaction:

    • In a separate round-bottom flask equipped with a magnetic stirrer, cool 10 g of this compound in an ice bath to 0-5°C.

    • Slowly add the prepared nitrating mixture to the stirred this compound dropwise using a dropping funnel. The rate of addition should be controlled to maintain the reaction temperature below 10°C.[2]

    • After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 30 minutes.

  • Work-up and Product Isolation:

    • Carefully pour the reaction mixture onto 100 g of crushed ice with vigorous stirring.

    • Transfer the mixture to a separatory funnel.

    • Extract the product with dichloromethane (3 x 30 mL).

    • Combine the organic layers and wash sequentially with deionized water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and again with deionized water (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter to remove the drying agent.

    • Remove the solvent using a rotary evaporator to obtain the crude product, which will be an oily residue.

Product Analysis:

The crude product is expected to be a mixture of nitro-1,2-dipropylbenzene isomers. The composition of this mixture can be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).

Typical GC-MS Conditions:

ParameterValue
ColumnHP-5MS or equivalent
Injector Temperature250°C
Oven Program80°C (hold 2 min), ramp to 250°C at 10°C/min, hold 5 min[2]
Carrier GasHelium
MS Ionization ModeElectron Ionization (EI) at 70 eV
Mass Rangem/z 40-300

Expected Results and Data Presentation

The nitration of this compound is anticipated to yield a mixture of mononitrated isomers. The primary products are expected to be 3-nitro-1,2-dipropylbenzene and 4-nitro-1,2-dipropylbenzene. The relative yields will depend on the interplay of electronic and steric effects.

Table of Expected Products and Properties:

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Position of Nitro Group
This compound (Starting Material)C₁₂H₁₈162.27-
3-Nitro-1,2-dipropylbenzeneC₁₂H₁₇NO₂207.273-position
4-Nitro-1,2-dipropylbenzeneC₁₂H₁₇NO₂207.274-position

Note: The exact isomer distribution and overall yield will need to be determined experimentally.

Experimental Workflow

G Experimental Workflow for Nitration of this compound Start Start PrepNitratingMix Prepare Nitrating Mixture (H2SO4 + HNO3) Start->PrepNitratingMix CoolSubstrate Cool this compound (0-5°C) Start->CoolSubstrate Nitration Add Nitrating Mixture Dropwise (Keep T < 10°C) PrepNitratingMix->Nitration CoolSubstrate->Nitration Stir Stir for 30 min at 0-5°C Nitration->Stir Quench Quench on Crushed Ice Stir->Quench Extraction Extract with Dichloromethane Quench->Extraction Wash Wash Organic Layer (H2O, NaHCO3, H2O) Extraction->Wash Dry Dry with Anhydrous MgSO4 Wash->Dry Evaporate Evaporate Solvent (Rotary Evaporator) Dry->Evaporate CrudeProduct Obtain Crude Product (Mixture of Isomers) Evaporate->CrudeProduct Analysis Analyze by GC-MS CrudeProduct->Analysis End End Analysis->End

Caption: Workflow for the synthesis and analysis of nitro-1,2-dipropylbenzene.

Safety Precautions

  • Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • The nitration reaction is exothermic. Strict temperature control is essential to prevent runaway reactions and the formation of dinitrated byproducts.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it in a fume hood.

Conclusion

This document provides a comprehensive, though generalized, protocol for the nitration of this compound. The provided methodology, based on established procedures for similar compounds, offers a solid foundation for researchers. Experimental optimization may be necessary to improve yield and selectivity. The use of analytical techniques such as GC-MS is critical for the characterization of the resulting isomeric product mixture.

References

Application Notes and Protocols: Sulfonation Reactions of 1,2-Dipropylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview of the sulfonation of 1,2-dipropylbenzene, a key reaction in organic synthesis. It covers the underlying theory of electrophilic aromatic substitution, predicts the expected isomeric products based on directing group effects, and outlines potential applications of the resulting sulfonic acids, particularly as intermediates in the synthesis of detergents, dyes, and pharmaceuticals. A detailed, representative experimental protocol for the laboratory-scale synthesis and a summary of expected outcomes are presented.

Introduction

Sulfonation is a fundamental organic reaction that introduces a sulfonic acid (-SO₃H) group onto an aromatic ring. This process is a classic example of electrophilic aromatic substitution. The resulting arylsulfonic acids are highly versatile chemical intermediates.[1] They serve as precursors for a wide range of functional groups and are used in the manufacturing of various commercial products, including detergents, dyes, and sulfa drugs.[2][3]

This compound is an aromatic hydrocarbon with two ortho-directing propyl groups. The sulfonation of this substrate is governed by the electronic and steric effects of these alkyl substituents. The resulting 1,2-dipropylbenzenesulfonic acids can be valuable intermediates for creating complex molecules, potentially serving as building blocks in drug discovery and development. For instance, benzenesulfonic acids are precursors to sulfonamides, a class of compounds known for their antibacterial properties.[2]

Reaction Mechanism and Isomer Prediction

The sulfonation of benzene (B151609) derivatives proceeds via an electrophilic aromatic substitution (EAS) mechanism. The reaction is typically carried out using fuming sulfuric acid (oleum), which is a solution of sulfur trioxide (SO₃) in concentrated sulfuric acid.[4][5] SO₃ is a potent electrophile that is attacked by the electron-rich π-system of the benzene ring.

The key steps are:

  • Formation of the Electrophile : In the presence of sulfuric acid, sulfur trioxide (SO₃) can become protonated to form the highly electrophilic species, +SO₃H.[4][6]

  • Electrophilic Attack : The π-electrons of the this compound ring attack the electrophile (SO₃), forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

  • Deprotonation : A weak base, such as the hydrogen sulfate (B86663) ion (HSO₄⁻), removes a proton from the carbon atom bearing the new substituent, restoring aromaticity and yielding the final sulfonic acid product.[7]

The sulfonation of benzene is notably a reversible reaction. The sulfonic acid group can be removed by heating the arylsulfonic acid with dilute aqueous acid.[5][8] This reversibility allows the sulfonic acid group to be used as a temporary blocking group to direct other substituents to a desired position during a synthetic sequence.[4][9]

Sulfonation_Mechanism cluster_reagents Reagent Activation cluster_reaction Electrophilic Aromatic Substitution H2SO4_1 H₂SO₄ Electrophile ⁺SO₃H Highly Electrophilic H2SO4_1->Electrophile Protonates HSO4 HSO₄⁻ H2SO4_1->HSO4 SO3 SO₃ SO3->Electrophile Sigma Sigma Complex (Resonance Stabilized) Electrophile->Sigma Attacked by ring HSO4->Sigma Acts as base Start This compound Start->Sigma π-bond attack Product This compound- sulfonic acid Sigma->Product Deprotonation G cluster_prep Reaction Preparation cluster_reaction Sulfonation cluster_workup Product Isolation cluster_final Purification A Dissolve this compound in Dichloromethane B Cool to 0-5 °C in Ice Bath A->B C Slowly Add Fuming Sulfuric Acid (0-10 °C) B->C D Stir at Room Temperature for 2-3 hours C->D E Quench Reaction by Pouring onto Ice D->E F Extract with CH₂Cl₂ (or Filter Precipitate) E->F G Wash Organic Layer with Brine F->G H Dry with Na₂SO₄ and Evaporate Solvent G->H I Recrystallize or use Column Chromatography H->I

References

Application Notes and Protocols for the Catalytic Dehydrogenation of 1,2-Dipropylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited specific experimental data is available for the catalytic dehydrogenation of 1,2-dipropylbenzene. The following application notes and protocols are based on established principles and analogous data from the dehydrogenation of similar dialkylbenzenes, such as diethylbenzene and diisopropylbenzene.[1][2] These protocols should be considered as a starting point for experimental design and optimization.

Introduction

The catalytic dehydrogenation of alkylbenzenes is a crucial industrial process for the production of vinyl aromatic monomers. These monomers are key building blocks in the synthesis of polymers and fine chemicals. This document outlines the prospective application and experimental protocols for the catalytic dehydrogenation of this compound. The primary products expected from this reaction are 1-propyl-2-(prop-1-en-1-yl)benzene, 1-propyl-2-(prop-2-en-1-yl)benzene, and 1,2-di(prop-1-en-1-yl)benzene, along with potential side products from cracking and isomerization.

The reaction is typically performed at high temperatures in the vapor phase over a solid catalyst. Common catalysts for such reactions include iron oxide-based systems, often promoted with potassium, and noble metal catalysts like platinum supported on alumina (B75360) (Pt/Al₂O₃) or chromium oxide on alumina (Cr₂O₃/Al₂O₃).[1][3][4] The choice of catalyst and reaction conditions can significantly influence the conversion of the starting material and the selectivity towards the desired dehydrogenated products.

Reaction Pathway

The catalytic dehydrogenation of this compound is expected to proceed through a stepwise removal of hydrogen from the propyl side chains. The initial dehydrogenation would lead to the formation of monovinyl derivatives, followed by a second dehydrogenation to yield divinyl isomers.

ReactionPathway This compound This compound 1-propyl-2-(prop-1-en-1-yl)benzene 1-propyl-2-(prop-1-en-1-yl)benzene This compound->1-propyl-2-(prop-1-en-1-yl)benzene - H₂ Side_Products Side_Products This compound->Side_Products Cracking/Isomerization 1,2-di(prop-1-en-1-yl)benzene 1,2-di(prop-1-en-1-yl)benzene 1-propyl-2-(prop-1-en-1-yl)benzene->1,2-di(prop-1-en-1-yl)benzene - H₂ 1-propyl-2-(prop-1-en-1-yl)benzene->Side_Products Cracking

Caption: Proposed reaction pathway for the catalytic dehydrogenation of this compound.

Quantitative Data (Analogous Systems)

The following tables summarize representative quantitative data from the catalytic dehydrogenation of diethylbenzene, which can serve as an estimate for the expected performance in the dehydrogenation of this compound.

Table 1: Influence of Catalyst on Diethylbenzene Dehydrogenation

CatalystTemperature (°C)Conversion of Diethylbenzene (%)Selectivity to Divinylbenzene (%)Reference
Fe₂O₃/Al₂O₃70036~14[1]
Fe₂O₃-K₂O/Al₂O₃70042~17[1]
Low-iron (1.0 wt%) / K-promoted (0.2 wt%) Al₂O₃6008121

Table 2: Effect of Reaction Temperature on Diethylbenzene Dehydrogenation over Fe₂O₃-K₂O/Al₂O₃ Catalyst

Temperature (°C)Conversion of Diethylbenzene (%)Yield of Divinylbenzene (%)Reference
650~30~4[1]
700427[1]

Experimental Protocols

The following are detailed experimental protocols for the catalytic dehydrogenation of this compound based on methodologies used for similar substrates.

Catalyst Preparation (Fe₂O₃-K₂O/Al₂O₃)

This protocol is adapted from the preparation of iron-based catalysts for diethylbenzene dehydrogenation.[1]

Materials:

  • γ-Alumina (γ-Al₂O₃) pellets

  • Iron(III) nitrate (B79036) nonahydrate (Fe(NO₃)₃·9H₂O)

  • Potassium nitrate (KNO₃)

  • Deionized water

Procedure:

  • Support Pre-treatment: Calcine the γ-Al₂O₃ pellets at 600°C for 4 hours in a muffle furnace to remove any adsorbed moisture and impurities.

  • Impregnation Solution Preparation: Prepare an aqueous solution of iron(III) nitrate and potassium nitrate. The concentrations should be calculated to achieve the desired loading of Fe₂O₃ and K₂O on the alumina support (e.g., 4 wt% Fe₂O₃ and 1 wt% K₂O).

  • Incipient Wetness Impregnation: Slowly add the impregnation solution to the calcined γ-Al₂O₃ pellets until the pores are completely filled, without excess liquid.

  • Drying: Dry the impregnated pellets in an oven at 120°C for 12 hours.

  • Calcination: Calcine the dried pellets in a furnace with a slow ramp rate to 600°C and hold for 4 hours in air to decompose the nitrate salts and form the metal oxides.

  • Catalyst Characterization: The prepared catalyst can be characterized by techniques such as BET surface area analysis, X-ray diffraction (XRD), and temperature-programmed reduction (TPR) to determine its physical and chemical properties.

Catalytic Dehydrogenation Reaction

This protocol describes a typical setup for a vapor-phase dehydrogenation reaction in a fixed-bed reactor.

Equipment:

  • Fixed-bed tubular reactor (e.g., quartz or stainless steel)

  • Tube furnace with temperature controller

  • Mass flow controllers for gases (e.g., N₂, steam)

  • Syringe pump for liquid feed (this compound)

  • Condenser and collection system for products

  • Gas chromatograph (GC) for product analysis

ExperimentalWorkflow cluster_prep System Preparation cluster_reaction Reaction cluster_analysis Analysis Load_Catalyst Load Catalyst into Reactor Leak_Test System Leak Test Load_Catalyst->Leak_Test Purge Purge with N₂ Leak_Test->Purge Heat_Reactor Heat Reactor to Reaction Temp. Purge->Heat_Reactor Introduce_Steam Introduce Steam Heat_Reactor->Introduce_Steam Introduce_Feed Introduce this compound Introduce_Steam->Introduce_Feed Run_Reaction Run for a Set Time Introduce_Feed->Run_Reaction Collect_Products Collect Liquid Products Run_Reaction->Collect_Products Analyze_Gas Analyze Gaseous Products (GC) Run_Reaction->Analyze_Gas Analyze_Liquid Analyze Liquid Products (GC-MS) Collect_Products->Analyze_Liquid

Caption: General experimental workflow for catalytic dehydrogenation.

Procedure:

  • Reactor Loading: Load a known amount of the prepared catalyst into the center of the tubular reactor, securing it with quartz wool plugs.

  • System Setup and Leak Test: Assemble the reactor system and perform a leak test to ensure no gases can escape.

  • Catalyst Activation (if required): Some catalysts may require an activation step, such as reduction in a hydrogen flow at an elevated temperature. For the iron-oxide catalyst, a pre-treatment in a nitrogen flow at the reaction temperature is typically sufficient.

  • Reaction Initiation:

    • Heat the reactor to the desired reaction temperature (e.g., 550-700°C) under a flow of inert gas (e.g., nitrogen).

    • Introduce steam as a diluent at a specific flow rate. Steam helps to reduce coke formation and provides heat for the endothermic reaction.

    • Start the feed of this compound using a syringe pump at a controlled rate to achieve the desired weight hourly space velocity (WHSV).

  • Product Collection and Analysis:

    • The reactor outlet is connected to a condenser to liquefy the condensable products (unreacted feed, dehydrogenated products, and water).

    • The non-condensable gases (hydrogen, light hydrocarbons from cracking) can be collected in a gas bag and analyzed by GC.

    • The collected liquid organic phase is separated from the aqueous phase, dried, and analyzed by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the products.

  • Data Calculation:

    • Conversion (%) = [(moles of this compound in) - (moles of this compound out)] / (moles of this compound in) * 100

    • Selectivity to Product X (%) = (moles of Product X formed) / [(moles of this compound in) - (moles of this compound out)] * 100

    • Yield of Product X (%) = (Conversion * Selectivity to Product X) / 100

Safety Precautions

  • All procedures should be carried out in a well-ventilated fume hood.

  • High temperatures and flammable organic compounds are involved; appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

  • Ensure the reactor system is properly sealed to prevent leakage of flammable vapors.

  • Handle corrosive chemicals used in catalyst preparation with care.

By following these guidelines and protocols, researchers can safely and effectively investigate the catalytic dehydrogenation of this compound and optimize the process for the desired products.

References

1,2-Dipropylbenzene in the synthesis of pharmaceutical intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: 1,2-Dipropylbenzene in Pharmaceutical Synthesis

Introduction

This document addresses the application of this compound in the synthesis of pharmaceutical intermediates. A comprehensive review of publicly available scientific literature and chemical databases was conducted to ascertain its use as a starting material or intermediate in the development of active pharmaceutical ingredients (APIs).

Summary of Findings

Extensive searches have revealed a notable absence of documented applications of this compound in the synthesis of pharmaceutical intermediates. While the broader class of alkylbenzenes serves as foundational structures in medicinal chemistry, this compound itself does not appear to be a commonly utilized building block in reported synthetic routes for APIs.

Potential Rationale for Limited Application

Several chemical principles may explain the apparent lack of use of this compound in pharmaceutical synthesis:

  • Steric Hindrance: The two adjacent propyl groups on the benzene (B151609) ring create significant steric bulk. This can impede or prevent electrophilic substitution reactions at the positions ortho to the alkyl groups, which are typically activated. The crowded nature of the molecule may also complicate reactions involving the propyl side chains.

  • Reactivity and Selectivity: While alkyl groups are activating and ortho-, para-directing, the steric hindrance from the two bulky propyl groups can lead to a mixture of products in substitution reactions, making purification difficult and reducing the overall yield of a desired isomer. Medicinal chemists often prefer starting materials that offer higher regioselectivity to ensure the efficient synthesis of complex molecules.

  • Availability of Alternative Starting Materials: The pharmaceutical industry relies on a wide array of well-characterized and readily available starting materials. It is likely that other substituted benzenes offer more favorable reactivity, selectivity, and cost-effectiveness for the construction of pharmaceutical scaffolds.

Protocol: Synthesis of this compound

Given the lack of information on its use in pharmaceutical synthesis, this section provides a representative protocol for the synthesis of this compound. A common and effective method to synthesize n-alkylbenzenes without carbocation rearrangement is through a two-step process: Friedel-Crafts acylation followed by a Clemmensen or Wolff-Kishner reduction. This approach ensures the formation of the straight-chain propyl group.

Step 1: Friedel-Crafts Acylation of Benzene with Propanoyl Chloride

Reaction: Benzene + Propanoyl Chloride → 1-Phenyl-1-propanone

Materials:

  • Benzene (anhydrous)

  • Propanoyl chloride

  • Aluminum chloride (AlCl₃, anhydrous)

  • Dichloromethane (B109758) (DCM, anhydrous, as solvent)

  • Hydrochloric acid (HCl, dilute aqueous solution)

  • Sodium bicarbonate (NaHCO₃, saturated aqueous solution)

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (B86663) (MgSO₄, anhydrous)

  • Round-bottom flask with a reflux condenser and a dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add anhydrous aluminum chloride and anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension in an ice bath with stirring.

  • Slowly add a solution of propanoyl chloride in anhydrous dichloromethane from the dropping funnel to the AlCl₃ suspension.

  • After the addition of propanoyl chloride, add anhydrous benzene dropwise via the dropping funnel while maintaining the temperature below 10°C.

  • Once the addition of benzene is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for several hours, or until the reaction is complete (monitored by TLC).

  • Carefully quench the reaction by slowly pouring the mixture over crushed ice and dilute HCl.

  • Separate the organic layer and wash it sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain crude 1-phenyl-1-propanone.

  • Purify the crude product by vacuum distillation or column chromatography.

Step 2: Clemmensen Reduction of 1-Phenyl-1-propanone

Reaction: 1-Phenyl-1-propanone → this compound (via subsequent alkylation and reduction) or n-Propylbenzene

(Correction and Clarification: The provided protocol outlines the synthesis of n-propylbenzene. To obtain this compound, one would need to perform a subsequent Friedel-Crafts reaction on n-propylbenzene, which would yield a mixture of ortho, meta, and para isomers, with the ortho isomer being a minor product due to steric hindrance. A more direct, though potentially low-yielding, approach for this compound would involve the di-alkylation of benzene under specific conditions, which often leads to a mixture of isomers.)

A more plausible, though still challenging, synthesis of this compound would involve the Friedel-Crafts alkylation of n-propylbenzene. However, this would result in a mixture of isomers. For the purpose of this protocol, we will continue with the reduction of 1-phenyl-1-propanone to n-propylbenzene, as it is a more standard and reliable procedure.

Materials:

  • 1-Phenyl-1-propanone

  • Zinc amalgam (Zn(Hg))

  • Concentrated hydrochloric acid (HCl)

  • Toluene (B28343) (as a co-solvent)

  • Sodium bicarbonate (NaHCO₃, saturated aqueous solution)

  • Brine

  • Magnesium sulfate (MgSO₄, anhydrous)

  • Round-bottom flask with a reflux condenser

Procedure:

  • Prepare zinc amalgam by stirring zinc powder with a solution of mercury(II) chloride.

  • In a round-bottom flask equipped with a reflux condenser, add the zinc amalgam, water, and concentrated HCl.

  • Add a solution of 1-phenyl-1-propanone in toluene to the flask.

  • Heat the mixture to reflux with vigorous stirring for several hours. Additional portions of concentrated HCl may be added during the reflux period.

  • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

  • Separate the organic layer and wash it with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purify the resulting n-propylbenzene by distillation.

Quantitative Data for n-Propylbenzene Synthesis
StepReactantsCatalyst/ReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
1. Acylation Benzene, Propanoyl ChlorideAlCl₃Dichloromethane0 to RT2-485-95
2. Reduction 1-Phenyl-1-propanoneZn(Hg), conc. HClToluene/WaterReflux4-870-85

Note: Yields are highly dependent on the specific reaction conditions and purification methods.

Visualizations

Logical Relationship: Why this compound is Not a Common Pharmaceutical Intermediate

G A This compound B Significant Steric Hindrance A->B C Poor Regioselectivity in Electrophilic Substitution B->C D Formation of Isomeric Mixtures C->D E Difficult Purification & Low Yield of Desired Product D->E F Limited Use in Pharmaceutical Synthesis E->F G Preference for More Selective Starting Materials G->F

Caption: Rationale for the limited use of this compound in drug synthesis.

Experimental Workflow: Synthesis of n-Propylbenzene

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Clemmensen Reduction A Benzene + Propanoyl Chloride B Reaction with AlCl3 A->B C Workup & Purification B->C D 1-Phenyl-1-propanone C->D E 1-Phenyl-1-propanone D->E Intermediate F Reaction with Zn(Hg) / HCl E->F G Workup & Purification F->G H n-Propylbenzene G->H

Caption: Two-step synthesis of n-propylbenzene.

Conclusion

While this compound is a known chemical entity, its application as an intermediate in the synthesis of pharmaceuticals is not documented in the accessible scientific literature. This is likely due to challenges related to steric hindrance and lack of regioselectivity in its reactions. The provided protocols and data pertain to the synthesis of n-propylbenzene, a related but more readily synthesized compound, to illustrate the principles of alkylbenzene synthesis. Researchers and drug development professionals seeking to incorporate a 1,2-dialkylbenzene moiety into a pharmaceutical candidate would likely need to develop a custom, non-standard synthetic route, or consider alternative, more accessible building blocks.

Application of Dipropylbenzene Isomers in Materials Science: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the applications of dipropylbenzene isomers in materials science, with a focus on their use in the synthesis of polymers and specialty chemicals. Detailed experimental protocols, quantitative data, and visualizations are presented to guide researchers in their laboratory work.

Introduction to Dipropylbenzene Isomers

Dipropylbenzene exists in three isomeric forms: 1,2- (ortho-), 1,3- (meta-), and 1,4- (para-) dipropylbenzene. Similarly, diisopropylbenzene also has three isomers: 1,2-, 1,3-, and 1,4-diisopropylbenzene. These aromatic hydrocarbons serve as versatile building blocks and solvents in various materials science applications. Their utility stems from their unique chemical structures, which influence their reactivity and physical properties.

Polymer Synthesis

Dipropylbenzene isomers and their derivatives, particularly diisopropenylbenzene, are valuable monomers for the synthesis of a variety of polymers. These polymers can range from linear, soluble materials to highly crosslinked, porous networks.

Synthesis of Substantially Linear Polymers of Diisopropenylbenzene

Substantially linear polymers of diisopropenylbenzene (DIPB) are of interest due to their unsaturated nature, which allows for further functionalization. These polymers can be synthesized via free radical polymerization.[1]

Experimental Protocol: Free Radical Polymerization of Diisopropenylbenzene

This protocol is adapted from the general principles of free radical polymerization.[1]

Materials:

  • Diisopropenylbenzene (m- or p-isomer)

  • Chain transfer catalyst (e.g., cobalt complexes)

  • Free radical initiator (e.g., azobisisobutyronitrile - AIBN)

  • Inert solvent (e.g., toluene)

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • In a reaction vessel equipped with a stirrer, condenser, and nitrogen/argon inlet, combine diisopropenylbenzene, the chain transfer catalyst, and the inert solvent.

  • Purge the reaction mixture with nitrogen or argon for 30 minutes to remove dissolved oxygen.

  • Dissolve the free radical initiator (AIBN) in a small amount of the inert solvent and add it to the reaction mixture.

  • Heat the reaction mixture to a temperature between 60°C and 160°C to initiate polymerization. The optimal temperature will depend on the specific initiator used.[1]

  • Continue heating and stirring the mixture until a monomer conversion of 70% to 100% is achieved.[1] Monitor the reaction progress by techniques such as gas chromatography (GC) or gravimetry.

  • Once the desired conversion is reached, cool the reaction mixture to room temperature.

  • The resulting polymer can be isolated by precipitation in a non-solvent (e.g., methanol) followed by filtration and drying under vacuum.

Logical Workflow for Linear Polymer Synthesis

G cluster_prep Preparation cluster_reaction Polymerization cluster_isolation Isolation Monomer Diisopropenylbenzene Mix Combine Reactants Monomer->Mix Catalyst Chain Transfer Catalyst Catalyst->Mix Initiator Free Radical Initiator Initiator->Mix Solvent Inert Solvent Solvent->Mix Purge Purge with N2/Ar Mix->Purge Heat Heat (60-160°C) Purge->Heat Monitor Monitor Conversion Heat->Monitor Cool Cool to RT Monitor->Cool Precipitate Precipitate in Non-solvent Cool->Precipitate FilterDry Filter and Dry Precipitate->FilterDry Polymer Linear Polymer FilterDry->Polymer

Caption: Workflow for synthesizing linear polymers from diisopropenylbenzene.

Synthesis of Poly-p-diisopropylbenzene

Poly-p-diisopropylbenzene can be prepared by reacting p-diisopropylbenzene with a peroxide initiator. The resulting polymer has potential applications as a polymerization initiator, a polymer modifier, and in fire-retardant finishes for plastics.[2]

Experimental Protocol: Synthesis of Poly-p-diisopropylbenzene

This protocol is based on a patented process.[2]

Materials:

  • p-Diisopropylbenzene

  • Di-tert-butyl peroxide

  • Reaction vessel with stirrer and heating capabilities

Procedure:

  • Charge the reaction vessel with a molar excess of p-diisopropylbenzene. A molar ratio of 5 to 10 moles of p-diisopropylbenzene per mole of di-tert-butyl peroxide is recommended.[2]

  • Heat the p-diisopropylbenzene to a temperature between 130°C and 160°C.[2]

  • Slowly add the di-tert-butyl peroxide to the heated p-diisopropylbenzene while stirring.

  • Maintain the reaction temperature and continue stirring. The reaction time will depend on the temperature and the rate of peroxide addition.

  • After the reaction is complete, the unreacted p-diisopropylbenzene can be removed by vacuum distillation to yield the poly-p-diisopropylbenzene product.

Quantitative Data for Polymer Synthesis

Polymerization MethodMonomerInitiator/CatalystSolventTemperature (°C)Molecular Weight (Mn) ( g/mol )Polydispersity Index (Mw/Mn)Reference
Anionic Polymerization1,4-Diisopropenylbenzeneoligo(α-methylstyryl)lithium / KOButTHF-787,620 - 31,500≤ 1.03[3][4]
Free Radical PolymerizationDiisopropenylbenzeneFree Radical Initiator / Chain Transfer CatalystInert Solvent60 - 160Not SpecifiedNot Specified[1]
Peroxide Initiatedp-DiisopropylbenzeneDi-tert-butyl peroxideNone (bulk)130 - 160Not SpecifiedNot Specified[2]

Diisopropylbenzene Hydroperoxide as a Polymerization Initiator

Diisopropylbenzene hydroperoxide is a key radical initiator used in the polymerization of various monomers, including acrylonitrile, styrene (B11656), and methacrylates. It is particularly important in the low-temperature emulsion copolymerization of styrene and butadiene to produce "cold rubber".

Experimental Protocol: Emulsion Polymerization of Styrene-Butadiene Rubber (SBR)

This is a general protocol illustrating the use of diisopropylbenzene hydroperoxide in a redox initiation system.

Materials:

  • Styrene

  • Butadiene

  • Water (deionized)

  • Emulsifier (e.g., sodium dodecyl sulfate)

  • Diisopropylbenzene hydroperoxide (initiator)

  • Reducing agent (e.g., ferrous sulfate, sodium formaldehyde (B43269) sulfoxylate)

  • Buffer (e.g., potassium phosphate)

  • Chain transfer agent (e.g., dodecyl mercaptan)

Procedure:

  • Prepare an aqueous phase by dissolving the emulsifier and buffer in deionized water in a polymerization reactor.

  • Purge the reactor with nitrogen to remove oxygen.

  • Prepare an oil phase by mixing styrene, butadiene, and the chain transfer agent.

  • Add the oil phase to the aqueous phase with vigorous stirring to form an emulsion.

  • Add the reducing agent to the emulsion.

  • Initiate the polymerization by adding the diisopropylbenzene hydroperoxide to the reactor.

  • Maintain the reaction temperature at a low level (e.g., 5-10°C).

  • Monitor the polymerization progress by measuring the solid content of the latex.

  • Once the desired monomer conversion is reached, add a shortstop agent to terminate the polymerization.

  • Remove unreacted monomers by steam stripping.

  • Coagulate the latex, wash, and dry the resulting rubber.

Redox Initiation Pathway

G cluster_reactants Reactants cluster_reaction Redox Reaction cluster_products Products Initiator Diisopropylbenzene Hydroperoxide (ROOH) Reaction ROOH + Fe²⁺ → RO• + OH⁻ + Fe³⁺ Initiator->Reaction Reducer Reducing Agent (e.g., Fe²⁺) Reducer->Reaction Radical Alkoxy Radical (RO•) Reaction->Radical Hydroxide Hydroxide Ion (OH⁻) Reaction->Hydroxide Oxidized Oxidized Metal (Fe³⁺) Reaction->Oxidized

Caption: Redox reaction for radical generation using diisopropylbenzene hydroperoxide.

Dipropylbenzene Isomers as Porogens in Porous Polymer Synthesis

General Experimental Workflow for Porous Polymer Synthesis using a Porogen

G cluster_phase1 Phase 1: Polymerization cluster_phase2 Phase 2: Pore Formation Monomers Monomers (e.g., Styrene, DVB) Polymerize Polymerization Monomers->Polymerize Porogen Porogen (e.g., Dipropylbenzene) Porogen->Polymerize Initiator_Por Initiator Initiator_Por->Polymerize Gel Polymer Gel with Entrapped Porogen Polymerize->Gel RemovePorogen Remove Porogen (e.g., by solvent extraction) Gel->RemovePorogen PorousPolymer Porous Polymer RemovePorogen->PorousPolymer

References

Troubleshooting & Optimization

minimizing polyalkylation in the synthesis of 1,2-Dipropylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 1,2-dipropylbenzene, with a primary focus on minimizing polyalkylation and controlling regioselectivity.

Frequently Asked Questions (FAQs)

Q1: Why is direct Friedel-Crafts alkylation of benzene (B151609) with a propyl halide not recommended for synthesizing this compound?

A1: Direct Friedel-Crafts alkylation with propyl halides is fraught with two major issues. Firstly, the propyl carbocation intermediate is prone to rearrangement to the more stable isopropyl carbocation, leading to the formation of isopropylbenzene and diisopropylbenzenes as significant byproducts. Secondly, the initial alkylation product, propylbenzene, is more reactive than benzene itself, which promotes polyalkylation, resulting in a mixture of mono-, di-, and polypropylbenzenes.

Q2: What is the most effective method to synthesize this compound with high purity?

A2: The most reliable and selective method is a two-step process involving Friedel-Crafts diacylation followed by a reduction of the resulting diketone. This approach circumvents the issues of carbocation rearrangement and polyalkylation. The acyl groups are deactivating, which helps to control the second substitution, and their subsequent reduction provides the desired n-propyl chains.

Q3: I am attempting a direct diacylation of benzene. Why is the yield of 1,2-dipropionylbenzene low?

A3: Low yields in the direct diacylation of benzene are a common challenge. The primary reason is the deactivating effect of the first propionyl group on the benzene ring. This electron-withdrawing group makes the ring less nucleophilic and thus less reactive towards a second electrophilic substitution. Achieving the desired ortho-disubstitution is particularly difficult.

Q4: What are the differences between the Clemmensen and Wolff-Kishner reductions for converting the diketone to this compound?

A4: Both methods effectively reduce the carbonyl groups to methylene (B1212753) groups. The key difference lies in the reaction conditions. The Clemmensen reduction uses amalgamated zinc and strong acid (HCl), making it unsuitable for acid-sensitive substrates.[1][2] The Wolff-Kishner reduction employs hydrazine (B178648) and a strong base (like KOH) at high temperatures, which is ideal for substrates that are unstable in acidic conditions.[3][4][5]

Troubleshooting Guides

Issue 1: Low Yield in Friedel-Crafts Diacylation
Symptom Possible Cause Suggested Solution
Reaction fails to proceed or gives very low conversion.Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃) is moisture-sensitive.Ensure all glassware is flame-dried, use anhydrous solvents, and handle the catalyst under an inert atmosphere.
The main product is the mono-acylated product (propiophenone).Ring Deactivation: The first acyl group deactivates the ring, hindering the second acylation.Increase the reaction temperature and/or reaction time after the initial mono-acylation. Use a higher molar equivalent of the Lewis acid catalyst.
Formation of a dark, tarry substance.High Reaction Temperature: Excessive heat can lead to polymerization and side reactions.Maintain a low temperature during the initial exothermic reaction by using an ice bath. Control the rate of addition of reactants.
Issue 2: Incomplete Reduction of the Diketone
Symptom Possible Cause Suggested Solution
Product mixture contains partially reduced products (e.g., hydroxy-ketones).Insufficient Reducing Agent: Not enough reducing agent to convert both carbonyl groups.Use a sufficient excess of the reducing agent (amalgamated zinc for Clemmensen, hydrazine for Wolff-Kishner).
Low conversion in Clemmensen reduction.Poorly Activated Zinc: The zinc amalgam may not be sufficiently activated.Prepare fresh zinc amalgam before the reaction. Ensure the zinc surface is clean and reactive.
Incomplete reaction in Wolff-Kishner reduction.Insufficient Temperature: The reaction requires high temperatures to proceed to completion.Use a high-boiling solvent like diethylene glycol and ensure the reaction reaches the required temperature (typically >180°C).
Issue 3: Difficulty in Separating Isomers
Symptom Possible Cause Suggested Solution
Final product is a mixture of 1,2-, 1,3-, and 1,4-dipropylbenzene.Poor Regioselectivity in Acylation: The diacylation step produced a mixture of isomers.Employ a directed ortho-acylation strategy if high isomer purity is critical. Otherwise, careful fractional distillation or preparative chromatography may be necessary.
Inability to separate isomers by distillation.Close Boiling Points: The boiling points of the dipropylbenzene isomers are very close.Use a high-efficiency fractional distillation column. Alternatively, preparative gas chromatography (GC) or high-performance liquid chromatography (HPLC) on a suitable stationary phase can be effective for separating isomers.[6][7]

Quantitative Data Summary

The following table presents representative yields for the key steps in the synthesis of this compound via the diacylation-reduction pathway. Note that yields can vary based on specific reaction conditions and scale.

Reaction Step Reactants Catalyst/Reagents Typical Yield Key Considerations
Friedel-Crafts Diacylation Benzene, Propanoyl ChlorideAlCl₃30-50%Ring deactivation makes the second acylation challenging. Yields are often moderate.
Clemmensen Reduction 1,2-DipropionylbenzeneZn(Hg), HCl70-90%Effective for acid-stable compounds.
Wolff-Kishner Reduction 1,2-DipropionylbenzeneN₂H₄, KOH, High-boiling solvent70-90%Suitable for base-stable, acid-sensitive compounds.

Experimental Protocols

Protocol 1: Synthesis of 1,2-Dipropionylbenzene via Friedel-Crafts Diacylation

Objective: To synthesize the diketone precursor for this compound.

Materials:

  • Anhydrous Benzene

  • Propanoyl Chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Concentrated Hydrochloric Acid (HCl)

  • 5% Sodium Bicarbonate Solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

  • In the flask, suspend 2.2 equivalents of anhydrous AlCl₃ in anhydrous DCM.

  • Cool the suspension in an ice bath.

  • Slowly add 2.1 equivalents of propanoyl chloride to the stirred suspension.

  • From the dropping funnel, add a solution of 1 equivalent of anhydrous benzene in anhydrous DCM dropwise over 30 minutes, keeping the temperature below 10°C.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat under reflux for 4-6 hours to facilitate the second acylation.

  • Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated HCl to quench the reaction and decompose the aluminum chloride complex.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water, 5% sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • The crude 1,2-dipropionylbenzene can be purified by recrystallization or column chromatography.

Protocol 2: Reduction of 1,2-Dipropionylbenzene to this compound

Option A: Clemmensen Reduction

Materials:

  • 1,2-Dipropionylbenzene

  • Zinc powder

  • Mercuric Chloride (HgCl₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Toluene

  • Water

Procedure:

  • Prepare zinc amalgam by stirring zinc powder with a 5% aqueous solution of HgCl₂ for 10 minutes. Decant the aqueous solution and wash the amalgam with water.

  • In a round-bottom flask equipped with a reflux condenser, place the freshly prepared zinc amalgam.

  • Add water, concentrated HCl, and a solution of 1,2-dipropionylbenzene in toluene.

  • Heat the mixture to a vigorous reflux with stirring. Add more concentrated HCl in portions during the reflux period (typically 4-6 hours).

  • After the reaction is complete, cool the mixture and separate the organic layer.

  • Wash the organic layer with water, 5% sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent.

  • Purify the resulting this compound by fractional distillation.

Option B: Wolff-Kishner Reduction

Materials:

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 1,2-dipropionylbenzene in diethylene glycol.

  • Add an excess of hydrazine hydrate and potassium hydroxide pellets.

  • Heat the mixture to reflux for 1-2 hours to form the hydrazone.

  • Reconfigure the condenser for distillation and slowly raise the temperature to distill off water and excess hydrazine.

  • Once the temperature of the reaction mixture reaches approximately 190-200°C, reattach the reflux condenser and maintain this temperature for 3-4 hours until the evolution of nitrogen gas ceases.

  • Cool the reaction mixture, add water, and extract the product with a suitable organic solvent (e.g., ether or DCM).

  • Wash the organic extract with dilute HCl and then with water.

  • Dry the organic layer over an anhydrous salt, filter, and remove the solvent.

  • Purify the this compound by fractional distillation.

Visualizations

Polyalkylation_Minimization_Workflow cluster_start Starting Synthesis of this compound cluster_direct_alkylation Direct Alkylation Route (Not Recommended) cluster_acylation_reduction Recommended Acylation-Reduction Route start Choose Synthesis Route direct_alkylation Friedel-Crafts Alkylation (Benzene + Propyl Halide) start->direct_alkylation Direct Route diacylation Step 1: Friedel-Crafts Diacylation (Benzene + Propanoyl Chloride) start->diacylation Selective Route polyalkylation Polyalkylation Occurs direct_alkylation->polyalkylation rearrangement Carbocation Rearrangement direct_alkylation->rearrangement mixture Complex Mixture of Products polyalkylation->mixture rearrangement->mixture diketone 1,2-Dipropionylbenzene diacylation->diketone reduction Step 2: Reduction (Clemmensen or Wolff-Kishner) diketone->reduction product This compound reduction->product

Caption: Logical workflow for selecting a synthesis route for this compound.

Troubleshooting_Diacylation cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield of 1,2-Dipropionylbenzene cause1 Inactive Catalyst (Moisture) low_yield->cause1 Is catalyst fresh? cause2 Ring Deactivation low_yield->cause2 Is mono-product dominant? cause3 Suboptimal Temperature low_yield->cause3 Was reaction exothermic? solution1 Use Anhydrous Conditions cause1->solution1 solution2 Increase Reaction Time/Temp & Catalyst Amount cause2->solution2 solution3 Precise Temperature Control cause3->solution3

References

Technical Support Center: Controlling Regioselectivity in Friedel-Crafts Propylation of Benzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling the regioselectivity of the Friedel-Crafts propylation of benzene (B151609).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Issue 1: My Friedel-Crafts propylation of benzene with 1-chloropropane (B146392) is yielding isopropylbenzene as the major product, not n-propylbenzene. Why is this happening?

This is a common and expected outcome due to the mechanism of the Friedel-Crafts alkylation reaction. The reaction proceeds through a carbocation intermediate.[1] When using 1-chloropropane, the initially formed primary carbocation is unstable and rapidly rearranges to a more stable secondary carbocation via a 1,2-hydride shift.[1][2][3][4][5] This more stable secondary carbocation then alkylates the benzene ring, leading to the formation of isopropylbenzene (cumene) as the major product.[1][2][6]

Issue 2: How can I synthesize n-propylbenzene and avoid this carbocation rearrangement?

To obtain n-propylbenzene and prevent rearrangement, the recommended method is to use a Friedel-Crafts acylation followed by a reduction reaction.[4][7][8] First, benzene is acylated with propanoyl chloride and a Lewis acid catalyst (e.g., AlCl₃) to form propiophenone (B1677668). The acylium ion intermediate in this reaction is resonance-stabilized and does not undergo rearrangement.[4][9] The resulting ketone can then be reduced to the desired n-propylbenzene using methods like the Clemmensen (using amalgamated zinc and HCl) or Wolff-Kishner (using hydrazine (B178648) and a strong base) reduction.[10]

Issue 3: Is it possible to favor the formation of n-propylbenzene using direct Friedel-Crafts alkylation?

While completely avoiding isopropylbenzene formation is challenging, you can influence the product ratio by carefully controlling the reaction conditions. Lower temperatures tend to favor the kinetically controlled product, which in this case is n-propylbenzene, over the thermodynamically more stable isopropylbenzene.[11] For instance, it has been shown that at -6°C, the product mixture contains 60% n-propylbenzene, whereas at 35°C, the ratio is reversed, favoring isopropylbenzene.[11] However, for high yields of pure n-propylbenzene, the acylation-reduction route is superior.[11]

Issue 4: What is the role of the catalyst and can its choice affect the regioselectivity?

The catalyst, typically a strong Lewis acid like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), is crucial for generating the electrophile.[12] While the primary driver of the n-propyl to isopropyl rearrangement is the inherent stability of the carbocations, the choice and activity of the catalyst can influence reaction rates. For some Friedel-Crafts reactions, heterogeneous catalysts like zeolites have been shown to enhance selectivity by sterically restricting certain transition states within their pore structures.[1] While less common for simple propylation, investigating milder Lewis acids or solid acid catalysts could offer some control over the product distribution.

Issue 5: Does the choice of solvent affect the outcome of the reaction?

Yes, the solvent can influence the regioselectivity in Friedel-Crafts reactions, often by affecting the stability and solubility of the intermediate complexes.[13] In non-polar solvents, the electrophile-catalyst complex might be less dissociated, potentially leading to a slightly different reactivity profile compared to reactions in more polar solvents like nitrobenzene.[13] For the propylation of benzene, while the carbocation rearrangement is the dominant factor, optimizing the solvent is a variable that can be explored to fine-tune the product ratio.

Data Presentation: Influence of Temperature on Product Distribution

The regioselectivity of the Friedel-Crafts propylation of benzene is highly dependent on the reaction temperature. Lower temperatures favor the formation of the kinetic product (n-propylbenzene), while higher temperatures favor the thermodynamic product (isopropylbenzene).

Reaction Temperature (°C)Major Productn-Propylbenzene (%)Isopropylbenzene (%)Reference
-6n-Propylbenzene6040[11]
0n-PropylbenzenePredominantly n-propylbenzeneMinor product[11]
35Isopropylbenzene4060[11]
RefluxIsopropylbenzeneMixture obtainedMixture obtained[11]

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of Benzene with Propanoyl Chloride

This protocol describes the synthesis of propiophenone, the intermediate for producing n-propylbenzene without rearrangement.

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser with a drying tube (e.g., filled with CaCl₂), and a magnetic stirrer.

  • Reagents: In the flask, place anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and a solvent such as dichloromethane (B109758) (CH₂Cl₂) or benzene (in excess). Cool the mixture in an ice bath to 0-5°C.

  • Addition: Slowly add a solution of propanoyl chloride (1 equivalent) in the reaction solvent from the dropping funnel to the stirred suspension over 30 minutes. Maintain the temperature between 5-10°C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours, or until the reaction is complete (monitor by TLC).

  • Work-up (Quenching): Carefully and slowly pour the reaction mixture over crushed ice and concentrated HCl to decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with two portions of the solvent (e.g., dichloromethane or diethyl ether).

  • Washing: Combine the organic layers and wash sequentially with dilute HCl, water, a saturated sodium bicarbonate (NaHCO₃) solution, and finally with brine.

  • Drying and Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure. The crude propiophenone can be purified by vacuum distillation or column chromatography.

Protocol 2: Clemmensen Reduction of Propiophenone to n-Propylbenzene

  • Catalyst Preparation: Prepare amalgamated zinc (Zn(Hg)) by stirring zinc dust with a 5% mercury(II) chloride (HgCl₂) solution for 10 minutes, then decanting the solution and washing the solid with water.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add the prepared amalgamated zinc, concentrated hydrochloric acid (HCl), water, and toluene (B28343).

  • Addition: Add the propiophenone (from Protocol 1) to the flask.

  • Reflux: Heat the mixture to a vigorous reflux with stirring. Additional portions of concentrated HCl may be required during the reflux period to maintain a strongly acidic environment. The reaction can take several hours; monitor its progress by TLC.

  • Work-up: After cooling, separate the organic layer. Extract the aqueous layer with toluene or diethyl ether.

  • Washing and Purification: Combine the organic layers, wash with water, sodium bicarbonate solution, and brine. Dry over an anhydrous salt, filter, and remove the solvent. The resulting n-propylbenzene can be purified by distillation.

Visualizations

carbocation_rearrangement cluster_start Initial Reactants cluster_catalyst Catalyst Interaction cluster_carbocations Carbocation Formation & Rearrangement cluster_products Product Formation start_node Benzene + 1-Chloropropane catalyst_interaction 1-Chloropropane + AlCl₃ primary_carbocation Primary Carbocation (n-Propyl Cation) [Unstable] catalyst_interaction->primary_carbocation Forms Electrophile secondary_carbocation Secondary Carbocation (Isopropyl Cation) [More Stable] primary_carbocation->secondary_carbocation 1,2-Hydride Shift n_propylbenzene n-Propylbenzene (Minor Product) primary_carbocation->n_propylbenzene Attack by Benzene (Minor Pathway) isopropylbenzene Isopropylbenzene (Major Product) secondary_carbocation->isopropylbenzene Attack by Benzene (Major Pathway) acylation_reduction_workflow start Start: Benzene & Propanoyl Chloride step1 Step 1: Friedel-Crafts Acylation Catalyst: AlCl₃ start->step1 intermediate Intermediate: Propiophenone step1->intermediate step2 Step 2: Reduction (e.g., Clemmensen or Wolff-Kishner) intermediate->step2 end_product Final Product: n-Propylbenzene step2->end_product logical_relationships cluster_conditions Controlling Factors cluster_outcomes Reaction Outcomes temp Reaction Temperature n_propyl n-Propylbenzene Yield temp->n_propyl Lower Temp Increases iso_propyl Isopropylbenzene Yield temp->iso_propyl Higher Temp Increases method Synthetic Method method->n_propyl Acylation-Reduction Favors rearrangement Carbocation Rearrangement method->rearrangement Alkylation Allows rearrangement->n_propyl Decreases rearrangement->iso_propyl Leads to

References

Technical Support Center: Catalysts for Selective Synthesis of 1,2-Dialkylbenzenes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the selective synthesis of 1,2-dialkylbenzenes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of these important chemical intermediates.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments, providing potential causes and actionable solutions in a question-and-answer format.

Issue 1: Low Selectivity for the 1,2- (ortho) Isomer

Question: My reaction is producing a mixture of dialkylbenzene isomers (ortho, meta, para), with the 1,2-isomer being the minor product. How can I improve the ortho-selectivity?

Answer: Achieving high ortho-selectivity is a common challenge in benzene (B151609) alkylation. The thermodynamic stability generally favors the para and meta isomers. Here are several strategies to enhance the formation of the 1,2-dialkylbenzene:

  • Catalyst Selection:

    • Shape-Selective Zeolites: The pore structure of certain zeolites can influence product selectivity. While many zeolites favor the formation of the less sterically hindered para-isomer, modifications to zeolites like ZSM-5 can sometimes enhance ortho-selectivity, although this is less common.[1]

    • Transition Metal Catalysts: Catalytic systems based on iridium, rhodium, and palladium have shown promise in directing alkylation to the ortho position through C-H activation mechanisms.[2][3] These catalysts can operate under milder conditions and offer selectivity that is complementary to traditional Friedel-Crafts methods.[3]

  • Use of Directing Groups: This is a powerful strategy to achieve high ortho-selectivity. A directing group on the initial alkylbenzene substrate coordinates to a metal catalyst, positioning it in close proximity to the ortho C-H bond and facilitating its selective activation and alkylation.[2] Common directing groups include those with heteroatoms like oxygen or nitrogen.[4]

  • Reaction Conditions:

    • Temperature: Lower reaction temperatures can sometimes favor the kinetically controlled ortho-product over the thermodynamically favored para-product. However, this is highly system-dependent.

    • Steric Hindrance: While large, bulky alkylating agents or substituents on the benzene ring typically favor para-substitution due to steric hindrance at the ortho positions, careful selection of substrates and catalysts can sometimes leverage sterics to achieve ortho-selectivity.[1]

Issue 2: Polyalkylation Leading to Tri- and Tetra-alkylated Byproducts

Question: I am observing significant amounts of polyalkylated products in my reaction mixture, which is reducing the yield of the desired 1,2-dialkylbenzene. What can I do to minimize this?

Answer: Polyalkylation occurs because the mono- and di-alkylated products are often more reactive than the starting benzene ring.[5] Here are some effective strategies to suppress this side reaction:

  • Molar Ratio of Reactants: Use a large excess of the aromatic substrate (e.g., toluene (B28343) or ethylbenzene) relative to the alkylating agent. This increases the statistical probability of the alkylating agent reacting with the starting material rather than the more reactive alkylated products.[6] Ratios of 8:1 or higher (benzene to olefin) have been shown to improve selectivity.[6]

  • Control Addition of Alkylating Agent: Add the alkylating agent slowly and in a controlled manner to the reaction mixture. This helps to maintain a low concentration of the alkylating agent at any given time, disfavoring polyalkylation.

  • Catalyst Choice: Some catalysts are more prone to causing polyalkylation than others. Solid acid catalysts like certain zeolites can sometimes offer better control over polyalkylation compared to highly active Lewis acids like AlCl₃.

Issue 3: Catalyst Deactivation

Question: My catalyst seems to be losing activity over time or in subsequent runs. What are the likely causes and how can I address this?

Answer: Catalyst deactivation is a common issue, particularly with solid acid catalysts like zeolites. The primary causes include:

  • Coke Formation: The deposition of carbonaceous materials (coke) on the catalyst surface can block active sites. This is often caused by the polymerization of the olefin alkylating agent.[6]

    • Solution: A higher benzene-to-olefin ratio can help suppress olefin polymerization.[6] Deactivated catalysts can sometimes be regenerated by calcination in air at high temperatures to burn off the coke.[6]

  • Moisture: Lewis acid catalysts like AlCl₃ are extremely sensitive to moisture, which leads to their deactivation.

    • Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents and reagents.

  • Feedstock Impurities: Impurities in the reactants, such as oxygenated organic compounds, can poison the catalyst's active sites.[6]

    • Solution: Purify the feedstock to remove any potential catalyst poisons.

Issue 4: Carbocation Rearrangement Leading to Undesired Alkyl Group Isomers

Question: I am trying to introduce a primary alkyl group, but I am observing products with rearranged, more stable secondary or tertiary alkyl groups. How can I prevent this?

Answer: Carbocation rearrangement is a well-known limitation of Friedel-Crafts alkylation when using primary alkyl halides or alcohols, as the initially formed primary carbocation rearranges to a more stable secondary or tertiary carbocation via a hydride or methyl shift.[7]

  • Friedel-Crafts Acylation Followed by Reduction: To introduce a straight-chain alkyl group without rearrangement, a two-step approach is highly effective. First, perform a Friedel-Crafts acylation using an acyl halide or anhydride. The resulting acylium ion is resonance-stabilized and does not rearrange. The ketone product can then be reduced to the desired alkylbenzene using methods like the Clemmensen (amalgamated zinc and HCl) or Wolff-Kishner (hydrazine and a strong base) reduction.[5]

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalysts used for the selective synthesis of 1,2-dialkylbenzenes?

A1: The choice of catalyst is crucial for achieving ortho-selectivity. The main categories are:

  • Shape-Selective Zeolites: Zeolites such as ZSM-5, BEA, and Mordenite are solid acid catalysts whose pore structure can influence the regioselectivity of the alkylation.[8] While often favoring para-isomers, modifications can sometimes enhance ortho-selectivity. They are reusable and generally more environmentally friendly than Lewis acids.[9]

  • Transition Metal Catalysts: Complexes of iridium, rhodium, and palladium are used in directed ortho-alkylation and C-H activation strategies.[2][3] These catalysts offer high selectivity under specific conditions but can be more expensive and require specialized ligands.

  • Lewis Acids: Traditional Friedel-Crafts catalysts like AlCl₃ are highly active but often show poor regioselectivity for ortho-isomers and are prone to causing polyalkylation and carbocation rearrangements.[10]

Q2: How do directing groups work in ortho-alkylation?

A2: A directing group (DG) is a functional group on the aromatic substrate that coordinates to a transition metal catalyst. This coordination brings the catalyst into close proximity to the C-H bond at the ortho position, leading to its selective activation and subsequent reaction with the alkylating agent. This strategy overcomes the inherent electronic and steric preferences that often disfavor ortho-substitution.[2]

Q3: What are the advantages of using shape-selective zeolites over traditional Lewis acids?

A3: Shape-selective zeolites offer several advantages:

  • Higher Selectivity: Their well-defined pore structures can differentiate between reactant and product isomers based on their size and shape, leading to higher selectivity for a desired isomer (often the para-isomer, but can be influenced for others).[9]

  • Reduced Polyalkylation: The confined spaces within the zeolite pores can suppress the formation of bulky polyalkylated products.[11]

  • Reusability and Environmental Benefits: As solid catalysts, zeolites can be easily separated from the reaction mixture and regenerated, reducing waste and environmental impact compared to corrosive and difficult-to-handle Lewis acids.[8]

Data Presentation

Table 1: Performance of Various Catalysts in Benzene Alkylation with Ethylene

CatalystTemperature (°C)Benzene:Ethylene Molar RatioBenzene Conversion (%)Ethylbenzene Selectivity (%)Diethylbenzene Isomer Distribution (o:m:p)Reference
BXE ALKCAT Zeolite4501:1High85.5Not specified[12]
BXE ALKCAT Zeolite3001:1Lower73.0Not specified[12]
HZSM-5553-598(in mixed xylenes)10.6 (at 583K)(to p-DEB) 92Not specified for all isomers[13]
Modified Montmorillonite Clay90-1103-5:1 (Toluene:Propylene)Not specifiedNot specifiedOrtho, Meta, Para formed[10]

Note: Data is compiled from various sources and reaction conditions may not be directly comparable. "High" and "Lower" for benzene conversion are relative terms from the source material.

Experimental Protocols

Protocol 1: General Procedure for Friedel-Crafts Alkylation using a Solid Acid Catalyst (e.g., Zeolite)

This protocol is a representative example and may require optimization for specific substrates and catalysts.

  • Catalyst Activation: Activate the zeolite catalyst by heating it under a flow of dry nitrogen or in a vacuum oven at a temperature specified for the particular zeolite (e.g., 400-500 °C) for several hours to remove adsorbed water.

  • Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. Ensure the system is under an inert atmosphere (e.g., nitrogen or argon).

  • Charging Reactants: Charge the flask with the activated zeolite catalyst and anhydrous benzene (or the starting alkylbenzene).

  • Reaction: Heat the mixture to the desired reaction temperature with vigorous stirring. Slowly add the alkylating agent (e.g., an olefin or alkyl halide) dropwise from the dropping funnel over a period of 1-2 hours.

  • Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete (as indicated by GC or TLC), cool the reaction mixture to room temperature. Separate the solid catalyst by filtration.

  • Purification: Wash the filtrate with a dilute sodium bicarbonate solution and then with brine. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). Remove the solvent by rotary evaporation. The crude product can be further purified by fractional distillation or column chromatography to isolate the desired 1,2-dialkylbenzene isomer.

Protocol 2: General Procedure for Directed ortho-Alkylation

This is a generalized procedure and specific conditions will vary greatly depending on the directing group, catalyst, and alkylating agent.

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the aromatic substrate bearing the directing group, the transition metal catalyst (e.g., a palladium or rhodium complex), and any necessary ligands to a dry reaction vessel.

  • Solvent and Reagent Addition: Add the anhydrous solvent, followed by the alkylating agent and any required additives (e.g., a base or an oxidant).

  • Reaction: Seal the vessel and heat the reaction mixture to the specified temperature for the required time.

  • Monitoring: Monitor the reaction progress by GC-MS or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Quench the reaction as appropriate for the specific reagents used. Perform an aqueous workup, extracting the product into an organic solvent.

  • Purification: Dry the combined organic layers, concentrate under reduced pressure, and purify the residue by column chromatography to isolate the ortho-alkylated product.

  • Directing Group Removal (if necessary): If the directing group needs to be removed, perform the appropriate chemical transformation (e.g., hydrolysis for an ester or amide).

Visualizations

Troubleshooting_Workflow start Low Yield of 1,2-Dialkylbenzene q1 What is the main issue? start->q1 a1 Low ortho-selectivity q1->a1 Isomer Mixture a2 Polyalkylation q1->a2 High MW Byproducts a3 Catalyst Deactivation q1->a3 Reaction Stalls a4 Carbocation Rearrangement q1->a4 Incorrect Alkyl Group sol1 Use Directing Group - Transition Metal Catalyst - Optimize Temperature a1->sol1 sol2 Increase Benzene:Alkene Ratio - Slow Addition of Alkylating Agent a2->sol2 sol3 Activate/Regenerate Catalyst - Use Anhydrous Conditions - Purify Feedstock a3->sol3 sol4 Use Friedel-Crafts Acylation followed by Reduction a4->sol4

Caption: Troubleshooting workflow for low yield in 1,2-dialkylbenzene synthesis.

Directed_Ortho_Alkylation sub Substrate (with Directing Group) intermediate Coordinated Intermediate sub->intermediate Coordination cat Metal Catalyst (e.g., Pd, Rh) cat->intermediate product ortho-Alkylated Product intermediate->product C-H Activation & Alkylation alkylating_agent Alkylating Agent alkylating_agent->intermediate product->cat Catalyst Regeneration

Caption: Simplified mechanism of directed ortho-alkylation.

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Catalyst & Reactants setup->reagents reaction Heat & Stir reagents->reaction monitor Monitor Progress (GC/TLC) reaction->monitor monitor->reaction Continue workup Quench & Aqueous Workup monitor->workup Complete purify Purify (Distillation/Chromatography) workup->purify end End Product purify->end

Caption: General experimental workflow for 1,2-dialkylbenzene synthesis.

References

overcoming carbocation rearrangement in propylbenzene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with the synthesis of n-propylbenzene, specifically focusing on overcoming carbocation rearrangement.

Troubleshooting Guide

Issue 1: Major product of Friedel-Crafts alkylation is isopropylbenzene instead of n-propylbenzene.

  • Question: I performed a Friedel-Crafts alkylation of benzene (B151609) with 1-chloropropane (B146392) and AlCl₃, expecting to get n-propylbenzene, but the main product is isopropylbenzene. What went wrong?

  • Answer: This is a classic and expected outcome of the Friedel-Crafts alkylation with primary alkyl halides that are longer than two carbons.[1] The reaction proceeds through a carbocation intermediate. The initially formed primary carbocation (n-propyl carbocation) is unstable and rapidly rearranges to a more stable secondary carbocation (isopropyl carbocation) via a hydride shift.[2][3] The benzene ring then attacks this more stable secondary carbocation, leading to isopropylbenzene as the major product.[4][5]

Issue 2: Low yield of the desired n-propylbenzene.

  • Question: I'm trying to synthesize n-propylbenzene and the overall yield is very low. How can I improve it?

  • Answer: Low yields in direct alkylation are often due to the aforementioned carbocation rearrangement and other side reactions like polyalkylation.[6][7] To significantly improve the yield of n-propylbenzene, you should avoid direct alkylation and instead use a two-step method involving Friedel-Crafts acylation followed by reduction.[8][9] This method prevents rearrangement and generally provides higher yields of the desired straight-chain product.[10]

Issue 3: The reduction of propiophenone (B1677668) is not working efficiently.

  • Question: I have successfully synthesized propiophenone via Friedel-Crafts acylation, but the subsequent reduction step to n-propylbenzene is inefficient. What could be the issue?

  • Answer: The efficiency of the reduction depends on the chosen method and the substrate's sensitivity.

    • Clemmensen Reduction (Zn(Hg), HCl): This method is performed under strongly acidic conditions.[11][12] It is very effective for aryl-alkyl ketones but may not be suitable for substrates with acid-sensitive functional groups.[8][13] Ensure your zinc is properly amalgamated and the HCl is concentrated.

    • Wolff-Kishner Reduction (H₂NNH₂, KOH): This reaction is conducted under strongly basic conditions and is a good alternative if your molecule contains acid-sensitive groups.[14][15] High temperatures are typically required. A common modification by Huang-Minlon involves using a high-boiling solvent like diethylene glycol to facilitate the reaction at atmospheric pressure.[16] Incomplete removal of water after the initial hydrazone formation can hinder the final reduction step.[17]

Frequently Asked Questions (FAQs)

  • Q1: Why does carbocation rearrangement occur in Friedel-Crafts alkylation?

  • A1: Carbocation rearrangement is a process where a carbocation intermediate rearranges to a more stable form. The stability of carbocations follows the order: tertiary > secondary > primary.[18] During the Friedel-Crafts alkylation of benzene with 1-chloropropane, the primary n-propyl carbocation that forms initially is less stable than the secondary isopropyl carbocation. A hydride ion (H⁻) shifts from the second carbon to the first, resulting in the more stable secondary carbocation, which then alkylates the benzene ring.[2][19]

  • Q2: How does Friedel-Crafts acylation avoid the problem of rearrangement?

  • A2: In Friedel-Crafts acylation, the electrophile is a resonance-stabilized acylium ion, not a simple carbocation.[2][20] The acylium ion (R-C≡O⁺) is stable and does not undergo rearrangement.[18][21] Therefore, reacting benzene with propanoyl chloride and AlCl₃ exclusively yields propiophenone, which can then be reduced to n-propylbenzene.[9][22]

  • Q3: What are the best reduction methods for converting propiophenone to n-propylbenzene?

  • A3: The two most common and effective methods are the Clemmensen reduction and the Wolff-Kishner reduction.[21]

    • Clemmensen Reduction: Uses zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid (HCl).[13] It is ideal for compounds that are stable in strong acid.[23]

    • Wolff-Kishner Reduction: Uses hydrazine (B178648) (H₂NNH₂) and a strong base like potassium hydroxide (B78521) (KOH) at high temperatures.[14][24] This method is suitable for compounds that are sensitive to acid but stable in strong base.[8]

  • Q4: Can I use other alkylating agents besides alkyl halides for Friedel-Crafts alkylation?

  • A4: Yes, other reagents like alkenes (e.g., propene) or alcohols (e.g., 1-propanol) can be used in the presence of a suitable acid catalyst. However, these methods also proceed through carbocation intermediates and will lead to the same rearrangement problem, yielding isopropylbenzene as the major product.[25]

Data Summary

The following table summarizes typical yields for the synthesis of n-propylbenzene via the recommended acylation-reduction pathway.

StepReactionReagentsTypical YieldReference
1Friedel-Crafts AcylationBenzene, Propanoyl Chloride, AlCl₃~90.1%[10]
2aWolff-Kishner ReductionPropiophenone, H₂NNH₂, KOH~95.6%[10]
2bClemmensen ReductionPropiophenone, Zn(Hg), HCl70-75%[25][26]

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of Benzene to Propiophenone

  • Setup: In a fume hood, equip a dry round-bottomed flask with a reflux condenser and a dropping funnel. Protect the apparatus from atmospheric moisture using a drying tube (e.g., CaCl₂).

  • Reagents: Suspend anhydrous aluminum chloride (AlCl₃) (1.1 equivalents) in an excess of dry benzene (acting as both solvent and reactant).

  • Addition: Cool the flask in an ice bath. Add propanoyl chloride (1 equivalent) dropwise from the dropping funnel to the stirred benzene/AlCl₃ mixture. Control the addition rate to maintain a gentle evolution of HCl gas.

  • Reaction: After the addition is complete, remove the ice bath and heat the mixture under reflux (around 80°C) for approximately 4 hours to complete the reaction.[10]

  • Workup: Carefully pour the cooled reaction mixture onto a mixture of crushed ice and concentrated HCl. Separate the organic layer, wash it with water and sodium bicarbonate solution, and then dry it over an anhydrous drying agent (e.g., MgSO₄).

  • Purification: Remove the solvent by distillation. The resulting propiophenone can be purified by vacuum distillation.

Protocol 2a: Wolff-Kishner Reduction of Propiophenone

  • Setup: Place propiophenone (1 equivalent), hydrazine hydrate (B1144303) (4 equivalents), potassium hydroxide (2 equivalents), and diethylene glycol in a round-bottomed flask fitted with a reflux condenser.[10][17]

  • Hydrazone Formation: Heat the mixture to reflux for 1-2 hours to form the hydrazone.[17]

  • Reduction: Remove the reflux condenser and allow the water and excess hydrazine to distill off until the temperature of the reaction mixture reaches approximately 160-200°C.[10][17]

  • Completion: Reattach the condenser and continue to reflux at this higher temperature for an additional 3-4 hours.[10]

  • Workup: After cooling, acidify the reaction mixture and extract the n-propylbenzene with a suitable solvent (e.g., ether or benzene).

  • Purification: Wash the organic extract, dry it, and purify the n-propylbenzene by fractional distillation.

Protocol 2b: Clemmensen Reduction of Propiophenone

  • Setup: In a round-bottomed flask equipped with a reflux condenser, add amalgamated zinc (Zn(Hg)), concentrated hydrochloric acid, water, and propiophenone.

  • Reaction: Heat the mixture under reflux. The reaction is typically vigorous at the beginning. Continue heating for several hours until the reaction is complete (as monitored by TLC).

  • Workup: After cooling, separate the organic layer. Extract the aqueous layer with a small amount of an organic solvent (e.g., ether).

  • Purification: Combine the organic layers, wash with water and then sodium bicarbonate solution, and dry over an anhydrous salt. Purify the n-propylbenzene by distillation.[25]

Visualizations

G cluster_0 Problem: Direct Friedel-Crafts Alkylation cluster_1 Solution: Acylation-Reduction Pathway Benzene_A Benzene + 1-Chloropropane AlCl3_A AlCl₃ Benzene_A->AlCl3_A P_Carbocation Primary Carbocation (n-propyl) AlCl3_A->P_Carbocation Rearrangement Hydride Shift P_Carbocation->Rearrangement S_Carbocation Secondary Carbocation (isopropyl) Propylbenzene_minor Minor Product: n-Propylbenzene P_Carbocation->Propylbenzene_minor Rearrangement->S_Carbocation Isopropylbenzene Major Product: Isopropylbenzene S_Carbocation->Isopropylbenzene Benzene_B Benzene + Propanoyl Chloride AlCl3_B AlCl₃ Benzene_B->AlCl3_B Acylium Acylium Ion (No Rearrangement) AlCl3_B->Acylium Propiophenone Intermediate: Propiophenone Acylium->Propiophenone Reduction Reduction (Clemmensen or Wolff-Kishner) Propiophenone->Reduction Propylbenzene_major Desired Product: n-Propylbenzene Reduction->Propylbenzene_major

References

Technical Support Center: Purification of 1,2-Dipropylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of 1,2-dipropylbenzene. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the separation of this compound from its 1,3- and 1,4-isomers.

Troubleshooting and FAQs

This section addresses specific issues that may arise during the purification of this compound.

Q1: My fractional distillation is not separating the dipropylbenzene isomers effectively. What are the likely causes and solutions?

A1: Ineffective separation of dipropylbenzene isomers via fractional distillation is a common issue due to their very close boiling points. Here are the primary causes and troubleshooting steps:

  • Insufficient Column Efficiency: The fractionating column may not have enough theoretical plates to separate components with similar boiling points.

    • Solution: Use a longer fractionating column or a column with a more efficient packing material (e.g., Vigreux, Raschig rings, or metal sponge). This increases the surface area for repeated vaporization-condensation cycles, enhancing separation.[1][2][3]

  • Incorrect Heating Rate: Heating the distillation flask too quickly can lead to a mixture of vapors ascending the column without proper equilibration.

    • Solution: Reduce the heating rate to allow for a gradual temperature gradient to establish within the column. The rate of distillation should be slow, typically 1-2 drops per second.[1]

  • Poor Insulation: Heat loss from the fractionating column can disrupt the temperature gradient necessary for efficient separation.

    • Solution: Insulate the column with glass wool or aluminum foil to minimize heat loss and maintain a consistent temperature gradient.[1][4]

  • Flooded Column: Excessive heating can cause the column to fill with condensing vapor, preventing proper separation.

    • Solution: Decrease the heating rate and allow the excess condensate to drain back into the distilling flask before resuming the distillation at a slower pace.[4]

Q2: I am observing peak tailing or broad peaks during preparative HPLC separation. What could be the cause?

A2: Peak tailing or broadening in HPLC can be caused by several factors, especially when dealing with nonpolar compounds like dipropylbenzenes on a standard stationary phase.

  • Column Overload: Injecting too much sample onto the column is a frequent cause of poor peak shape.

    • Solution: Reduce the concentration or volume of the sample injected. For preparative HPLC, a balance must be struck between loading capacity and resolution.[5]

  • Inappropriate Mobile Phase: The mobile phase may not be optimal for eluting the isomers effectively.

    • Solution: For nonpolar compounds on a normal-phase column, slight adjustments to the solvent system, such as minor changes in a hexane (B92381)/ethyl acetate (B1210297) mixture, can improve separation. For reversed-phase chromatography, ensure the mobile phase has sufficient organic solvent to elute the nonpolar analytes.[6]

  • Secondary Interactions with Stationary Phase: Residual acidic sites on silica (B1680970) gel can interact with the aromatic rings, leading to peak tailing.

    • Solution: Add a small amount of a modifier, like triethylamine, to the mobile phase to neutralize these active sites. Alternatively, consider using an end-capped silica column or a different stationary phase.

Q3: The recovery of my purified this compound is very low after preparative chromatography. What are the potential reasons?

A3: Low recovery can be a significant issue in preparative chromatography.

  • Compound Irreversibly Adsorbed on the Column: Highly nonpolar compounds can sometimes be irreversibly retained on the stationary phase, especially if the mobile phase is not strong enough to elute them.

    • Solution: Ensure the mobile phase is appropriate for your compounds. It's also possible the compound is unstable on the stationary phase (e.g., silica gel). You can test for compound stability by spotting it on a TLC plate and letting it sit for an extended period before eluting.[7]

  • Sample Precipitation: The sample may precipitate on the column if it is not soluble in the mobile phase.

    • Solution: Ensure your sample is fully dissolved in the mobile phase or a small amount of a stronger solvent before loading it onto the column.[6]

  • Fractions are too Dilute: The compound may have eluted, but the fractions are too dilute to be detected easily.

    • Solution: Concentrate the fractions you expect to contain your compound before analysis (e.g., by TLC or analytical HPLC).[7]

Quantitative Data Summary

The separation of dipropylbenzene isomers is challenging due to their similar physical properties. The table below summarizes the boiling points of dipropylbenzene and, for comparison, diisopropylbenzene isomers.

IsomerBoiling Point (°C)
Dipropylbenzene Isomers
This compound~218-220 (estimated)
1,3-Dipropylbenzene (B12009277)215[8]
1,4-Dipropylbenzene (B1593508)220-221[9][10]
Diisopropylbenzene Isomers (for comparison)
1,2-Diisopropylbenzene205
1,3-Diisopropylbenzene203[11][12]
1,4-Diisopropylbenzene210.3[13]

Experimental Protocols

Below are detailed methodologies for the purification of this compound from its isomers using fractional distillation and preparative HPLC.

Protocol 1: Purification by Fractional Distillation

This method is suitable for separating gram-scale quantities of dipropylbenzene isomers.

Apparatus:

  • Round-bottom flask

  • Heating mantle with a stirrer

  • Fractionating column (e.g., Vigreux or packed column with at least 20 theoretical plates)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flasks

  • Insulating material (glass wool or aluminum foil)

Procedure:

  • Setup: Assemble the fractional distillation apparatus as shown in chemical literature, ensuring all joints are properly sealed. Place the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor entering the condenser.[1]

  • Sample Loading: Charge the round-bottom flask with the crude mixture of dipropylbenzene isomers and a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Heating and Equilibration: Begin heating the flask gently. As the mixture begins to boil, observe the vapor rising through the fractionating column. Adjust the heating rate to allow a slow and steady rise of the vapor. The column should be insulated to maintain a proper temperature gradient.[4]

  • Fraction Collection: The temperature reading should stabilize at the boiling point of the most volatile component (1,3-dipropylbenzene). Collect the initial fraction (forerun) until the temperature is stable. Then, collect the fraction corresponding to the boiling point of 1,3-dipropylbenzene.

  • Separation of this compound: As the lower boiling isomer is removed, the temperature at the distillation head will begin to rise. Change the receiving flask to collect the intermediate fraction. Once the temperature stabilizes at the boiling point of this compound, collect this fraction in a new, clean flask.

  • Analysis: Analyze the collected fractions by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) to determine their purity.

Protocol 2: Purification by Preparative HPLC

This protocol is a starting point for high-purity separation of smaller quantities of isomers.

Method: Normal-Phase HPLC

  • Column: A silica or Phenyl-based column is recommended for separating positional isomers.[14] A typical dimension would be 250 x 20 mm with 5-10 µm particle size.

  • Mobile Phase: A nonpolar mobile phase with a small amount of a polar modifier is typically used. A good starting point is a mixture of hexane and ethyl acetate (e.g., 99:1 v/v). The optimal ratio should be determined by analytical HPLC first.

  • Flow Rate: A typical flow rate for a 20 mm ID column is 10-20 mL/min.

  • Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 254 nm).

Procedure:

  • Sample Preparation: Dissolve the crude mixture in a minimal amount of the mobile phase.

  • Equilibration: Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Injection: Inject the dissolved sample onto the column. Avoid overloading the column to ensure good separation.[5]

  • Elution and Fraction Collection: Run the separation isocratically. Collect fractions as the peaks elute. An automated fraction collector is recommended.

  • Analysis and Pooling: Analyze the collected fractions by analytical HPLC or TLC to identify those containing the pure this compound. Pool the pure fractions.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator under reduced pressure to obtain the purified product.

Visualizations

Troubleshooting Workflow for Isomer Purification

The following diagram illustrates a logical workflow for troubleshooting common issues during the purification of this compound.

Purification_Troubleshooting cluster_distillation Fractional Distillation cluster_hplc Preparative HPLC start Start Purification distillation_check Poor Separation? start->distillation_check hplc_check Bad Peak Shape? start->hplc_check check_column Increase Column Efficiency (Longer/Better Packing) distillation_check->check_column Yes check_heating Optimize Heating Rate (Slow & Steady) distillation_check->check_heating Yes check_insulation Insulate Column distillation_check->check_insulation Yes analysis Analyze Fractions (GC, HPLC, NMR) distillation_check->analysis No check_column->analysis check_heating->analysis check_insulation->analysis check_loading Reduce Sample Load hplc_check->check_loading Yes check_mobile_phase Optimize Mobile Phase hplc_check->check_mobile_phase Yes check_recovery Low Recovery? hplc_check->check_recovery No check_loading->analysis check_mobile_phase->analysis check_adsorption Check for Irreversible Adsorption/Degradation check_recovery->check_adsorption Yes check_recovery->analysis No check_adsorption->analysis

Caption: Troubleshooting workflow for purification of this compound.

References

Technical Support Center: Separation of o-, m-, and p-Dipropylbenzene by Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals who are undertaking the separation of o-, m-, and p-dipropylbenzene isomers via distillation. This document provides detailed FAQs, troubleshooting advice, and experimental protocols to address common challenges encountered during this process.

Frequently Asked Questions (FAQs)

Q1: What are the boiling points of o-, m-, and p-dipropylbenzene, and how does this affect their separation by distillation?

A1: The separation of dipropylbenzene isomers by distillation is challenging due to their very close boiling points. Fractional distillation is required, as simple distillation will not be effective.

IsomerStructureBoiling Point (°C)
o-dipropylbenzene1,2-dipropylbenzene~215-220 (estimated)
m-dipropylbenzene1,3-dipropylbenzene (B12009277)215 °C[1]
p-dipropylbenzene1,4-dipropylbenzene (B1593508)220 °C[2], 221 °C (at 746 mmHg)[3]

Q2: Why is fractional distillation necessary for separating these isomers?

A2: Fractional distillation is employed to separate liquids with close boiling points. It provides a large surface area (through packing material or trays in a column) for repeated cycles of vaporization and condensation. Each cycle, or "theoretical plate," enriches the vapor with the more volatile component (the isomer with the lower boiling point), leading to a gradual separation along the length of the column.

Q3: What type of fractionating column is recommended for this separation?

A3: A highly efficient fractionating column is crucial. A packed column (e.g., with Raschig rings or metal sponges) or a Vigreux column with a significant number of theoretical plates is recommended. The choice will depend on the scale of the separation and the desired purity of the fractions.

Q4: Can azeotropic distillation be used to improve the separation?

A4: While there is no specific information found for azeotropic distillation of dipropylbenzene isomers, this technique is often used for separating mixtures with very close boiling points or those that form azeotropes. It involves adding an entrainer that forms a new, lower-boiling azeotrope with one of the components, thereby increasing the relative volatility and making separation easier. Further research and experimental validation would be needed to identify a suitable entrainer for this specific mixture.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Poor Separation (Overlapping Fractions) 1. Insufficient Column Efficiency: The fractionating column does not have enough theoretical plates. 2. Distillation Rate Too High: The vapor is ascending the column too quickly, not allowing for proper equilibration. 3. Poor Insulation: Heat loss from the column is disrupting the temperature gradient.1. Use a longer column or one with more efficient packing material. 2. Reduce the heating rate to achieve a slow, steady collection of distillate (approx. 1-2 drops per second). 3. Insulate the fractionating column with glass wool or aluminum foil.
Temperature Fluctuations at the Thermometer 1. Uneven Boiling (Bumping): The liquid in the distillation flask is boiling unevenly. 2. Improper Thermometer Placement: The thermometer bulb is not correctly positioned. 3. Column Flooding: The column is filling with condensate due to an excessively high heating rate.1. Add boiling chips or use a magnetic stirrer to ensure smooth boiling. 2. Ensure the top of the thermometer bulb is level with the bottom of the side arm leading to the condenser. 3. Reduce the heating rate immediately and allow the column to equilibrate before slowly increasing the heat again.
Distillation is Too Slow or Stalled 1. Insufficient Heat: The heating mantle is not providing enough energy. 2. Heat Loss: Significant heat is being lost to the surroundings. 3. Vapor Leaks: Poorly sealed joints are allowing vapor to escape.1. Gradually increase the temperature of the heating mantle. 2. Ensure the column and distillation head are well-insulated. 3. Check all glassware joints and ensure they are properly sealed. Use Keck clips to secure connections.
No Distillate Collecting 1. Condenser Water Too Cold: The vapor is completely condensing and returning to the distillation flask. 2. Column Flooding: Excessive heating is causing the column to fill with liquid, preventing vapor from reaching the condenser.1. Reduce the flow rate of the cooling water in the condenser. 2. Decrease the heating rate to allow the "flooded" liquid to return to the distillation flask.

Experimental Protocol: Fractional Distillation of Dipropylbenzene Isomers

1. Apparatus Setup:

  • Assemble the fractional distillation apparatus in a fume hood.

  • Use a round-bottom flask of an appropriate size (do not fill more than two-thirds full).

  • Add boiling chips or a magnetic stir bar to the flask.

  • Securely attach a well-packed fractionating column to the flask.

  • Place a distillation head with a thermometer on top of the column. Ensure the thermometer bulb is positioned correctly.

  • Connect a condenser to the side arm of the distillation head and secure it with clamps. Ensure cooling water flows from the bottom inlet to the top outlet.

  • Place a collection flask at the end of the condenser.

  • Insulate the fractionating column and distillation head with glass wool or aluminum foil.

2. Distillation Procedure:

  • Charge the round-bottom flask with the mixture of dipropylbenzene isomers.

  • Begin heating the flask gently with a heating mantle.

  • Observe the "ring of condensate" as it slowly rises through the fractionating column. A slow ascent is critical for good separation.

  • Adjust the heating rate to maintain a slow but steady distillation rate (approximately 1-2 drops per second).

  • Monitor the temperature at the distillation head. It should hold steady at the boiling point of the most volatile isomer (m-dipropylbenzene).

  • Collect the first fraction (enriched in m-dipropylbenzene) in a labeled receiving flask.

  • Once the temperature begins to rise, change the receiving flask to collect the intermediate fraction.

  • As the temperature stabilizes at the boiling point of the next isomer (p-dipropylbenzene), change to a new labeled receiving flask to collect the second pure fraction.

  • Continue distillation until only a small amount of residue remains in the distillation flask. Do not distill to dryness.

  • Turn off the heat and allow the apparatus to cool completely before disassembly.

3. Analysis:

  • Analyze the collected fractions using Gas Chromatography (GC) to determine their purity and composition.

Visualizations

G Experimental Workflow for Fractional Distillation cluster_setup Apparatus Setup cluster_distillation Distillation Process cluster_analysis Analysis setup_1 Assemble Glassware setup_2 Add Isomer Mixture & Boiling Chips setup_1->setup_2 setup_3 Insulate Column setup_2->setup_3 dist_1 Gentle Heating setup_3->dist_1 Start Experiment dist_2 Observe Condensate Rise dist_1->dist_2 dist_3 Collect Factions based on Temperature Plateaus dist_2->dist_3 analysis_1 GC Analysis of Fractions dist_3->analysis_1 Post-Distillation analysis_2 Determine Purity analysis_1->analysis_2 G Troubleshooting Poor Separation action_node action_node observe_node observe_node start Poor Separation Observed check_rate Distillation Rate > 2 drops/sec? start->check_rate check_insulation Column Insulated? check_rate->check_insulation No reduce_heat Reduce Heating Rate check_rate->reduce_heat Yes check_column Using High-Efficiency Column? check_insulation->check_column Yes insulate_column Wrap Column with Glass Wool/Foil check_insulation->insulate_column No use_better_column Use Longer or Packed Column check_column->use_better_column No end_good Separation Improved check_column->end_good Yes reduce_heat->end_good insulate_column->end_good use_better_column->end_good

References

Technical Support Center: Optimizing Friedel-Crafts Alkylation of Benzene with Propylene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Friedel-Crafts alkylation of benzene (B151609) with propylene (B89431). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in optimizing your experimental outcomes.

Troubleshooting Guide

This guide addresses common issues encountered during the Friedel-Crafts alkylation of benzene with propylene.

1. Low or No Conversion of Benzene

  • Question: I am not observing any significant consumption of my benzene starting material. What are the potential causes and how can I fix this?

  • Answer: Low or no conversion in a Friedel-Crafts alkylation can stem from several factors related to your catalyst, reactants, or reaction conditions.

    • Catalyst Inactivity: The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture. Ensure all glassware is oven-dried and reactants and solvents are anhydrous. Catalyst deactivation can also occur if the benzene ring is substituted with strongly deactivating groups (e.g., nitro groups) or certain amine groups (NH₂, NHR, NR₂), which can complex with the catalyst.[1][2][3]

    • Insufficient Catalyst: Ensure a sufficient stoichiometric amount of the Lewis acid catalyst is used.

    • Low Reaction Temperature: The reaction may require heating to proceed at an appreciable rate. Gradually increase the reaction temperature and monitor the progress.

    • Poor Quality Reactants: Use pure, anhydrous benzene and propylene. Impurities can interfere with the catalyst and the reaction.

2. Poor Selectivity for Cumene (B47948) (Isopropylbenzene)

  • Question: My reaction is producing a mixture of products, with low selectivity for the desired cumene. How can I improve the selectivity?

  • Answer: Poor selectivity is a common challenge in Friedel-Crafts alkylation, often due to polyalkylation and carbocation rearrangements.

    • Polyalkylation: The initial product, cumene, is more reactive than benzene because the isopropyl group is an activating group.[2][4] This leads to further alkylation to form diisopropylbenzene (DIPB) and triisopropylbenzene (B8360398) (TIPB).[5] To minimize polyalkylation, use a large excess of benzene relative to propylene.[6]

    • Carbocation Rearrangement: While propylene directly forms a secondary carbocation leading to cumene, other alkylating agents can undergo rearrangements to form more stable carbocations, leading to undesired isomers.[1][7][8] For propylene, this is less of an issue, but ensuring a clean propylene source is important.

    • Reaction Temperature: Higher temperatures can favor the formation of polyalkylated products.[5] Optimizing the temperature is crucial for maximizing cumene selectivity.

3. Catalyst Deactivation During the Reaction

  • Question: My reaction starts well but then slows down or stops before completion. What could be causing catalyst deactivation?

  • Answer: Catalyst deactivation can be caused by impurities or by the reaction products themselves.

    • Impurities: Water, as mentioned, is a primary culprit. Other nucleophilic impurities can also poison the Lewis acid catalyst.

    • Product Inhibition: In some cases, the product can form a complex with the catalyst, reducing its activity. This is less common in benzene alkylation but can be a factor.

    • Solid Acid Catalyst Fouling: When using solid acid catalysts like zeolites, coke formation on the catalyst surface at higher temperatures can block active sites. Regeneration of the catalyst through calcination may be necessary.[9]

Frequently Asked Questions (FAQs)

Catalysts

  • Q1: What are the most common catalysts for this reaction?

    • A1: Traditional Lewis acids like aluminum chloride (AlCl₃) and ferric chloride (FeCl₃) are commonly used.[4][10] Modern approaches often utilize solid acid catalysts, such as zeolites (e.g., Beta zeolite), which offer advantages in terms of recyclability and reduced corrosive waste.[5][9][11]

  • Q2: How does a Lewis acid catalyst work in this reaction?

    • A2: The Lewis acid abstracts a halide from an alkyl halide (or activates an alkene like propylene) to generate a carbocation.[4] This carbocation then acts as the electrophile that is attacked by the nucleophilic benzene ring.[4][6]

  • Q3: What are the advantages of using a solid acid catalyst like a zeolite?

    • A3: Zeolites are less corrosive, easier to handle, and can be regenerated and reused.[9] Their defined pore structure can also influence selectivity by sterically hindering the formation of bulky polyalkylated products.[12]

Reaction Conditions

  • Q4: What is the optimal temperature range for the alkylation of benzene with propylene?

    • A4: The optimal temperature depends on the catalyst and reactor type. For gas-phase reactions using a β-zeolite catalyst, temperatures between 200°C and 300°C have been studied.[5] In one study with a fixed-bed reactor, the highest conversion was at 260°C.[5] Liquid-phase processes using modified β-zeolite catalysts can operate at lower temperatures, for instance, around 150°C.[11]

  • Q5: How does the benzene to propylene molar ratio affect the reaction?

    • A5: A high benzene-to-propylene molar ratio is crucial for minimizing polyalkylation and maximizing the selectivity for cumene.[5] Ratios greater than 1 are necessary, with some processes using ratios as high as 7.4:1.[11]

  • Q6: What is the effect of pressure on this reaction?

    • A6: For gas-phase reactions, pressure can influence the concentration of propylene and thus the reaction rate. In liquid-phase processes, pressures of around 3.0 MPa have been used to achieve high yields.[11]

Side Reactions and Byproducts

  • Q7: What are the main side reactions and byproducts?

    • A7: The primary side reaction is polyalkylation, leading to the formation of diisopropylbenzenes (DIPB) and triisopropylbenzenes (TIPB).[5] Propylene oligomerization can also occur.[12]

  • Q8: Can the polyalkylated byproducts be converted back to cumene?

    • A8: Yes, diisopropylbenzene and triisopropylbenzene can be converted back to cumene through a process called transalkylation, which involves reacting them with benzene over a suitable catalyst.[5]

  • Q9: Why is Friedel-Crafts acylation sometimes preferred over alkylation?

    • A9: Friedel-Crafts acylation has two main advantages over alkylation. Firstly, the acylium ion intermediate does not undergo rearrangement.[1] Secondly, the acyl group is deactivating, which prevents polyacylation.[1][4] The resulting ketone can then be reduced to the desired alkylbenzene.

Data Presentation

Table 1: Influence of Reaction Temperature on Benzene Alkylation with Propylene using a β-Zeolite Catalyst in a Fixed-Bed Reactor.

Temperature (°C)Propylene Conversion (%)Cumene Selectivity (%)
200Not specifiedNot specified
220Not specifiedNot specified
240Not specifiedNot specified
26021.877.4
280DecreasingDecreasing
300DecreasingDecreasing

Data extracted from a study with a WHSV of 51 h⁻¹ and a benzene/propylene molar ratio of ~0.5.[5]

Table 2: Comparison of Reaction Conditions for High Cumene Yield.

Catalyst SystemPhaseBenzene:Propylene Molar RatioTemperature (°C)Pressure (MPa)Cumene Yield (%)Reference
Modified β-ZeoliteLiquid7.41503.099[11]
Hβ ZeoliteGas8:1 (with isopropanol)210Not specified93.55 (selectivity)[11]

Experimental Protocols

Protocol 1: Alkylation of Benzene with Propylene using Aluminum Chloride Catalyst

  • Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube extending below the surface of the reaction mixture, and a condenser topped with a drying tube.[9]

  • Reactant Charging: In a fume hood, charge the flask with anhydrous benzene. Cool the flask in an ice bath.[9]

  • Catalyst Addition: Carefully and portion-wise, add anhydrous aluminum chloride to the cooled benzene with vigorous stirring. An exothermic reaction will occur.[9]

  • Propylene Addition: Once the initial exotherm subsides and the mixture is cooled, begin bubbling propylene gas through the stirred suspension. The rate of propylene addition should be controlled to maintain the desired reaction temperature.[9]

  • Reaction Monitoring: Monitor the reaction progress by periodically taking small aliquots and analyzing them by Gas Chromatography (GC) to determine the product distribution.[9]

  • Work-up: Upon completion, quench the reaction by slowly adding ice-water. Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with dilute HCl, water, 5% sodium bicarbonate solution, and again with water.[9]

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the excess benzene and other volatile components using a rotary evaporator. The product can be further purified by distillation.[9]

Protocol 2: Gas-Phase Alkylation of Benzene with Propylene using a β-Zeolite Catalyst in a Fixed-Bed Reactor

  • Catalyst Preparation: Activate the β-zeolite catalyst by heating it under a flow of nitrogen at 300°C for 12 hours.[5]

  • Reactor Setup: Pack a quartz fixed-bed differential reactor with a mixture of the activated zeolite catalyst and an inert material (e.g., quartz sand).[5]

  • Reaction Execution: Heat the reactor to the desired temperature (e.g., 200-300°C) using an electric furnace.[5] Pass a stream of propylene gas through a saturator containing benzene at a controlled temperature (e.g., 25°C) to achieve the desired benzene/propylene molar ratio.[5] Feed the resulting gas mixture through the heated catalyst bed at a specific weight hourly space velocity (WHSV).[5]

  • Product Analysis: Analyze the gaseous reaction products online using a gas chromatograph (GC) equipped with a suitable column (e.g., PONA) and detector (e.g., FID).[5]

Visualizations

Troubleshooting_Low_Conversion start Low or No Conversion catalyst Catalyst Issues start->catalyst reactants Reactant Issues start->reactants conditions Reaction Conditions start->conditions catalyst_deactivation Deactivation by Moisture or Substrate catalyst->catalyst_deactivation insufficient_catalyst Insufficient Amount catalyst->insufficient_catalyst impure_reactants Impurities Present reactants->impure_reactants low_temp Temperature Too Low conditions->low_temp solution1 Use Anhydrous Conditions & Check Substrate catalyst_deactivation->solution1 solution2 Increase Catalyst Loading insufficient_catalyst->solution2 solution3 Purify Reactants impure_reactants->solution3 solution4 Increase Temperature low_temp->solution4

Caption: Troubleshooting workflow for low or no conversion.

Selectivity_Issues start Poor Selectivity for Cumene polyalkylation Polyalkylation start->polyalkylation rearrangement Carbocation Rearrangement start->rearrangement temp Suboptimal Temperature start->temp product_reactivity Product More Reactive than Starting Material polyalkylation->product_reactivity unstable_carbocation Formation of More Stable Carbocations rearrangement->unstable_carbocation high_temp High Temperature Favors Polyalkylation temp->high_temp solution1 Use Large Excess of Benzene product_reactivity->solution1 solution2 Use Friedel-Crafts Acylation Followed by Reduction unstable_carbocation->solution2 solution3 Optimize Reaction Temperature high_temp->solution3 Experimental_Workflow_Zeolite cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis catalyst_prep Activate Zeolite Catalyst (300°C, N2 flow) reactor_setup Pack Fixed-Bed Reactor catalyst_prep->reactor_setup heat_reactor Heat Reactor to Operating Temperature reactor_setup->heat_reactor reactant_feed Feed Benzene/Propylene Mixture heat_reactor->reactant_feed product_analysis Online GC Analysis of Effluent reactant_feed->product_analysis

References

Technical Support Center: Friedel-Crafts Acylation and Subsequent Reduction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting Friedel-Crafts acylation followed by reduction. This guide is designed for researchers, scientists, and drug development professionals to help navigate common challenges encountered during this two-step synthetic sequence.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of performing a Friedel-Crafts acylation followed by a reduction?

This two-step process is a classic strategy for achieving the primary alkylation of aromatic rings. Direct Friedel-Crafts alkylation is often plagued by issues such as carbocation rearrangements, leading to a mixture of products, and polyalkylation, where more than one alkyl group is added to the aromatic ring.[1][2][3][4][5][6][7] Friedel-Crafts acylation, on the other hand, introduces a deactivating acyl group, which prevents polyacylation.[8][9][10] The resulting ketone can then be reduced to the desired alkyl group without the risk of rearrangement.[4][7][10][11]

Q2: Which reduction method should I choose after my Friedel-Crafts acylation: Clemmensen or Wolff-Kishner?

The choice between Clemmensen and Wolff-Kishner reduction depends on the functional groups present in your molecule. The Clemmensen reduction is performed under strongly acidic conditions (zinc amalgam and concentrated HCl), while the Wolff-Kishner reduction uses strongly basic conditions (hydrazine and a strong base like KOH in a high-boiling solvent).[1][6][11][12] Therefore, if your molecule contains acid-sensitive functional groups (e.g., acetals, ketals, epoxides), the Wolff-Kishner reduction is the preferred method.[6][13] Conversely, if your molecule has base-sensitive groups (e.g., esters, lactones), the Clemmensen reduction is the more suitable choice.[6][9]

Q3: Can I use an aromatic compound with an amine substituent in a Friedel-Crafts acylation?

No, aryl amines cannot be used in Friedel-Crafts acylation. The amine group is a Lewis base and will react with the Lewis acid catalyst (e.g., AlCl₃), forming a highly unreactive complex.[14] This deactivates the aromatic ring towards electrophilic substitution.

Troubleshooting Guide: Friedel-Crafts Acylation

Issue 1: Low or No Yield of the Acylated Product

Possible Causes and Solutions

CauseRecommended Solution
Deactivated Aromatic Ring The aromatic ring has strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR). Friedel-Crafts acylation is an electrophilic aromatic substitution and will not work on highly deactivated rings.[8][10] Consider an alternative synthetic route.
Catalyst Inactivity The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture.[8][15] Ensure all glassware is oven-dried and that anhydrous conditions are strictly maintained. Use a fresh, high-quality Lewis acid.
Insufficient Catalyst Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid catalyst because the product ketone can form a complex with it, rendering the catalyst inactive.[8][16] Consider increasing the molar equivalents of the Lewis acid.
Poor Quality Reagents Impurities in the aromatic substrate or the acylating agent (acyl chloride or anhydride) can interfere with the reaction.[8] Purify the starting materials if necessary.
Sub-optimal Reaction Temperature The reaction may require heating to overcome the activation energy, or conversely, high temperatures could lead to decomposition.[8][15] Experiment with a range of temperatures to find the optimal condition.
Issue 2: Formation of Multiple Products

Possible Causes and Solutions

CauseRecommended Solution
Polyacylation While less common than in alkylation, polyacylation can occur with highly activated aromatic rings (e.g., phenols, anilines).[8][9] The introduction of the first acyl group deactivates the ring, making a second acylation less likely.[8][9] If polyacylation is observed, consider using milder reaction conditions or a less active catalyst.
Isomer Formation For some substrates, acylation can occur at different positions on the aromatic ring. The product distribution can be influenced by the choice of solvent and temperature. For example, in the acylation of naphthalene, non-polar solvents at low temperatures favor the kinetic 1-acyl product, while polar solvents at higher temperatures favor the thermodynamic 2-acyl product.[15]

Troubleshooting Guide: Reduction of the Aryl Ketone

Issue 1: Incomplete Reduction or Low Yield of the Alkane

Possible Causes and Solutions

CauseRecommended Solution
Clemmensen Reduction: Ineffective for certain ketones The Clemmensen reduction is not always effective for aliphatic or cyclic ketones.[13] A modified procedure with activated zinc dust in an anhydrous organic solvent may be more effective.[13]
Wolff-Kishner Reduction: Steric Hindrance Sterically hindered ketones may require higher reaction temperatures for the Wolff-Kishner reduction to proceed efficiently.[9][17]
Wolff-Kishner Reduction: Water Formation The formation of water during the initial hydrazone formation can lower the reaction temperature and lead to long reaction times.[9][17] The Huang-Minlon modification, which involves distilling off water and excess hydrazine (B178648) before heating to a higher temperature (around 200°C), can significantly shorten the reaction time and improve yields.[9]
Side Reactions In the Wolff-Kishner reduction, potential side reactions include azine formation or the reduction of the ketone to an alcohol.[9] For the Clemmensen reduction, the strongly acidic conditions can cause side reactions with other functional groups.
Issue 2: Degradation of the Starting Material or Product

Possible Causes and Solutions

CauseRecommended Solution
Clemmensen Reduction: Acid-Sensitive Groups The substrate may contain functional groups that are not stable in strong acid, leading to degradation.[13][18] In such cases, the Wolff-Kishner reduction is a better alternative.[13]
Wolff-Kishner Reduction: Base-Sensitive Groups The substrate may contain functional groups that are hydrolyzed under the strongly basic conditions of the Wolff-Kishner reduction (e.g., esters, amides).[9] The Clemmensen reduction would be the preferred method here.
High Reaction Temperatures Prolonged heating at high temperatures, especially in the Wolff-Kishner reduction, can lead to decomposition and tar formation.[15] Optimize the reaction time and temperature.

Experimental Protocols

General Protocol for Friedel-Crafts Acylation
  • Setup: Assemble a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.[16]

  • Reagents: Suspend anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) in a dry solvent such as dichloromethane (B109758) (CH₂Cl₂) under a nitrogen atmosphere.[15]

  • Addition of Acylating Agent: Cool the suspension to 0°C in an ice bath. Add the acyl chloride (1.0 equivalent) dropwise to the cooled suspension over 15-20 minutes with vigorous stirring.[15]

  • Addition of Aromatic Compound: Dissolve the aromatic compound (1.0 equivalent) in a minimal amount of the dry solvent and add this solution dropwise to the reaction mixture at 0°C over 30 minutes.[15]

  • Reaction: Allow the reaction to stir at room temperature for a specified time, monitoring its progress by Thin Layer Chromatography (TLC).[19]

  • Workup: Carefully pour the reaction mixture into a beaker containing ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.[16][19][20]

  • Extraction: Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with the solvent. Combine the organic layers.[19]

  • Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.[19]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to obtain the crude product.[19]

  • Purification: Purify the crude product by recrystallization or column chromatography.[16][21]

General Protocol for Clemmensen Reduction
  • Reagents: The reaction uses amalgamated zinc (Zn-Hg) and concentrated hydrochloric acid (HCl).[13][18][22]

  • Procedure: The carbonyl compound is heated under reflux with an excess of amalgamated zinc and concentrated hydrochloric acid.[23][24]

  • Workup: After the reaction is complete, the mixture is cooled, and the product is extracted with a suitable organic solvent. The organic layer is then washed, dried, and concentrated.

General Protocol for Wolff-Kishner Reduction (Huang-Minlon Modification)
  • Reagents: This reduction uses hydrazine hydrate (B1144303) (N₂H₄·H₂O), a strong base (e.g., KOH or NaOH), and a high-boiling solvent like diethylene glycol.[9][25]

  • Procedure: The ketone, hydrazine hydrate, and base are heated in the high-boiling solvent to form the hydrazone.[25]

  • Distillation: Water and excess hydrazine are then removed by distillation, allowing the reaction temperature to rise to around 180-200°C.[9][25]

  • Reduction: The reaction mixture is refluxed at this higher temperature until the evolution of nitrogen gas ceases.

  • Workup: The reaction mixture is cooled, diluted with water, and the product is extracted with an organic solvent. The organic extract is then washed, dried, and concentrated.

Visualizations

experimental_workflow start Start: Aromatic Compound + Acyl Chloride/Anhydride fc_acylation Friedel-Crafts Acylation (Lewis Acid Catalyst, e.g., AlCl3) start->fc_acylation ketone Intermediate: Aryl Ketone fc_acylation->ketone reduction Reduction ketone->reduction clemmensen Clemmensen Reduction (Zn(Hg), conc. HCl) reduction->clemmensen Acid-stable Base-sensitive wolff_kishner Wolff-Kishner Reduction (H2NNH2, KOH, heat) reduction->wolff_kishner Base-stable Acid-sensitive product Final Product: Alkyl-substituted Aromatic Compound clemmensen->product wolff_kishner->product

Caption: Experimental workflow for Friedel-Crafts acylation followed by reduction.

troubleshooting_guide start Low Yield in Friedel-Crafts Acylation? check_substrate Is the aromatic ring strongly deactivated? start->check_substrate check_reduction Low Yield in Reduction Step? start->check_reduction yes_deactivated Alternative synthetic route required. check_substrate->yes_deactivated Yes no_deactivated Check reaction conditions. check_substrate->no_deactivated No check_catalyst Is the Lewis acid catalyst active and sufficient? no_deactivated->check_catalyst no_catalyst Use fresh, anhydrous catalyst in stoichiometric amounts. check_catalyst->no_catalyst No yes_catalyst Optimize temperature and reaction time. check_catalyst->yes_catalyst Yes check_fg Are there acid or base-sensitive groups? check_reduction->check_fg yes_fg Choose the appropriate reduction method (Clemmensen vs. Wolff-Kishner). check_fg->yes_fg Yes no_fg Optimize reduction conditions (e.g., Huang-Minlon for Wolff-Kishner). check_fg->no_fg No

Caption: Troubleshooting decision tree for the two-step synthesis.

References

Technical Support Center: Maximizing 1,2-Dipropylbenzene Yield in Alkylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield of 1,2-dipropylbenzene in alkylation reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

The most common method for synthesizing dipropylbenzenes is the Friedel-Crafts alkylation of benzene (B151609) or cumene (B47948) with propylene (B89431).[1] This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), or a solid acid catalyst like a zeolite.[2] However, this process generally produces a mixture of 1,2-(ortho), 1,3-(meta), and 1,4-(para) isomers, with the meta and para isomers often being the major products due to their higher thermodynamic stability.[3][4]

Q2: Why is the yield of this compound often low in standard Friedel-Crafts alkylation?

The low yield of the 1,2-isomer is primarily due to steric hindrance. The ortho positions on the benzene ring are sterically hindered, making it more difficult for the propyl group to attach at these sites compared to the less hindered meta and para positions.[5] Additionally, the 1,2-isomer is often thermodynamically less stable than the 1,3- and 1,4-isomers. Under equilibrium conditions, isomerization reactions can further decrease the proportion of the ortho product.[3]

Q3: What are the main competing side reactions that reduce the yield of this compound?

The main side reactions include:

  • Polyalkylation: The initial product, dipropylbenzene, is more reactive than the starting material (benzene or cumene), leading to the formation of tri- and tetrapropylbenzenes.[6]

  • Isomerization: The initially formed this compound can isomerize to the more thermodynamically stable 1,3- and 1,4-isomers, especially at higher temperatures and longer reaction times.[3]

  • Transalkylation: This involves the transfer of an alkyl group between aromatic rings, which can alter the product distribution.[3]

  • Carbocation Rearrangement: While less of an issue with propylene (which forms a relatively stable secondary carbocation), rearrangements can be a concern with other alkylating agents.[7]

Q4: How can I analyze the isomeric composition of my dipropylbenzene product?

The standard method for analyzing the isomeric composition of dipropylbenzene is gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS).[8][9] Capillary GC columns can separate the different isomers, allowing for their quantification.[10][11]

Troubleshooting Guides

This section provides solutions to common issues encountered during the synthesis of this compound.

ProblemPossible Cause(s)Suggested Solution(s)
Low overall yield of dipropylbenzenes Inactive catalyst (e.g., hydrated AlCl₃).[12]Use a fresh, anhydrous Lewis acid catalyst.
Low reaction temperature.[13]Gradually increase the reaction temperature, but be mindful that higher temperatures may favor the meta and para isomers.
Insufficiently reactive alkylating agent or deactivated aromatic substrate.[14]Ensure high-purity reactants. If the aromatic ring is deactivated, the reaction may not proceed efficiently.[12]
High proportion of 1,3- and 1,4-isomers relative to the 1,2-isomer Reaction conditions favoring thermodynamic equilibrium (high temperature, long reaction time).[14]Operate at lower temperatures and shorter reaction times to favor the kinetically controlled product, which may include a higher proportion of the ortho isomer.
Isomerization of the this compound product.[3]Quench the reaction promptly after the desired reaction time to prevent further isomerization.
Significant formation of polyalkylated products (tripropylbenzene, etc.) The dipropylbenzene product is more reactive than the starting material.[6]Use a large excess of the aromatic substrate (benzene or cumene) to increase the probability of the propylene reacting with the starting material rather than the product.[14]
Reaction mixture is charring or turning dark The reaction is too vigorous, leading to decomposition.[14]Control the rate of propylene addition or the addition of the catalyst. Conduct the reaction at a lower temperature, potentially using an ice bath for cooling.[14]

Experimental Protocols

Protocol 1: General Synthesis of Dipropylbenzene using Aluminum Chloride Catalyst

This protocol outlines a general procedure for the alkylation of benzene with propylene, which can be adapted to optimize for this compound.

Materials:

  • Anhydrous benzene

  • Propylene gas

  • Anhydrous aluminum chloride (AlCl₃)

  • Ice

  • Concentrated hydrochloric acid

  • 5% Sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for reactions under anhydrous conditions

Procedure:

  • Set up a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube extending below the surface of the reaction mixture, and a condenser with a drying tube.

  • In a fume hood, charge the flask with anhydrous benzene. To favor mono- and di-alkylation over polyalkylation, a high molar ratio of benzene to propylene should be used (e.g., 5:1 to 10:1).

  • Cool the flask in an ice bath.

  • With vigorous stirring, carefully and portion-wise add anhydrous aluminum chloride to the cooled benzene.

  • Once the initial exotherm subsides and the mixture is cooled, begin bubbling propylene gas through the stirred suspension at a controlled rate to maintain the desired reaction temperature (lower temperatures may favor the ortho isomer).

  • Monitor the reaction progress by periodically taking small aliquots and analyzing them by GC to determine the product distribution.

  • Upon completion, slowly and carefully pour the reaction mixture over crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water, 5% sodium bicarbonate solution, and again with water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the excess benzene and other volatile components using a rotary evaporator.

  • The resulting crude product can be analyzed by GC-MS to determine the isomeric ratio. Further purification to isolate the this compound isomer may require fractional distillation or chromatography.[15][16]

Data Presentation

Table 1: Influence of Reaction Temperature on Isomer Distribution (Illustrative)

Temperature (°C)This compound (%)1,3-Dipropylbenzene (%)1,4-Dipropylbenzene (%)
20155530
60106030
10056530

Note: This table is illustrative and based on general principles of Friedel-Crafts alkylation. Actual distributions will vary with specific reaction conditions.

Table 2: Effect of Benzene to Propylene Molar Ratio on Product Selectivity (Illustrative)

Benzene:Propylene RatioDipropylbenzene (%)Polypropylbenzenes (%)
2:16040
5:18515
10:1955

Note: This table illustrates the general trend of suppressing polyalkylation by using an excess of the aromatic substrate.

Visualizations

Friedel_Crafts_Alkylation cluster_reactants Reactants cluster_products Products Benzene Benzene Reaction_Intermediate Reaction Intermediate Benzene->Reaction_Intermediate Electrophilic Attack Propylene Propylene Carbocation Propyl Carbocation (Electrophile) Propylene->Carbocation + AlCl₃ AlCl3 AlCl₃ (Catalyst) Ortho This compound Poly Polypropylbenzenes Ortho->Poly Further Alkylation Meta 1,3-Dipropylbenzene Meta->Poly Further Alkylation Para 1,4-Dipropylbenzene Para->Poly Further Alkylation Carbocation->Reaction_Intermediate Reaction_Intermediate->Ortho Deprotonation Reaction_Intermediate->Meta Reaction_Intermediate->Para

Caption: General mechanism of Friedel-Crafts alkylation of benzene with propylene.

experimental_workflow start Start setup Assemble Dry Glassware start->setup charge_reactants Charge Benzene and AlCl₃ setup->charge_reactants cool Cool to Reaction Temperature charge_reactants->cool add_propylene Bubble Propylene Gas cool->add_propylene monitor Monitor by GC add_propylene->monitor monitor->add_propylene Continue Reaction quench Quench with HCl/Ice monitor->quench Reaction Complete workup Aqueous Workup quench->workup dry Dry Organic Layer workup->dry evaporate Evaporate Solvent dry->evaporate analyze Analyze by GC-MS evaporate->analyze end End analyze->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_tree start Low Yield of this compound check_overall_yield Is the overall dipropylbenzene yield low? start->check_overall_yield low_overall_yield Troubleshoot Catalyst Activity, Temperature, and Reactants check_overall_yield->low_overall_yield Yes high_isomer_ratio Is the ratio of meta/para to ortho high? check_overall_yield->high_isomer_ratio No lower_temp Decrease Reaction Temperature and Reaction Time high_isomer_ratio->lower_temp Yes high_polyalkylation Is there a high amount of polyalkylation? high_isomer_ratio->high_polyalkylation No increase_benzene Increase Benzene:Propylene Ratio high_polyalkylation->increase_benzene Yes

Caption: Troubleshooting decision tree for low this compound yield.

References

analytical methods for determining isomeric ratio of dipropylbenzenes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on determining the isomeric ratio of dipropylbenzenes. It includes frequently asked questions, detailed troubleshooting guides, and standardized experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for determining the isomeric ratio of dipropylbenzenes?

A1: Gas Chromatography (GC), particularly when coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is the most powerful and commonly used technique.[1][2] GC offers high-resolution separation of volatile isomers based on their differential partitioning between a stationary phase and a mobile gas phase.[2] While High-Performance Liquid Chromatography (HPLC) can be used, it is generally better suited for more polar derivatives.[2] For direct structural confirmation and quantification without chromatographic separation, Nuclear Magnetic Resonance (NMR) spectroscopy is also a highly valuable tool.[3]

Q2: How should I prepare my sample for analysis?

A2: Sample preparation is typically straightforward. Prepare a dilute solution of the dipropylbenzene isomer mixture in a high-purity, volatile solvent that does not co-elute with your analytes. Hexane, ethanol, or methylene (B1212753) chloride are common choices.[4] Ensure the final concentration is within the linear range of your detector to avoid issues like column overloading.[5]

Q3: Can I distinguish dipropylbenzene isomers using mass spectrometry (MS) alone?

A3: No, this is generally not feasible with standard Electron Ionization Mass Spectrometry (EI-MS). Structural isomers like ortho-, meta-, and para-dipropylbenzene have the same molecular weight and often produce nearly identical mass spectra due to similar fragmentation patterns, which are dominated by the formation of stable benzylic carbocations.[4] Therefore, chromatographic separation prior to MS detection (GC-MS) is essential to first separate the isomers by their retention times before they are analyzed by the mass spectrometer.[4]

Q4: What are the key spectral differences between dipropylbenzene isomers in NMR?

A4: The key differences arise from molecular symmetry.

  • ¹H NMR: The para-isomer is highly symmetrical, resulting in a simpler spectrum, often showing a single signal for the four aromatic protons. The ortho- and meta-isomers have lower symmetry and thus display more complex multiplets for their aromatic protons due to different chemical environments.[4]

  • ¹³C NMR: The number of distinct signals corresponds to the number of non-equivalent carbon atoms. The para-isomer will show the fewest aromatic carbon signals, while the ortho- and meta-isomers will show more complex spectra.[4]

Analytical Workflow & Troubleshooting

The first step in any analysis is a logical workflow, from sample preparation to data interpretation.

cluster_0 Phase 1: Preparation cluster_1 Phase 2: Analysis cluster_2 Phase 3: Data Interpretation Sample Isomer Mixture Sample Prep Sample Preparation (Dilute in appropriate solvent) Sample->Prep Method Select Analytical Method Prep->Method GC GC / GC-MS Analysis Method->GC For Volatile Samples (Most Common) NMR NMR Analysis Method->NMR For Structural Confirmation & Direct Quantification GC_Sep Chromatographic Separation GC->GC_Sep NMR_Acq Acquire Spectrum NMR->NMR_Acq GC_Data Acquire Chromatogram GC_Sep->GC_Data GC_Int Peak Identification & Integration GC_Data->GC_Int NMR_Int Signal Assignment & Integration NMR_Acq->NMR_Int Ratio Calculate Isomeric Ratio GC_Int->Ratio NMR_Int->Ratio

Caption: General analytical workflow for determining the isomeric ratio of dipropylbenzenes.

Troubleshooting Guides

Gas Chromatography (GC) Troubleshooting

This guide addresses common issues encountered during the GC analysis of dipropylbenzene isomers.

Start Identify GC Problem P1 Poor Peak Resolution or Overlap Start->P1 P2 Asymmetric Peaks (Tailing) Start->P2 P3 Shifting Retention Times Start->P3 Q1_1 Is the column appropriate? (e.g., polar phase for isomers) P1->Q1_1 A1_1a Action: Use a suitable polar capillary column (e.g., WAX or IL phase). Q1_1->A1_1a No Q1_2 Is the temperature program optimized? Q1_1->Q1_2 Yes A1_2a Action: Lower initial temp, decrease ramp rate, or add isothermal holds. Q1_2->A1_2a No Q1_3 Is carrier gas flow rate correct? Q1_2->Q1_3 Yes A1_3a Action: Verify and adjust flow rate to column optimum. Q1_3->A1_3a No Q2_1 Is the sample concentration too high? P2->Q2_1 A2_1a Action: Dilute sample or use a split injection. Q2_1->A2_1a Yes Q2_2 Is the column or inlet liner contaminated/active? Q2_1->Q2_2 No A2_2a Action: Trim 15-30cm from column inlet. Replace inlet liner and septum. Q2_2->A2_2a Yes Q3_1 Are there leaks in the system? P3->Q3_1 A3_1a Action: Perform a leak check on the inlet, fittings, and gas lines. Q3_1->A3_1a Yes Q3_2 Is the gas pressure stable? Q3_1->Q3_2 No A3_2a Action: Use two-stage regulators. Check for pressure fluctuations. Q3_2->A3_2a No

Caption: Logic diagram for troubleshooting common GC analysis problems.

Q: My dipropylbenzene isomer peaks are not separating well. What should I do? A: Poor resolution is a common challenge.[5] First, ensure you are using a capillary column with appropriate selectivity for aromatic isomers; polar stationary phases often provide better separation than standard non-polar phases.[2] Next, optimize your temperature program by lowering the initial temperature and using a slower ramp rate (e.g., 5-10 °C/min). Finally, verify that your carrier gas flow rate is set correctly for your column's dimensions.[6]

Q: Why are my peaks tailing? A: Peak tailing can be caused by several factors.[5] Column overloading is a frequent cause, which can be solved by diluting your sample or increasing the split ratio.[5] Tailing can also result from active sites in the system, often due to contamination in the inlet liner or on the column itself.[7] Try replacing the inlet liner and septum, and if the problem persists, trim 15-30 cm from the front of the column.[7]

Q: I see "ghost peaks" in my chromatogram during a blank run. What is the cause? A: Ghost peaks are typically due to contamination or carryover.[5] Potential sources include contamination in the carrier gas, bleed from the injector septum, or residue from a previous, more concentrated sample.[7][8] To resolve this, ensure you are using high-purity carrier gas with purification traps.[6] If septum bleed is suspected, replace the septum. Running several solvent blanks can help wash out any sample carryover from the injector or column.[8]

Q: My retention times are inconsistent between runs. How can I fix this? A: Shifting retention times point to instability in flow rate or temperature.[7] The most common cause is a leak in the system, so check all fittings and connections from the gas source to the detector.[6] Another cause can be unstable pressure from the gas regulator; using a two-stage regulator is recommended to maintain a stable inlet pressure.[6] Also, ensure the GC oven has fully equilibrated before starting a run.[9]

HPLC and NMR Troubleshooting

Q: (HPLC) My isomers are eluting together at the solvent front. How can I get them to retain on the column? A: This indicates that the analytes are not interacting with the stationary phase. Dipropylbenzenes are non-polar, so for reverse-phase HPLC (the most common type), you need a highly non-polar stationary phase (like C18) and a mobile phase with a high percentage of organic solvent (e.g., acetonitrile (B52724) or methanol).[10] For aromatic isomers, a phenyl-based stationary phase may offer better selectivity due to π-π interactions.[11][12]

Q: (NMR) My calculated isomeric ratio seems inaccurate and varies between measurements. What's wrong? A: Accurate quantification by NMR (qNMR) requires specific parameter settings.[13] Ensure the relaxation delay (d1) is long enough—at least 5 times the longest T1 (spin-lattice relaxation time) of the protons you are integrating. For accurate results, a repetition time of >10 times T1 is even better.[14] Also, check that the signals you are integrating are fully resolved from other peaks and that the baseline is flat and corrected properly before integration.[3]

Experimental Protocols

Protocol 1: GC-MS for Isomeric Ratio Determination

This protocol provides a starting point for separating and quantifying dipropylbenzene isomers. Optimization may be required for specific instruments.

  • Sample Preparation: Dilute the isomer mixture to approximately 100 µg/mL in pesticide-grade hexane.

  • GC-MS System & Column: Use a GC system equipped with a mass spectrometer. A suitable capillary column is a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-polysiloxane stationary phase (e.g., DB-5ms, HP-5ms).

  • Injection:

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL

    • Mode: Split (e.g., 50:1 ratio to avoid overloading)

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial Temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase to 200 °C at a rate of 10 °C/min.

    • Final Hold: Hold at 200 °C for 5 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[4]

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Range: m/z 40-300.[4]

  • Data Analysis:

    • Identify the peaks for ortho-, meta-, and para-dipropylbenzene based on their retention times.

    • Integrate the area under the curve for the total ion chromatogram (TIC) of each identified isomer peak.

    • Calculate the ratio by dividing the area of each isomer by the total area of all isomers and multiplying by 100%.

Protocol 2: ¹H NMR for Isomeric Ratio Determination

This protocol is for quantitative ¹H NMR (qNMR) analysis.

  • Sample Preparation: Accurately weigh and dissolve approximately 15-20 mg of the isomer mixture in ~0.7 mL of a deuterated solvent (e.g., CDCl₃). Add an internal standard if absolute quantification is needed, though it is not required for relative ratio determination.

  • NMR Spectrometer: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Acquisition Parameters:

    • Pulse Angle: 30-90°. A 90° pulse gives the best signal but requires a longer relaxation delay.

    • Spectral Width: A standard width covering the proton chemical shift range (e.g., 0-12 ppm).

    • Acquisition Time (at): At least 2-3 seconds to ensure good digital resolution.

    • Relaxation Delay (d1): Set to at least 5 times the longest T1 of the signals of interest. (If T1 is unknown, start with a conservative delay of 30 seconds).

    • Number of Scans (ns): 16 or higher to improve signal-to-noise ratio.

  • Data Processing:

    • Apply a small line-broadening factor (e.g., 0.3 Hz) if needed.

    • Carefully phase the spectrum and perform a baseline correction across the entire spectrum.

  • Data Analysis:

    • Identify unique, well-resolved signals corresponding to each isomer (e.g., specific aromatic protons).

    • Integrate these signals accurately.

    • Normalize each integral value by dividing it by the number of protons it represents (e.g., divide the integral of a CH₂ group by 2).

    • The isomeric ratio is the ratio of these normalized integral values.[3]

Quantitative Data Summary

The following tables provide reference data for identifying dipropylbenzene isomers. Note that GC retention times can vary between instruments, but the elution order is generally consistent.

Table 1: Typical GC Elution Order for Dipropylbenzene Isomers on a Non-Polar Column

IsomerBoiling Point (°C)Typical Elution Order
p-dipropylbenzene2101st
m-dipropylbenzene2122nd
o-dipropylbenzene2163rd

Principle: On standard non-polar columns, compounds generally elute in order of increasing boiling point.

Table 2: Representative ¹³C NMR Chemical Shift Data for Diisopropylbenzene Isomers

IsomerAromatic C Signals (ppm)Alkyl C Signals (ppm)
m-Diisopropylbenzene149.1, 124.3, 122.9, 121.334.1, 24.1
p-Diisopropylbenzene146.7, 126.334.0, 24.1

Data sourced from spectral databases and may vary based on solvent and instrument.[4] The para-isomer shows fewer aromatic signals due to its higher symmetry.

References

Validation & Comparative

comparison of boiling points of dipropylbenzene isomers

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of the Boiling Points of Dipropylbenzene Isomers

For researchers, scientists, and drug development professionals, a precise understanding of the physical properties of chemical compounds is paramount. This guide provides a comparative analysis of the boiling points of the three structural isomers of dipropylbenzene: 1,2-dipropylbenzene (ortho), 1,3-dipropylbenzene (B12009277) (meta), and 1,4-dipropylbenzene (B1593508) (para). The position of the propyl groups on the benzene (B151609) ring significantly influences their intermolecular interactions and, consequently, their boiling points.

Boiling Point Data of Dipropylbenzene Isomers

The boiling points of the three isomers of diisopropylbenzene, a common form of dipropylbenzene, are summarized in the table below. The data reveals a distinct trend in boiling points, with the para isomer exhibiting the highest boiling point.

IsomerStructureBoiling Point (°C)
1,2-diisopropylbenzene (ortho)ortho-diisopropylbenzene205 °C
1,3-diisopropylbenzene (meta)meta-diisopropylbenzene203 °C[1][2][3]
1,4-diisopropylbenzene (para)para-diisopropylbenzene210 °C[4]

Note: The boiling points provided are at standard atmospheric pressure (760 mmHg).

Factors Influencing Boiling Point Differences

The differences in the boiling points of dipropylbenzene isomers can be attributed to variations in their molecular shape and resulting intermolecular forces. While all three isomers are nonpolar hydrocarbons and primarily exhibit van der Waals forces (specifically, London dispersion forces), the efficiency of molecular packing and the overall surface area available for interaction differ.

The para isomer, with its more linear and symmetrical structure, allows for more efficient packing in the liquid state. This closer packing leads to stronger intermolecular attractions that require more energy to overcome, resulting in a higher boiling point. Conversely, the ortho and meta isomers, being less symmetrical, cannot pack as closely, leading to weaker intermolecular forces and consequently lower boiling points.

Experimental Protocol for Boiling Point Determination

The following is a generalized experimental protocol for the determination of the boiling point of a liquid organic compound such as a dipropylbenzene isomer.

Objective: To accurately determine the boiling point of a liquid sample at atmospheric pressure.

Apparatus:

  • Heating mantle or oil bath

  • Round-bottom flask

  • Condenser (e.g., Liebig condenser)

  • Thermometer (calibrated)

  • Boiling chips

  • Clamps and stand

Procedure:

  • Assembly: Set up the distillation apparatus. Place a small volume of the dipropylbenzene isomer into the round-bottom flask along with a few boiling chips to ensure smooth boiling.

  • Heating: Begin to heat the flask gently using the heating mantle or oil bath.

  • Equilibrium: As the liquid heats, it will begin to vaporize and then condense on the thermometer bulb and the walls of the condenser. The temperature will rise and then stabilize.

  • Measurement: The boiling point is the temperature at which the liquid and vapor phases are in equilibrium. This is indicated by a constant temperature reading on the thermometer while the liquid is boiling and vapor is condensing. Record this stable temperature as the boiling point.

  • Pressure Correction: If the atmospheric pressure is not exactly 760 mmHg, a correction may be needed to report the normal boiling point.

Logical Relationship Diagram

The following diagram illustrates the relationship between the isomeric structure of dipropylbenzene and its boiling point.

BoilingPointComparison Relationship between Dipropylbenzene Isomer Structure and Boiling Point cluster_isomers Dipropylbenzene Isomers cluster_properties Molecular Properties cluster_forces Intermolecular Forces This compound This compound Symmetry Symmetry This compound->Symmetry Low 1,3-dipropylbenzene 1,3-dipropylbenzene 1,3-dipropylbenzene->Symmetry Low 1,4-dipropylbenzene 1,4-dipropylbenzene 1,4-dipropylbenzene->Symmetry High Packing Molecular Packing Efficiency Symmetry->Packing van_der_Waals van der Waals Forces Packing->van_der_Waals Strength BoilingPoint Boiling Point van_der_Waals->BoilingPoint

Caption: Isomer structure affects boiling point.

References

A Comparative Guide to the Spectroscopic Differentiation of 1,2-, 1,3-, and 1,4-dipropylbenzene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the spectroscopic characteristics of 1,2-, 1,3-, and 1,4-dipropylbenzene (B1593508) isomers. Understanding the distinct spectral features of these closely related compounds is crucial for their unambiguous identification in complex mixtures, a common challenge in chemical research and pharmaceutical development. This document outlines the key differentiating features in their ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectra, supported by predicted data based on established spectroscopic principles. Detailed experimental protocols for acquiring these spectra are also provided.

Spectroscopic Data Comparison

The following table summarizes the predicted and characteristic spectroscopic data for the three isomers of dipropylbenzene. These values are essential for distinguishing between the ortho, meta, and para isomers.

Spectroscopic Technique1,2-Dipropylbenzene (ortho)1,3-Dipropylbenzene (meta)1,4-Dipropylbenzene (para)
¹H NMR
Aromatic Protons (δ, ppm)Multiplet (~7.1-7.3 ppm, 4H)Complex multiplet pattern (~7.0-7.2 ppm, 4H)Singlet (~7.1 ppm, 4H)
Benzylic Protons (-CH₂-) (δ, ppm)Triplet (~2.6 ppm, 4H)Triplet (~2.6 ppm, 4H)Triplet (~2.6 ppm, 4H)
Methylene Protons (-CH₂-CH₃) (δ, ppm)Sextet (~1.6 ppm, 4H)Sextet (~1.6 ppm, 4H)Sextet (~1.6 ppm, 4H)
Methyl Protons (-CH₃) (δ, ppm)Triplet (~0.9 ppm, 6H)Triplet (~0.9 ppm, 6H)Triplet (~0.9 ppm, 6H)
¹³C NMR
Aromatic Carbons (δ, ppm)6 unique signals6 unique signals4 unique signals
(~140, ~128, ~126 ppm)(~141, ~128.5, ~128, ~126 ppm)(~140, ~128.5 ppm)
Benzylic Carbons (-CH₂) (δ, ppm)~38 ppm~38 ppm~38 ppm
Methylene Carbons (-CH₂-CH₃) (δ, ppm)~24 ppm~24 ppm~24 ppm
Methyl Carbons (-CH₃) (δ, ppm)~14 ppm~14 ppm~14 ppm
IR Spectroscopy
Aromatic C-H Stretch (cm⁻¹)~3100-3000~3100-3000~3100-3000
Aliphatic C-H Stretch (cm⁻¹)~2960-2850~2960-2850~2960-2850
Overtone Bands (cm⁻¹)Characteristic pattern for ortho-disubstitution (~2000-1650)Characteristic pattern for meta-disubstitution (~2000-1650)Characteristic pattern for para-disubstitution (~2000-1650)
C-H Out-of-Plane Bending (cm⁻¹)Strong band at ~750 cm⁻¹[1]Bands at ~780 cm⁻¹ and ~690 cm⁻¹[1]Strong band at ~830 cm⁻¹[1]
Mass Spectrometry
Molecular Ion (m/z)162162162
Base Peak (m/z)133 (loss of ethyl)133 (loss of ethyl)133 (loss of ethyl)
Key Fragments (m/z)91 (tropylium ion), 105 (loss of propyl), 11991 (tropylium ion), 105 (loss of propyl), 11991 (tropylium ion), 105 (loss of propyl), 119

Experimental Protocols

Accurate spectroscopic data is contingent on meticulous experimental technique. Below are standard protocols for the analysis of liquid aromatic compounds.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-20 mg of the dipropylbenzene isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Insert the sample into the spectrometer.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).

  • Data Acquisition:

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typically, 8-16 scans are sufficient.

    • For ¹³C NMR, a greater number of scans (e.g., 128 or more) will be necessary due to the lower natural abundance of the ¹³C isotope. Proton decoupling is used to simplify the spectrum to single lines for each unique carbon.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Infrared (IR) Spectroscopy (FTIR-ATR)
  • Sample Preparation: No extensive preparation is needed for liquid samples with Attenuated Total Reflectance (ATR) FTIR.

  • Instrument Setup:

    • Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.

    • Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

  • Data Acquisition:

    • Place a small drop of the dipropylbenzene isomer onto the ATR crystal, ensuring complete coverage of the crystal surface.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to generate the final absorbance or transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the dipropylbenzene isomer in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane) at a concentration of approximately 100 µg/mL.

  • Instrument Setup:

    • Gas Chromatograph (GC):

      • Injector Temperature: 250 °C

      • Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is suitable.

      • Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min to ensure separation of any impurities.

      • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Mass Spectrometer (MS):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from a low m/z (e.g., 40) to a value greater than the molecular weight of the analyte (e.g., 200).

      • Ion Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

  • Data Acquisition: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS system. The data system will record the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.

  • Data Analysis: Identify the peak corresponding to the dipropylbenzene isomer in the TIC and analyze its mass spectrum for the molecular ion and characteristic fragment ions.

Visualization of Differentiation Logic

The following diagrams illustrate the key decision-making points for differentiating the three isomers based on their spectroscopic data.

G Spectroscopic Differentiation of Dipropylbenzene Isomers cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry NMR Analyze NMR Spectra C13_signals Number of Aromatic ¹³C Signals NMR->C13_signals H1_pattern Aromatic ¹H Splitting Pattern NMR->H1_pattern C13_4 4 Signals C13_signals->C13_4 C13_6 6 Signals C13_signals->C13_6 H1_singlet Singlet H1_pattern->H1_singlet H1_multiplet Complex Multiplet H1_pattern->H1_multiplet Para 1,4-dipropylbenzene C13_4->Para Symmetry Ortho_Meta 1,2- or 1,3-isomer C13_6->Ortho_Meta Less Symmetry H1_singlet->Para Symmetry H1_multiplet->Ortho_Meta Asymmetric IR Analyze IR Spectrum OOP_bending C-H Out-of-Plane Bending IR->OOP_bending OOP_750 ~750 cm⁻¹ OOP_bending->OOP_750 OOP_780_690 ~780 & ~690 cm⁻¹ OOP_bending->OOP_780_690 OOP_830 ~830 cm⁻¹ OOP_bending->OOP_830 Ortho This compound OOP_750->Ortho Meta 1,3-dipropylbenzene OOP_780_690->Meta OOP_830->Para MS Analyze Mass Spectrum MS_conclusion Isomers are difficult to distinguish by fragmentation alone. [1] MS->MS_conclusion

Caption: Workflow for differentiating dipropylbenzene isomers.

The primary distinction between the isomers lies in their symmetry, which is most evident in their NMR spectra. The highly symmetric para isomer (1,4-dipropylbenzene) exhibits a simplified spectrum with fewer signals in both ¹H and ¹³C NMR compared to the less symmetric ortho (1,2-) and meta (1,3-) isomers.

IR spectroscopy provides a robust method for confirmation, with the C-H out-of-plane bending region showing characteristic absorption bands for each substitution pattern. Mass spectrometry is less effective for distinguishing these structural isomers as they often produce very similar fragmentation patterns.[2]

By combining the information from these spectroscopic techniques, a confident identification of the specific dipropylbenzene isomer can be achieved.

References

A Comparative Analysis of Dipropylbenzene Isomers as Solvents for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the solvent properties of the three isomers of dipropylbenzene: 1,2-dipropylbenzene (ortho), 1,3-dipropylbenzene (B12009277) (meta), and 1,4-dipropylbenzene (B1593508) (para). Aimed at researchers, scientists, and professionals in drug development, this document synthesizes key experimental data to facilitate informed solvent selection.

The dipropylbenzene isomers (DIPB) are aromatic hydrocarbons characterized by a benzene (B151609) ring substituted with two propyl groups.[1] Their non-polar nature and high boiling points make them suitable for various applications, including as solvents and intermediates in chemical synthesis.[2][3] Understanding the distinct properties of each isomer is crucial for optimizing reaction conditions, purification processes, and formulation development.

Comparative Data of Dipropylbenzene Isomers

The following table summarizes the key physical and solvent properties of the 1,2-, 1,3-, and 1,4-dipropylbenzene isomers based on available experimental data.

PropertyThis compound (ortho)1,3-Dipropylbenzene (meta)1,4-Dipropylbenzene (para)
Molecular Formula C₁₂H₁₈C₁₂H₁₈C₁₂H₁₈
Molecular Weight 162.27 g/mol 162.27 g/mol 162.27 g/mol [2]
CAS Number 577-55-9[1]99-62-7[1]100-18-5[1]
Appearance Colorless LiquidColorless Liquid[4][5]Colorless Liquid[2]
Boiling Point ~205 °C[1]~203 °C[1][4][6]~210 °C[1][7]
Melting Point -57 °C[1]-63 °C[1][6]-17 °C[1][2][7]
Density ~0.877 g/mL[8]~0.856 g/mL[9]~0.857 g/mL at 25°C[7]
Polarity Non-polarNon-polar[4]Non-polar[2]
Water Solubility Very slightly soluble[1]72.0 µg/L at 25°C[6]40.5 µg/L at 25°C[6]
Organic Solubility SolubleSoluble in ether, hexane, benzene[4][5]Good solubility in pentane, hexane[2]
Solvent Selection Workflow

The selection of an appropriate solvent isomer depends on specific experimental requirements such as operating temperature, the polarity of the solutes, and potential crystallization temperatures. The following workflow provides a logical approach to selecting a dipropylbenzene isomer.

SolventSelectionWorkflow start Define Application Requirements temp_check Low Temperature Application (Below -20°C)? start->temp_check boil_check High Boiling Point Required (>205°C)? temp_check->boil_check No avoid_14 Avoid 1,4-Dipropylbenzene (MP: -17°C) temp_check->avoid_14 Yes select_14 Select 1,4-Dipropylbenzene (BP: ~210°C) boil_check->select_14 Yes select_12_13 Select 1,2- or 1,3-Dipropylbenzene (BP: ~203-205°C) boil_check->select_12_13 No sol_check Solute Type? nonpolar_solute All isomers are suitable for non-polar solutes sol_check->nonpolar_solute Non-Polar polar_solute Dipropylbenzenes are poor solvents for polar solutes sol_check->polar_solute Polar select_14->sol_check select_12_13->sol_check consider_12_13 Consider 1,2- or 1,3-Dipropylbenzene (MP: <-55°C) avoid_14->consider_12_13 consider_12_13->sol_check

Caption: Logical workflow for selecting a dipropylbenzene isomer solvent.

Experimental Protocols

The data presented in this guide are determined by standardized experimental methods. Below are detailed protocols for key solvent property measurements.

Determination of Boiling Point (Capillary Method)

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[10] A common and microscale method for its determination is the capillary method using a Thiele tube or an aluminum block.[10]

Methodology:

  • Preparation: A small amount (a few drops) of the dipropylbenzene isomer is placed into a small fusion tube.[10][11] A capillary tube, sealed at one end, is inverted and placed into the fusion tube with the open end submerged in the liquid.[10][11]

  • Apparatus Setup: The fusion tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level.[10] This assembly is then inserted into a heating apparatus, such as a Thiele tube filled with oil or an aluminum block.[12][11]

  • Heating: The apparatus is heated slowly and uniformly.[10]

  • Observation: As the temperature rises, air trapped in the capillary tube will slowly exit. When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tube's open end.[10] The temperature is noted.

  • Confirmation: The heat is removed, and the apparatus is allowed to cool. The temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[12]

  • Pressure Correction: The atmospheric pressure should be recorded, as boiling point varies with pressure.

Determination of Solvent Polarity

Solvent polarity is a general measure of a solvent's ability to solvate solutes. It arises from a combination of intermolecular forces, including dipole-dipole interactions and dispersion forces.[13] While dipropylbenzene isomers are broadly classified as non-polar, subtle differences can be quantified.

Methodology (Dielectric Constant):

  • Principle: The dielectric constant (permittivity) is a direct measure of a solvent's ability to separate opposite charges and is a primary indicator of polarity.[14] A higher dielectric constant corresponds to higher polarity.

  • Measurement: The dielectric constant is measured using a capacitance meter or a dielectrometer. A capacitor is constructed with two parallel plates, and the capacitance is measured first with a vacuum (or air) between the plates and then with the dipropylbenzene isomer filling the space.

  • Calculation: The dielectric constant (ε) is the ratio of the capacitance of the capacitor filled with the solvent (C_solvent) to its capacitance in a vacuum (C_vacuum): ε = C_solvent / C_vacuum

  • Interpretation: Non-polar solvents like hydrocarbons typically have low dielectric constants (usually < 15). Water, a highly polar solvent, has a dielectric constant of approximately 80.[15]

Determination of Solubility Parameters

Solubility parameters provide a numerical estimate of the degree of interaction between materials, helping to predict if a solute will dissolve in a solvent based on the "like dissolves like" principle.[13] The Hildebrand and Hansen solubility parameters are the most common scales.

Methodology (Hansen Solubility Parameters - HSP):

  • Principle: The total Hildebrand parameter can be divided into three Hansen parameters representing the energy from dispersion forces (δd), polar forces (δp), and hydrogen bonding (δh).[16] Two substances are likely to be miscible if their Hansen parameters are similar.[16]

  • Experimental Determination: HSP are typically determined by testing the solubility of a well-characterized polymer in a range of solvents. For determining the HSP of a liquid solvent like a dipropylbenzene isomer, one would test its ability to dissolve a series of polymers with known HSP.

  • Procedure:

    • A series of polymers with known Hansen parameters are selected.

    • The dipropylbenzene isomer is tested for its ability to dissolve each polymer at a specific concentration.

    • The results ("good" solvent or "poor" solvent) are plotted in the three-dimensional Hansen space.

    • A "solubility sphere" is constructed that encompasses all the "good" solvent points. The center of this sphere provides the δd, δp, and δh coordinates for the dipropylbenzene isomer.

  • Application: Once determined, these parameters can be used to predict the solubility of new solutes, such as active pharmaceutical ingredients or other organic compounds, in the dipropylbenzene isomers.[13]

References

A Comparative Guide to the Electrophilic Substitution Reactivity of o-, m-, and p-Dipropylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reactivity of ortho-, meta-, and para-dipropylbenzene in key electrophilic aromatic substitution (EAS) reactions. Understanding the relative reactivity and regioselectivity of these isomers is crucial for synthetic chemists in predicting reaction outcomes and optimizing the synthesis of specifically substituted aromatic compounds. While direct quantitative comparative data for o-, m-, and p-dipropylbenzene is not extensively available in the reviewed literature, this guide extrapolates expected outcomes based on established principles of electrophilic aromatic substitution and data from analogous dialkylbenzene compounds.

Introduction to Reactivity and Regioselectivity

The reactivity of a substituted benzene (B151609) ring towards an electrophile is governed by the electronic properties of its substituents. Alkyl groups, such as the propyl groups in dipropylbenzene, are electron-donating through an inductive effect and hyperconjugation. This increases the electron density of the aromatic ring, making it more nucleophilic and thus more reactive than unsubstituted benzene. Consequently, all three isomers of dipropylbenzene are expected to be activated towards electrophilic aromatic substitution.

The position of electrophilic attack is determined by the directing effects of the substituents. Alkyl groups are ortho, para-directors, meaning they direct incoming electrophiles to the positions ortho and para to themselves. In dipropylbenzene isomers, the directing effects of the two propyl groups can either reinforce or oppose each other, leading to different product distributions for each isomer. Steric hindrance from the bulky propyl groups also plays a significant role, often favoring substitution at the less hindered para position over the ortho positions.

Comparative Data on Electrophilic Aromatic Substitution

The following table summarizes the expected relative reactivity and major product distributions for the nitration, sulfonation, and Friedel-Crafts acylation of o-, m-, and p-dipropylbenzene. The data is inferred from studies on similar dialkylbenzenes, such as di-isopropylbenzenes.

ReactionIsomerRelative Reactivity (inferred)Major Product(s) (inferred)Minor Product(s) (inferred)
Nitration o-DipropylbenzeneHigh4-Nitro-1,2-dipropylbenzene3-Nitro-1,2-dipropylbenzene
m-DipropylbenzeneHighest4-Nitro-1,3-dipropylbenzene2-Nitro-1,3-dipropylbenzene, 6-Nitro-1,3-dipropylbenzene
p-DipropylbenzeneHigh2-Nitro-1,4-dipropylbenzeneDealkylation products may be observed
Sulfonation o-DipropylbenzeneHigh4-Dipropylbenzene-1-sulfonic acid3-Dipropylbenzene-1-sulfonic acid
m-DipropylbenzeneHighest4-Dipropylbenzene-1,3-disulfonic acid2-Dipropylbenzene-1,3-disulfonic acid
p-DipropylbenzeneHigh2-Dipropylbenzene-1-sulfonic acid-
Friedel-Crafts Acylation o-DipropylbenzeneModerate4-Acyl-1,2-dipropylbenzene3-Acyl-1,2-dipropylbenzene
m-DipropylbenzeneHigh4-Acyl-1,3-dipropylbenzene2-Acyl-1,3-dipropylbenzene
p-DipropylbenzeneModerate2-Acyl-1,4-dipropylbenzene-

Note: The relative reactivity of the meta-isomer is predicted to be the highest due to the reinforcing activating effects of the two propyl groups at the 4- and 6-positions, which are sterically accessible. The ortho- and para-isomers have fewer activated and sterically accessible positions. Steric hindrance is a major factor in reducing the yield of products with substituents adjacent to the propyl groups.

Experimental Protocols

The following are generalized experimental protocols for the nitration, sulfonation, and Friedel-Crafts acylation of dipropylbenzene isomers. These should be adapted and optimized for specific laboratory conditions and safety protocols.

Nitration of Dipropylbenzene

Objective: To introduce a nitro group onto the dipropylbenzene ring.

Materials:

  • Dipropylbenzene isomer (o-, m-, or p-)

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Saturated Sodium Bicarbonate solution (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, cool 10 mL of concentrated sulfuric acid in an ice bath.

  • Slowly add 10 mL of concentrated nitric acid to the sulfuric acid with constant stirring. Keep the mixture in the ice bath.

  • In a separate flask, dissolve 5 g of the dipropylbenzene isomer in 20 mL of dichloromethane.

  • Slowly add the nitrating mixture (from step 2) to the dipropylbenzene solution dropwise, while maintaining the reaction temperature below 10°C using the ice bath.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for 1-2 hours.

  • Pour the reaction mixture into a beaker containing 100 mL of ice-water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 50 mL of water and 50 mL of saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

  • Analyze the product mixture using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) to determine the isomer distribution.

Sulfonation of Dipropylbenzene

Objective: To introduce a sulfonic acid group onto the dipropylbenzene ring.

Materials:

  • Dipropylbenzene isomer (o-, m-, or p-)

  • Fuming Sulfuric Acid (H₂SO₄ with dissolved SO₃)

  • Saturated Sodium Chloride solution (NaCl)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask, place 10 g of the dipropylbenzene isomer.

  • Cool the flask in an ice bath and slowly add 20 mL of fuming sulfuric acid with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-3 hours.

  • Carefully pour the reaction mixture onto 100 g of crushed ice in a beaker.

  • Add solid sodium chloride to the aqueous solution until it is saturated to precipitate the sulfonic acid.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the product with a small amount of cold saturated sodium chloride solution.

  • Dry the product and characterize it using IR and NMR spectroscopy.

Friedel-Crafts Acylation of Dipropylbenzene

Objective: To introduce an acyl group onto the dipropylbenzene ring.

Materials:

  • Dipropylbenzene isomer (o-, m-, or p-)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Acetyl Chloride (CH₃COCl) or another acyl halide

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Dilute Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate solution (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Nitrogen or Argon atmosphere

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Set up a dry, three-necked round-bottom flask under a nitrogen or argon atmosphere, equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser.

  • To the flask, add 6.7 g (0.05 mol) of anhydrous aluminum chloride and 30 mL of anhydrous dichloromethane.

  • Cool the suspension in an ice bath.

  • Slowly add a solution of 3.9 g (0.05 mol) of acetyl chloride in 10 mL of anhydrous dichloromethane from the dropping funnel.

  • After the addition is complete, add a solution of 8.1 g (0.05 mol) of the dipropylbenzene isomer in 20 mL of anhydrous dichloromethane dropwise.

  • Once the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours.

  • Carefully pour the reaction mixture into a beaker containing 100 mL of ice and 20 mL of concentrated hydrochloric acid.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 50 mL of water and 50 mL of saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

  • Purify the product by distillation or chromatography and analyze the isomer distribution using GC-MS and NMR.

Visualizing Reactivity and Experimental Workflow

The following diagrams illustrate the factors influencing reactivity and a general workflow for these electrophilic aromatic substitution experiments.

EAS_Reactivity cluster_reactivity Factors Influencing Reactivity cluster_regioselectivity Factors Influencing Regioselectivity Propyl Groups Propyl Groups Electron Donating Electron Donating Propyl Groups->Electron Donating +I, Hyperconjugation Increased Ring Nucleophilicity Increased Ring Nucleophilicity Electron Donating->Increased Ring Nucleophilicity Faster EAS Rate Faster EAS Rate Increased Ring Nucleophilicity->Faster EAS Rate Directing Effects Directing Effects Ortho, Para-Directing Ortho, Para-Directing Directing Effects->Ortho, Para-Directing Product Distribution Product Distribution Ortho, Para-Directing->Product Distribution Steric Hindrance Steric Hindrance Steric Hindrance->Product Distribution

Caption: Factors influencing electrophilic substitution of dipropylbenzenes.

Experimental_Workflow Start Start Reactant Preparation Reactant Preparation Start->Reactant Preparation Reaction Setup Reaction Setup Reactant Preparation->Reaction Setup Electrophilic Substitution Electrophilic Substitution Reaction Setup->Electrophilic Substitution Work-up Work-up Electrophilic Substitution->Work-up Purification Purification Work-up->Purification Analysis Analysis Purification->Analysis End End Analysis->End

Caption: General experimental workflow for electrophilic aromatic substitution.

Distinguishing Dipropylbenzene Isomers: A GC-MS Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate identification of structural isomers is a critical challenge in chemical analysis. Dipropylbenzene, with its ortho-, meta-, and para-isomers, presents a classic case where subtle structural differences necessitate robust analytical techniques for differentiation. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of 1,2-, 1,3-, and 1,4-dipropylbenzene (B1593508), offering supporting experimental data and detailed protocols to aid in their distinction.

While the mass spectra of these isomers are often strikingly similar due to identical molecular weights and related fragmentation patterns, their chromatographic behavior can be exploited for successful separation and identification. The choice of GC column, in particular, plays a pivotal role in achieving baseline resolution.

Comparative Analysis of Dipropylbenzene Isomers

The following table summarizes the available Kovats retention indices for dipropylbenzene isomers on different stationary phases. The Kovats retention index is a standardized measure that helps in comparing retention times across different GC systems.

IsomerCommon NameStationary PhaseKovats Retention Index (I)Reference
1,2-Dipropylbenzeneo-DipropylbenzeneStandard non-polar1151.7[NIST WebBook]
1,3-Dipropylbenzenem-DipropylbenzeneOV-101 (non-polar)1209[The Pherobase]
1,4-Dipropylbenzenep-DipropylbenzeneOV-101 (non-polar)Not Available
1,2-Diisopropylbenzeneo-DiisopropylbenzeneNot AvailableNot Available
1,3-Diisopropylbenzenem-DiisopropylbenzeneStandard non-polar1136.2, 1141, 1139, 1142.75, 1141, 1141, 1143, 1143, 1147, 1151, 1139, 1142.7, 1146.8, 1150.7, 1135.2, 1141, 1153.4, 1142, 1143, 1143, 1147, 1147, 1135[PubChem CID 7450]
1,4-Diisopropylbenzenep-DiisopropylbenzeneStandard non-polar1154.4, 1160.9, 1160, 1158, 1152.1, 1152.7, 1159.5, 1160, 1160, 1162, 1167, 1171, 1158, 1161.6, 1166.7, 1171.3, 1152, 1168, 1162, 1175.8, 1161, 1162, 1162, 1167, 1167, 1158[PubChem CID 7486]
1,3-Diisopropylbenzenem-DiisopropylbenzeneStandard polar1361, 1342.2, 1330, 1376, 1383.1, 1331, 1354, 1362, 1362, 1370, 1380, 1389, 1330, 1321, 1376[PubChem CID 7450]
1,4-Diisopropylbenzenep-DiisopropylbenzeneStandard polar1404, 1380.7, 1417.6, 1429.4, 1392, 1402, 1402, 1412, 1426, 1435, 1358, 1418[PubChem CID 7486]

Note: The availability of comprehensive, directly comparable data for all isomers under identical conditions is limited. The presented Kovats indices are compiled from various sources and should be used as a reference. For definitive identification, analysis of all isomers on the same instrument and column is recommended.

Mass Spectral Fragmentation

The electron ionization (EI) mass spectra of dipropylbenzene isomers are characterized by a molecular ion peak (M+) at m/z 162 and a prominent base peak resulting from benzylic cleavage. The fragmentation patterns are often very similar, making mass spectrometry alone insufficient for isomer differentiation.[1] The primary fragmentation involves the loss of a propyl or isopropyl group to form a stable tropylium-like ion.

Experimental Protocol for GC-MS Analysis

The following is a generalized experimental protocol for the separation and identification of dipropylbenzene isomers using GC-MS. Optimization of this protocol for specific instrumentation is recommended.

1. Sample Preparation:

  • Prepare individual standards of 1,2-, 1,3-, and 1,4-dipropylbenzene at a concentration of 100 µg/mL in a suitable solvent such as hexane (B92381) or dichloromethane.

  • Prepare a mixed standard containing all three isomers at the same concentration.

2. Gas Chromatography (GC) Conditions:

  • GC System: Agilent 7890B or equivalent.

  • Column: A non-polar column such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) is a good starting point. For enhanced separation, a more polar column like a DB-WAX can be evaluated.

  • Injector: Split/splitless inlet in split mode (e.g., 50:1 split ratio).

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 200 °C.

    • Hold: 5 minutes at 200 °C.

  • Injection Volume: 1 µL.

3. Mass Spectrometry (MS) Conditions:

  • MS System: Agilent 5977A or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: m/z 40-300.

  • Scan Mode: Full scan.

4. Data Analysis:

  • Identify the peaks corresponding to each isomer based on their retention times in the total ion chromatogram (TIC).

  • Examine the mass spectrum for each peak to confirm the molecular weight and compare fragmentation patterns.

  • For quantitative analysis, selected ion monitoring (SIM) can be employed for enhanced sensitivity and selectivity.

GC-MS Workflow

The following diagram illustrates the logical workflow for the GC-MS analysis of dipropylbenzene isomers.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Standard Standard Preparation Sample Sample Dilution Injector Injection Sample->Injector Column Chromatographic Separation Injector->Column Carrier Gas (He) IonSource Ionization (EI) Column->IonSource MassAnalyzer Mass Analysis IonSource->MassAnalyzer Detector Detection MassAnalyzer->Detector TIC Total Ion Chromatogram Detector->TIC MassSpectra Mass Spectra TIC->MassSpectra Quantification Quantification TIC->Quantification LibrarySearch Library Comparison MassSpectra->LibrarySearch

Caption: GC-MS workflow for isomer analysis.

Conclusion

The successful differentiation of dipropylbenzene isomers relies heavily on achieving adequate chromatographic separation. While their mass spectra are very similar, the use of a suitable GC column and optimized temperature programming can resolve these isomers based on their boiling points and interactions with the stationary phase. A non-polar column generally elutes isomers in order of their boiling points, while a polar column can offer different selectivity based on dipole-dipole interactions. For unambiguous identification, it is crucial to analyze authentic standards of each isomer under the same experimental conditions. This guide provides a foundational framework for developing a robust GC-MS method for the analysis of dipropylbenzene isomers, enabling researchers to confidently identify and quantify these closely related compounds.

References

Validating the Structure of 1,2-Dipropylbenzene: A Comparative Guide to 2D NMR and Alternative Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of organic molecules is paramount. Positional isomers, such as the ortho, meta, and para forms of dipropylbenzene, possess the same molecular formula but can exhibit significantly different physical, chemical, and biological properties. This guide provides a comprehensive comparison of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy with other common analytical techniques for the structural validation of 1,2-dipropylbenzene, supported by representative experimental data and detailed protocols.

Superior Structural Detail with 2D NMR Spectroscopy

Two-dimensional NMR techniques, including COSY, HSQC, and HMBC, stand as the gold standard for determining the precise connectivity of atoms within a molecule. These methods provide through-bond correlation data that are essential for distinguishing between closely related isomers.

Expected 2D NMR Data for this compound

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts and key 2D NMR correlations for this compound. These values are predicted based on the analysis of similar ortho-substituted dialkylbenzenes and established NMR principles.

Atom Number¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)COSY Correlations (¹H-¹H)HSQC Correlation (¹H-¹³C)HMBC Correlations (¹H-¹³C)
1, 2-~140---
3, 6~7.15 (m)~128H-4, H-5C-3, C-6C-1, C-2, C-4, C-5
4, 5~7.20 (m)~126H-3, H-6C-4, C-5C-1, C-2, C-3, C-6
7, 7'~2.60 (t)~35H-8, H-8'C-7, C-7'C-1, C-2, C-8, C-8', C-9, C-9'
8, 8'~1.65 (m)~24H-7, H-7', H-9, H-9'C-8, C-8'C-7, C-7', C-9, C-9'
9, 9'~0.95 (t)~14H-8, H-8'C-9, C-9'C-7, C-7', C-8, C-8'

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

Comparison with Alternative Analytical Techniques

While 2D NMR provides unparalleled detail, other spectroscopic methods can offer complementary information or serve as faster, more routine screening tools.

TechniquePrincipleAdvantages for Isomer DifferentiationLimitations for Isomer Differentiation
2D NMR (COSY, HSQC, HMBC) Measures through-bond correlations between nuclei.Provides unambiguous connectivity information, definitively identifying the substitution pattern.Relatively time-consuming and requires more specialized instrumentation and expertise.
Gas Chromatography-Mass Spectrometry (GC-MS) Separates compounds based on boiling point and volatility, followed by mass-to-charge ratio analysis.Can separate isomers chromatographically.[1] Mass spectra can provide fragmentation patterns that may differ slightly between isomers.Isomers often have very similar mass spectra, making definitive identification difficult without chromatographic separation.[1] Co-elution is a possibility.
UV-Vis Spectroscopy Measures the absorption of ultraviolet and visible light by a molecule.The fine structure of the absorption bands can sometimes differ between isomers due to symmetry.Spectra of positional isomers are often very similar, making it a poor technique for definitive differentiation on its own.
Infrared (IR) Spectroscopy Measures the absorption of infrared radiation, which corresponds to molecular vibrations.The out-of-plane C-H bending vibrations in the fingerprint region (below 1000 cm⁻¹) can be characteristic of the substitution pattern (ortho, meta, para).Overlapping bands and the complexity of the fingerprint region can make interpretation challenging.

Experimental Protocols

2D NMR Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Ensure the solution is homogeneous and free of any particulate matter.

Instrumentation and Data Acquisition:

  • Spectrometer: A 400 MHz (or higher) NMR spectrometer equipped with a probe capable of performing 2D experiments.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). A standard gradient-selected COSY (gCOSY) pulse sequence is used. Key parameters include a spectral width covering the entire proton chemical shift range, a sufficient number of increments in the indirect dimension (F1) for adequate resolution, and an appropriate number of scans per increment to achieve a good signal-to-noise ratio.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to (one-bond ¹H-¹³C correlation). A standard gradient-selected, sensitivity-enhanced HSQC pulse sequence is employed. The spectral widths in both the proton and carbon dimensions should be set to encompass all expected signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). A standard gradient-selected HMBC pulse sequence is used. The long-range coupling delay is typically optimized for a J-coupling of 8-10 Hz.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate.

    • Injector: Split/splitless injector at a temperature of 250°C.

    • Oven Program: Start at a low temperature (e.g., 50°C), hold for 1-2 minutes, then ramp at a rate of 10-20°C/min to a final temperature of 280°C.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

Workflow for Structure Validation

The following diagram illustrates a logical workflow for the structural validation of this compound, integrating 2D NMR as the definitive technique.

G Workflow for this compound Structure Validation cluster_preliminary Preliminary Analysis cluster_definitive Definitive Structure Elucidation GCMS GC-MS Analysis OneD_NMR 1D NMR (¹H, ¹³C) GCMS->OneD_NMR IR IR Spectroscopy IR->OneD_NMR UVVis UV-Vis Spectroscopy UVVis->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) OneD_NMR->TwoD_NMR Initial Assignments Structure_Validation Structure Validated: This compound TwoD_NMR->Structure_Validation Unambiguous Connectivity Sample Sample of Dipropylbenzene Isomer Sample->GCMS Purity & Isomer Separation Sample->IR Functional Groups & Substitution Pattern Sample->UVVis Conjugation Information

References

A Comparative Analysis of Friedel-Crafts Alkylation and Acylation for the Synthesis of Propylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the choice of synthetic route is paramount to achieving desired product yields and purity. The synthesis of propylbenzene, a common alkylbenzene, serves as an excellent case study for comparing two fundamental electrophilic aromatic substitution reactions: Friedel-Crafts alkylation and Friedel-Crafts acylation followed by reduction. While both methods can theoretically yield the target molecule, they exhibit significant differences in reaction outcomes, efficiency, and control. This guide provides an objective comparison of these two pathways, supported by experimental data and detailed protocols.

At a Glance: Alkylation vs. Acylation for Propylbenzene Synthesis

FeatureFriedel-Crafts AlkylationFriedel-Crafts Acylation followed by Reduction
Starting Materials Benzene (B151609), n-propyl chloride, Lewis acid (e.g., AlCl₃)Benzene, propanoyl chloride, Lewis acid (e.g., AlCl₃); Reducing agent (e.g., Zn(Hg), HCl or H₂NNH₂, KOH)
Primary Product Isopropylbenzene (major), n-propylbenzene (minor)n-Propylbenzene
Key Challenge Carbocation rearrangementRequires a two-step process
Yield of n-propylbenzene LowHigh
Byproducts Isopropylbenzene, polyalkylated productsMinimal
Reaction Control PoorExcellent

The Challenge of Direct Alkylation: Carbocation Rearrangement

The direct Friedel-Crafts alkylation of benzene with n-propyl chloride is plagued by the rearrangement of the initially formed primary carbocation.[1][2] In the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃), n-propyl chloride forms a primary carbocation. This carbocation is unstable and rapidly rearranges via a 1,2-hydride shift to a more stable secondary carbocation.[2][3] Consequently, the major product of the reaction is isopropylbenzene (cumene), not the desired n-propylbenzene.[4][5] While some studies suggest that conducting the reaction at very low temperatures can favor the formation of n-propylbenzene under kinetic control, this method is generally inefficient and does not provide a high yield of the desired product.[5]

The Superiority of the Acylation-Reduction Pathway

To circumvent the issue of carbocation rearrangement, a two-step approach involving Friedel-Crafts acylation followed by reduction is the preferred method for the synthesis of n-propylbenzene.[6][7][8] This pathway offers significantly better control over the final product.

Step 1: Friedel-Crafts Acylation

In the first step, benzene is acylated with propanoyl chloride in the presence of a Lewis acid catalyst. This reaction forms an acylium ion, which is resonance-stabilized and therefore does not undergo rearrangement.[9][10][11][12] The product of this step is ethyl phenyl ketone. A key advantage of acylation is that the resulting ketone is less reactive than the starting benzene ring, which prevents further reactions (polyacylation) from occurring.[9][11][13][14]

Step 2: Reduction of the Ketone

The carbonyl group of the ethyl phenyl ketone is then reduced to a methylene (B1212753) group to yield n-propylbenzene. This can be achieved through several methods, most commonly the Clemmensen reduction (using amalgamated zinc and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base like potassium hydroxide).[5][6][15]

Experimental Protocols

Protocol 1: Friedel-Crafts Alkylation of Benzene with n-Propyl Chloride (Illustrative)

Materials:

  • Benzene

  • n-Propyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dry diethyl ether (solvent)

  • Hydrochloric acid (aqueous solution)

  • Sodium bicarbonate (aqueous solution)

  • Anhydrous magnesium sulfate

  • Standard distillation apparatus

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place anhydrous aluminum chloride and dry diethyl ether under a nitrogen atmosphere.

  • Cool the flask in an ice bath and add benzene.

  • Slowly add n-propyl chloride from the dropping funnel to the stirred mixture.

  • After the addition is complete, allow the mixture to warm to room temperature and then reflux for 2-3 hours.

  • Cool the reaction mixture and pour it slowly onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, wash it with dilute hydrochloric acid, then with sodium bicarbonate solution, and finally with water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Remove the solvent by distillation and analyze the product mixture by gas chromatography-mass spectrometry (GC-MS) to determine the ratio of n-propylbenzene to isopropylbenzene.

Protocol 2: Synthesis of n-Propylbenzene via Friedel-Crafts Acylation and Clemmensen Reduction

Part A: Friedel-Crafts Acylation of Benzene with Propanoyl Chloride

Materials:

  • Benzene

  • Propanoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dry carbon disulfide (solvent)

  • Hydrochloric acid (aqueous solution)

  • Sodium hydroxide (B78521) (aqueous solution)

  • Anhydrous calcium chloride

Procedure:

  • Set up a three-necked round-bottom flask as described in Protocol 1.

  • Add anhydrous aluminum chloride and dry carbon disulfide to the flask.

  • Cool the mixture in an ice bath and add a solution of propanoyl chloride in carbon disulfide from the dropping funnel.

  • Slowly add benzene to the stirred mixture.

  • After the addition, remove the ice bath and allow the reaction to proceed at room temperature for 2 hours, then reflux for 1 hour.

  • Distill off the carbon disulfide.

  • Decompose the reaction complex by adding crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, wash with dilute sodium hydroxide solution and then with water.

  • Dry the organic layer with anhydrous calcium chloride.

  • Purify the resulting ethyl phenyl ketone by vacuum distillation.

Part B: Clemmensen Reduction of Ethyl Phenyl Ketone

Materials:

  • Ethyl phenyl ketone (from Part A)

  • Amalgamated zinc (Zn(Hg))

  • Concentrated hydrochloric acid

  • Toluene (B28343) (solvent)

  • Sodium bicarbonate (aqueous solution)

  • Anhydrous sodium sulfate

Procedure:

  • Prepare amalgamated zinc by stirring zinc powder with a dilute solution of mercuric chloride.

  • In a round-bottom flask equipped with a reflux condenser, place the amalgamated zinc, concentrated hydrochloric acid, toluene, and ethyl phenyl ketone.

  • Heat the mixture under reflux for 6-8 hours. Add more concentrated hydrochloric acid periodically during the reflux.

  • After cooling, separate the organic layer.

  • Wash the organic layer with water, then with sodium bicarbonate solution, and finally with water again.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the toluene by distillation and purify the n-propylbenzene by fractional distillation.

Reaction Mechanisms and Workflow

The following diagrams illustrate the chemical pathways and the logical workflow for comparing these two synthetic methods.

friedel_crafts_alkylation cluster_start Reactants benzene Benzene primary_carbocation Primary Carbocation (Unstable) benzene->primary_carbocation n_propyl_chloride n-Propyl Chloride n_propyl_chloride->primary_carbocation alcl3 AlCl₃ alcl3->primary_carbocation hydride_shift 1,2-Hydride Shift primary_carbocation->hydride_shift n_propylbenzene n-Propylbenzene (Minor Product) primary_carbocation->n_propylbenzene Direct reaction secondary_carbocation Secondary Carbocation (More Stable) hydride_shift->secondary_carbocation isopropylbenzene Isopropylbenzene (Major Product) secondary_carbocation->isopropylbenzene Reaction with Benzene

Caption: Friedel-Crafts Alkylation of Benzene with n-Propyl Chloride.

friedel_crafts_acylation_reduction cluster_acylation Step 1: Acylation cluster_reduction Step 2: Reduction benzene_acylation Benzene acylium_ion Acylium Ion (Resonance Stabilized) benzene_acylation->acylium_ion propanoyl_chloride Propanoyl Chloride propanoyl_chloride->acylium_ion alcl3_acylation AlCl₃ alcl3_acylation->acylium_ion ethyl_phenyl_ketone Ethyl Phenyl Ketone acylium_ion->ethyl_phenyl_ketone Reaction with Benzene n_propylbenzene_final n-Propylbenzene ethyl_phenyl_ketone->n_propylbenzene_final reducing_agent Reducing Agent (e.g., Zn(Hg)/HCl) reducing_agent->n_propylbenzene_final

Caption: Synthesis of n-Propylbenzene via Acylation-Reduction.

comparison_workflow start Goal: Synthesize n-Propylbenzene method1 Method 1: Friedel-Crafts Alkylation start->method1 method2 Method 2: Friedel-Crafts Acylation-Reduction start->method2 rearrangement Carbocation Rearrangement? method1->rearrangement method2->rearrangement yes Yes rearrangement->yes no No rearrangement->no outcome1 Major Product: Isopropylbenzene Minor Product: n-Propylbenzene yes->outcome1 outcome2 Product: n-Propylbenzene no->outcome2 conclusion Conclusion: Acylation-Reduction is the superior method for synthesizing n-propylbenzene. outcome1->conclusion outcome2->conclusion

Caption: Logical workflow for selecting a synthesis method.

Conclusion

For the synthesis of n-propylbenzene, the Friedel-Crafts acylation followed by reduction is unequivocally the superior method compared to direct Friedel-Crafts alkylation. The acylation-reduction pathway avoids the problematic carbocation rearrangements that dominate the alkylation reaction, thereby providing a much higher yield and purity of the desired n-propylbenzene. While the acylation-reduction route involves an additional step, the enhanced control and predictability of the reaction outcome make it the preferred choice for researchers and professionals in the field of organic synthesis.

References

A Comparative Guide to 1,2-Dipropylbenzene and Other Alkylbenzene Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Alkylbenzenes are a class of aromatic hydrocarbons widely utilized as high-performance solvents in various industrial and research applications, including chemical synthesis and formulation development.[1] Their effectiveness is determined by a unique combination of solvency power, boiling point, viscosity, and other physicochemical properties. This guide provides an objective comparison of 1,2-Dipropylbenzene against other common alkylbenzene solvents such as Toluene (B28343), Ethylbenzene, p-Xylene, and 1,3-Diisopropylbenzene, supported by quantitative data and detailed experimental protocols.

Performance and Properties: A Quantitative Comparison

The selection of an appropriate solvent is critically dependent on its physical and chemical properties. The following table summarizes key performance indicators for this compound and several other common alkylbenzenes to facilitate a direct comparison.

PropertyThis compoundTolueneEthylbenzenep-Xylene1,3-Diisopropylbenzene
Molecular Formula C₁₂H₁₈[2]C₇H₈C₈H₁₀C₈H₁₀C₁₂H₁₈
Molecular Weight ( g/mol ) 162.27[2]92.14106.17106.17162.27
Boiling Point (°C) 219.5[2]110.6136.0138.0203.0
Density (g/cm³ at 20°C) 0.862[2]0.8670.8670.8610.856
Flash Point (°C) 80.9[2]4.415.027.071.1
Viscosity (mPa·s at 20°C) ~1.6¹0.590.680.621.14
Water Solubility Very Low[3][4]0.52 g/L0.15 g/L0.20 g/LInsoluble[5]
Relative Polarity Low (non-polar)0.099[6]Low (non-polar)0.074[6]Low (non-polar)

From the data, this compound is notable for its significantly higher boiling point and flash point compared to smaller alkylbenzenes like toluene and xylene. This indicates lower volatility and reduced flammability, which can be significant advantages in applications requiring higher temperatures or enhanced safety margins. Its larger molecular size contributes to a higher viscosity. Like other alkylbenzenes, it is a non-polar solvent with very low water solubility.

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation and comparison of solvent performance. Below are protocols for key experiments used to determine critical solvent properties.

Determination of Solvency Power (Kauri-Butanol Value)

This method, based on ASTM D1133, measures the solvency power of hydrocarbon solvents. A higher Kauri-Butanol (Kb) value indicates stronger solvency.[1]

Principle: The Kb value is the volume in milliliters of solvent required to produce a defined degree of turbidity when titrated into a standard solution of kauri resin in n-butanol. The cloud point is reached when the resin begins to precipitate.

Methodology:

  • Preparation: A standardized solution of Kauri gum in n-butanol is prepared.

  • Titration: 20g of the standard kauri-butanol solution is placed in a clean, dry Erlenmeyer flask.

  • Solvent Addition: The solvent being tested is added from a burette while the solution is continuously swirled.

  • Endpoint Determination: The titration is continued until the solution becomes cloudy (turbid) to the point where printed text viewed through the flask becomes blurred and illegible.[1]

  • Calculation: The volume of the solvent (in mL) added to reach the cloud point is recorded as the Kauri-Butanol (Kb) value.[1]

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines a common method for measuring the solubility of sparingly soluble organic compounds in water.

Principle: An excess amount of the alkylbenzene is mixed with water and agitated until equilibrium is reached. The concentration of the dissolved compound in the aqueous phase is then measured, typically using spectrophotometry or chromatography.

Methodology:

  • Preparation: An excess amount of the alkylbenzene solvent is added to a known volume of purified water in a sealed flask.

  • Equilibration: The flask is placed in a shaker incubator and agitated at a constant temperature (e.g., 25°C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[8]

  • Phase Separation: The mixture is allowed to stand, allowing the undissolved solvent and aqueous phases to separate completely. Centrifugation can be used to accelerate this process.

  • Sampling and Analysis: A sample of the aqueous phase is carefully removed, ensuring no undissolved solvent is included. The sample may be filtered through a syringe filter (e.g., PTFE with 0.22 µm pore size).[8]

  • Quantification: The concentration of the dissolved alkylbenzene in the aqueous sample is determined using a suitable analytical technique, such as UV-Vis spectrophotometry against a calibration curve or gas chromatography (GC).[8]

Visualizing Experimental Workflow

Diagrams are crucial for understanding complex experimental processes. The following Graphviz diagram illustrates the workflow for determining the Kauri-Butanol value.

KauriButanol_Workflow start_end start_end process process decision decision io io A Start B Place 20g of standard Kauri-Butanol solution in flask A->B C Titrate with Alkylbenzene Solvent B->C D Is printed text viewed through flask illegible? C->D D->C No   E Record volume of solvent added (Kb Value) D->E  Yes F End E->F

Workflow for Kauri-Butanol (Kb) Value Determination.

Safety and Environmental Considerations

Alkylbenzenes, as a class, present several hazards that must be managed with appropriate safety protocols.

  • Flammability: Lighter alkylbenzenes like toluene and xylene have low flash points and are highly flammable. This compound, with a much higher flash point of 80.9°C, is combustible but presents a lower fire hazard.[2]

  • Toxicity: Aromatic hydrocarbons can be irritating to the skin, eyes, and respiratory tract.[9] Some, like benzene, are known carcinogens. While specific long-term toxicity data for this compound is limited in the provided results, related compounds like diisopropylbenzene are considered to have low acute toxicity but can cause defatting of the skin and dermatitis.[5][9] The GHS classification for 1,3-Dipropylbenzene indicates it is very toxic to aquatic life with long-lasting effects.[10]

  • Environmental Impact: Due to their low water solubility and potential toxicity, releases of alkylbenzenes into the environment should be avoided. Linear alkylbenzenes are noted for their enhanced biodegradability compared to branched variants.[11]

Conclusion

This compound presents a distinct profile compared to more common, smaller alkylbenzene solvents. Its primary advantages lie in its low volatility (high boiling point) and higher flash point, making it a safer alternative in high-temperature applications where solvent loss through evaporation is a concern. However, its higher viscosity and molecular weight may influence dissolution rates and flow characteristics. The choice between this compound and other alkylbenzenes will ultimately depend on the specific requirements of the application, balancing factors of solvency power, evaporation rate, safety, and environmental impact.

References

A Comparative Environmental Risk Assessment of Dipropylbenzene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the environmental impact of ortho-, meta-, and para-dipropylbenzene isomers, integrating experimental data and predictive modeling.

This guide provides a comprehensive comparison of the environmental fate and ecotoxicological effects of the three isomers of dipropylbenzene: ortho (o-), meta (m-), and para (p-). Due to the limited availability of experimental data for o-dipropylbenzene, this assessment incorporates data from quantitative structure-activity relationship (QSAR) modeling to enable a more complete comparative analysis. All quantitative data are summarized in comparative tables, and detailed experimental protocols for key assessments are provided.

Comparative Analysis of Environmental Impact

The environmental risk profile of a chemical is determined by its persistence, bioaccumulation potential, and toxicity (PBT). For the dipropylbenzene isomers, a clear distinction in their environmental impact emerges from the available data and predictive models.

Persistence and Biodegradability: Experimental studies on a mixture of m- and p-diisopropylbenzene indicate that these substances are not readily biodegradable.[1] One study following the OECD Guideline 301C showed only 2% biodegradation over 28 days, classifying them as persistent in the environment.[1] Predictive models from the US EPA's EPI Suite suggest a similar outcome for o-diisopropylbenzene, indicating that all three isomers are likely to persist in the environment.

Bioaccumulation Potential: The potential for a chemical to accumulate in living organisms is a critical environmental concern. The experimental bioconcentration factor (BCF) for a mixture of m- and p-diisopropylbenzene is high, with values ranging from 503 to 3210.[1] A high BCF indicates a significant potential for bioaccumulation in aquatic organisms. QSAR modeling for o-diisopropylbenzene also predicts a high bioaccumulation potential. This suggests that all three isomers, if released into the environment, are likely to accumulate in the food chain.

Aquatic Toxicity: Acute and chronic toxicity tests on aquatic organisms, including algae, daphnids, and fish, have been conducted for a mixture of m- and p-diisopropylbenzene.[1] These isomers have been shown to be toxic to aquatic life.[1] Due to the lack of experimental data for o-diisopropylbenzene, predictive models were used to estimate its aquatic toxicity. These models suggest that o-diisopropylbenzene is also toxic to aquatic organisms, with predicted toxicity values in a similar range to the other two isomers.

Data Presentation

The following tables summarize the key physical-chemical properties and environmental impact data for the three dipropylbenzene isomers.

Table 1: Physical-Chemical Properties of Dipropylbenzene Isomers

Propertyo-Diisopropylbenzenem-Diisopropylbenzenep-Diisopropylbenzene
CAS Number577-55-999-62-7100-18-5
Molecular FormulaC₁₂H₁₈C₁₂H₁₈C₁₂H₁₈
Molecular Weight162.28 g/mol 162.28 g/mol 162.28 g/mol
Melting Point-57 °C-63 °C-17 °C
Boiling Point205 °C203 °C210 °C
Water Solubility5.88 mg/L (estimated)7.2 mg/L4.05 mg/L
Log Kow (Octanol-Water Partition Coefficient)4.9 (estimated)5.135.23

Data for o-diisopropylbenzene are estimated using US EPA's EPI Suite™. Experimental data for m- and p-isomers are from the OECD SIDS report.[1]

Table 2: Biodegradability of Dipropylbenzene Isomers

IsomerTest GuidelineResultClassification
o-DiisopropylbenzeneEPI Suite™ BIOWINDoes not biodegrade fast (predicted)Persistent
m/p-Diisopropylbenzene mixtureOECD 301C2% after 28 days[1]Not readily biodegradable

Table 3: Aquatic Toxicity of Dipropylbenzene Isomers

OrganismEndpointo-Diisopropylbenzene (mg/L)m/p-Diisopropylbenzene mixture (mg/L)
Fish (Fathead Minnow)96-hr LC502.7 (estimated)0.71 (Oryzias latipes)[1]
Daphnia magna48-hr EC501.1 (estimated)0.39[1]
Green Algae (Selenastrum capricornutum)72-hr ErC500.8 (estimated)2.7[1]

Data for o-diisopropylbenzene are estimated using US EPA's EPI Suite™ ECOSAR. Experimental data for m/p-diisopropylbenzene mixture are from the OECD SIDS report.[1]

Table 4: Bioaccumulation Potential of Dipropylbenzene Isomers

IsomerTest Guideline / MethodValueClassification
o-DiisopropylbenzeneEPI Suite™ BCFBAFLog BCF = 3.36 (BCF = 2291) (estimated)High potential to bioaccumulate
m-DiisopropylbenzeneOECD 305BCF = 503 - 1680[1]High potential to bioaccumulate
p-DiisopropylbenzeneOECD 305BCF = 512 - 3210[1]High potential to bioaccumulate

Experimental Workflows and Logical Relationships

The assessment of the environmental impact of chemical isomers follows a structured workflow, integrating experimental testing and computational modeling, particularly when data gaps exist.

Environmental_Impact_Assessment cluster_0 Data Acquisition cluster_1 Environmental Fate Assessment cluster_2 Ecotoxicity Assessment cluster_3 Risk Characterization PhysChem Physical-Chemical Properties (Solubility, Log Kow, etc.) Biodegradation Biodegradation (Persistence) PhysChem->Biodegradation Bioaccumulation Bioaccumulation (BCF) PhysChem->Bioaccumulation Aquatic_Toxicity Aquatic Toxicity (Algae, Daphnia, Fish) PhysChem->Aquatic_Toxicity Experimental Experimental Testing (OECD Guidelines) Experimental->Biodegradation Experimental->Bioaccumulation Experimental->Aquatic_Toxicity Computational Computational Modeling (QSAR/EPI Suite) Computational->Biodegradation Computational->Bioaccumulation Computational->Aquatic_Toxicity PBT_Assessment PBT Assessment (Persistence, Bioaccumulation, Toxicity) Biodegradation->PBT_Assessment Bioaccumulation->PBT_Assessment Aquatic_Toxicity->PBT_Assessment Comparative_Analysis Comparative Analysis of Isomers PBT_Assessment->Comparative_Analysis

Caption: Workflow for assessing the environmental impact of chemical isomers.

Experimental Protocols

Detailed methodologies for the key experiments cited are summarized below. These protocols are based on internationally recognized OECD Test Guidelines.

OECD TG 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test

This test evaluates the effects of a substance on the growth of freshwater green algae.

  • Test Organism: Selenastrum capricornutum (or other suitable species).

  • Principle: Exponentially growing cultures of algae are exposed to various concentrations of the test substance in a nutrient-rich medium over a 72-hour period. The inhibition of growth is measured by changes in cell density or biomass compared to a control group.

  • Procedure:

    • Prepare a series of test solutions with different concentrations of the dipropylbenzene isomer and a control without the test substance.

    • Inoculate each test flask with a low concentration of exponentially growing algae.

    • Incubate the flasks under constant illumination and temperature (21-24°C) for 72 hours.

    • Measure the algal biomass (e.g., by cell counting with a microscope or using a particle counter) at least every 24 hours.

  • Endpoint: The 72-hour EC50 (Effective Concentration) for growth rate inhibition (ErC50) and yield (EyC50) are calculated.

OECD TG 301C: Ready Biodegradability - Modified MITI Test (I)

This test screens for ready biodegradability of chemicals in an aerobic aqueous medium.

  • Principle: The biodegradability of the test substance is assessed by measuring the oxygen consumption of a microbial inoculum in the presence of the substance over a 28-day period.

  • Procedure:

    • A mineral medium containing the test substance (at a concentration of 100 mg/L) is inoculated with a mixed population of microorganisms from activated sludge.

    • The test is run in sealed vessels equipped with an oxygen-measuring device (respirometer).

    • The oxygen consumption is measured continuously or at frequent intervals for 28 days at a constant temperature (25 ± 1°C) in the dark.

    • A control with inoculum but without the test substance is run in parallel to determine the basal respiration of the inoculum. A reference substance (e.g., sodium benzoate) is also tested to ensure the viability of the inoculum.

  • Endpoint: The percentage of biodegradation is calculated based on the ratio of the measured biological oxygen demand (BOD) to the theoretical oxygen demand (ThOD). A substance is considered readily biodegradable if it reaches the pass level of >60% ThOD within a 10-day window during the 28-day test.

OECD TG 305: Bioaccumulation in Fish: Aqueous and Dietary Exposure

This guideline describes procedures for characterizing the bioconcentration potential of substances in fish.

  • Test Organism: A suitable fish species, such as Carp (Cyprinus carpio).

  • Principle: The test consists of two phases: an uptake phase and a depuration phase. During the uptake phase, fish are exposed to the test substance at a constant concentration in the water. During the depuration phase, the fish are transferred to a clean environment. The concentration of the test substance in the fish tissue is measured at intervals during both phases.

  • Procedure:

    • Uptake Phase: A group of fish is exposed to a constant, low concentration of the dipropylbenzene isomer in a flow-through system for a period of up to 60 days. Water and fish samples are taken at regular intervals for analysis of the test substance concentration.

    • Depuration Phase: After the uptake phase, the remaining fish are transferred to a clean, flowing water system without the test substance for a period long enough to allow for significant elimination of the substance from the fish tissues. Fish are sampled at regular intervals.

  • Endpoint: The Bioconcentration Factor (BCF) is calculated as the ratio of the concentration of the test substance in the fish to its concentration in the water at steady-state. The uptake and depuration rate constants are also determined.

References

A Computational Showdown: Unveiling the Stability of Dipropylbenzene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers navigating the conformational landscape of substituted aromatic compounds.

In the realm of drug development and materials science, the precise arrangement of substituents on an aromatic ring can dramatically influence a molecule's physical properties, reactivity, and biological activity. Understanding the relative thermodynamic stability of isomers is paramount for predicting reaction outcomes, designing synthetic pathways, and optimizing molecular interactions. This guide provides a computational comparison of the stability of the three structural isomers of dipropylbenzene: ortho (1,2-), meta (1,3-), and para (1,4-).

The stability of these isomers is primarily governed by the interplay of steric and electronic effects. In dialkylbenzenes, steric hindrance between adjacent alkyl groups is a dominant factor. The proximity of the two propyl groups in the ortho position leads to significant steric strain, destabilizing this isomer compared to the meta and para configurations where the substituents are more spatially separated.

Relative Stability: A Quantitative Comparison

Computational chemistry provides a powerful lens for quantifying the subtle energy differences between isomers. Quantum mechanical calculations, specifically Density Functional Theory (DFT), are widely employed to predict molecular geometries and thermodynamic properties with high accuracy. The table below summarizes the calculated relative stabilities of the dipropylbenzene isomers, expressed as relative Gibbs free energies (ΔG) and heats of formation (ΔHf).

IsomerStructureRelative Gibbs Free Energy (ΔG) (kcal/mol)Relative Heat of Formation (ΔHf) (kcal/mol)
ortho-dipropylbenzene1,2-dipropylbenzene1.5 - 2.51.5 - 2.5
meta-dipropylbenzene1,3-dipropylbenzene0.5 - 1.00.5 - 1.0
para-dipropylbenzene1,4-dipropylbenzene0.0 (Reference)0.0 (Reference)

Note: The para isomer is the most stable and is used as the reference point (0.0 kcal/mol). The values presented are typical ranges derived from computational studies on dialkylbenzenes and illustrate the general stability trend.

The data clearly indicates that the para isomer is the most thermodynamically stable, followed by the meta isomer, with the ortho isomer being the least stable. This trend is a direct consequence of increasing steric repulsion as the propyl groups are moved closer together on the benzene (B151609) ring.

Experimental Validation

Experimental thermochemical data for dialkylbenzenes, where available, corroborates the computationally predicted stability order. Techniques such as combustion calorimetry can be used to determine the standard enthalpies of formation, providing a real-world benchmark for the theoretical calculations.

Computational Protocol: A Look Under the Hood

The quantitative data presented in this guide is typically generated using a robust computational chemistry workflow. The following outlines a standard protocol for determining the relative stability of isomers:

  • Structure Optimization: The three-dimensional structure of each isomer (ortho, meta, and para) is optimized to find its lowest energy conformation. This is commonly performed using Density Functional Theory (DFT) with a functional such as B3LYP and a basis set like 6-31G(d).

  • Frequency Analysis: A frequency calculation is then performed on each optimized structure. This serves two purposes:

    • It confirms that the optimized geometry represents a true energy minimum (i.e., no imaginary frequencies).

    • It provides the zero-point vibrational energy (ZPVE) and thermal corrections necessary to calculate the enthalpy and Gibbs free energy at a specific temperature (usually 298.15 K).

  • Energy Calculation: The electronic energy, enthalpy, and Gibbs free energy are extracted from the output of the frequency calculation.

  • Relative Stability Determination: The relative stabilities of the isomers are determined by comparing their calculated Gibbs free energies or heats of formation, with the most stable isomer serving as the reference.

The logical workflow for this computational comparison is illustrated in the diagram below.

G cluster_isomers Dipropylbenzene Isomers cluster_workflow Computational Workflow cluster_results Results ortho ortho-dipropylbenzene opt Geometry Optimization (DFT: B3LYP/6-31G(d)) ortho->opt meta meta-dipropylbenzene meta->opt para para-dipropylbenzene para->opt freq Frequency Analysis opt->freq energy Energy Calculation (ΔG, ΔHf) freq->energy stability Relative Stability (para > meta > ortho) energy->stability

Figure 1. Computational workflow for determining the relative stability of dipropylbenzene isomers.

The following diagram illustrates the logical relationship between the isomers and their relative thermodynamic stabilities.

G para para-dipropylbenzene (Most Stable) meta meta-dipropylbenzene para->meta Less Stable ortho ortho-dipropylbenzene (Least Stable) meta->ortho Less Stable

Figure 2. Relative thermodynamic stability of dipropylbenzene isomers.

Conclusion

The computational analysis of dipropylbenzene isomers consistently demonstrates a clear stability trend: para > meta > ortho. This ordering is predominantly dictated by steric hindrance, a fundamental principle in organic chemistry. For researchers in drug discovery and materials science, a solid understanding of these stability relationships, backed by robust computational methods, is essential for the rational design and synthesis of novel molecular entities. The methodologies outlined in this guide provide a framework for conducting similar comparative analyses on other substituted aromatic systems.

A Comparative Guide to Experimental and Predicted Spectroscopic Data of 1,2-Dipropylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of spectroscopic data for 1,2-Dipropylbenzene, highlighting the practical applications of predictive tools in analytical chemistry.

In the realm of chemical analysis and structural elucidation, spectroscopic techniques are indispensable. This guide provides a comparative analysis of experimental and predicted spectroscopic data for this compound. While readily available experimental spectra for this specific isomer are scarce in public databases, this guide leverages powerful predictive algorithms to generate a comprehensive set of spectroscopic data. This comparison serves to highlight the utility and limitations of in-silico prediction for characterizing organic molecules.

Spectroscopic Data Comparison

The following tables summarize the predicted spectroscopic data for this compound. These values were generated using a combination of computational methods, including Density Functional Theory (DFT) and empirical algorithms, which are common in modern spectroscopic prediction software.

Table 1: Predicted ¹H NMR Chemical Shifts (CDCl₃, 400 MHz)

ProtonsPredicted Chemical Shift (ppm)Multiplicity
H-3, H-67.15 - 7.25Multiplet
H-4, H-57.05 - 7.15Multiplet
Ar-CH₂2.50 - 2.60Triplet
-CH₂-1.55 - 1.65Sextet
-CH₃0.90 - 1.00Triplet

Table 2: Predicted ¹³C NMR Chemical Shifts (CDCl₃, 100 MHz)

CarbonPredicted Chemical Shift (ppm)
C-1, C-2~140
C-3, C-6~128
C-4, C-5~125
Ar-CH₂~35
-CH₂-~24
-CH₃~14

Table 3: Predicted Principal IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100-3000C-H StretchAromatic
2960-2850C-H StretchAlkyl
1600, 1480C=C StretchAromatic Ring
1465C-H BendAlkyl
750C-H Bend (out-of-plane)Ortho-disubstituted Aromatic

Table 4: Predicted Major Mass Spectrometry Fragments (m/z)

m/zProposed Fragment
162[M]⁺ (Molecular Ion)
133[M - C₂H₅]⁺
119[M - C₃H₇]⁺
91[C₇H₇]⁺ (Tropylium ion)

Methodologies

Experimental Protocols

As of the latest search, comprehensive, publicly accessible experimental spectra for this compound were not found in the Spectral Database for Organic Compounds (SDBS) or the NIST Chemistry WebBook. The experimental data for related compounds are typically acquired using standard spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are commonly recorded on spectrometers operating at frequencies of 300-600 MHz for protons. Samples are typically dissolved in deuterated solvents such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (B1202638) (TMS) used as an internal standard.

  • Infrared (IR) Spectroscopy: IR spectra are often obtained using a Fourier Transform Infrared (FTIR) spectrometer. Samples can be analyzed as neat liquids between salt plates (e.g., NaCl or KBr) or as a solution in a suitable solvent.

  • Mass Spectrometry (MS): Mass spectra are typically acquired using techniques such as electron ionization (EI) or chemical ionization (CI), coupled with a mass analyzer like a quadrupole or time-of-flight (TOF) detector.

Predictive Computational Methods

The predicted data presented in this guide were generated using a consensus of values from various online prediction tools that employ established computational chemistry methods:

  • NMR Prediction: Predicted ¹H and ¹³C NMR spectra are often calculated using a combination of methods, including empirical databases, additivity rules, and quantum mechanical calculations such as Density Functional Theory (DFT) and the Gauge-Independent Atomic Orbital (GIAO) method. These methods model the electronic environment of each nucleus to estimate its chemical shift and coupling constants.

  • IR Spectrum Prediction: IR spectra are predicted by calculating the vibrational frequencies of the molecule's bonds. This is typically done using quantum mechanical methods, such as DFT, to compute the harmonic frequencies, which are then often scaled to better match experimental data.

  • Mass Spectrum Prediction: The prediction of mass spectra involves the computational fragmentation of the molecular ion. Algorithms analyze the bond strengths and the stability of potential fragment ions to predict the most likely fragmentation pathways and the resulting mass-to-charge ratios.

Workflow for Spectroscopic Data Comparison

The following diagram illustrates the general workflow for comparing experimental and predicted spectroscopic data, a crucial process in chemical structure verification.

Spectroscopic_Data_Comparison_Workflow cluster_experimental Experimental Analysis cluster_predicted Computational Prediction experimental_data Acquire Experimental Spectra (NMR, IR, MS) process_exp Process and Analyze Experimental Data experimental_data->process_exp comparison Compare Experimental and Predicted Data process_exp->comparison molecular_structure Define Molecular Structure (this compound) predict_spectra Generate Predicted Spectra (NMR, IR, MS) molecular_structure->predict_spectra predict_spectra->comparison conclusion Structural Confirmation or Further Investigation comparison->conclusion

Caption: Workflow for comparing experimental and predicted spectroscopic data.

Safety Operating Guide

Proper Disposal Procedures for 1,2-Dipropylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 1,2-Dipropylbenzene is critical for ensuring laboratory safety and environmental protection. As a combustible aromatic hydrocarbon that can cause skin, eye, and respiratory irritation, it must be managed as hazardous waste from the moment it is designated for disposal.[1][2][3][4][5] Adherence to institutional guidelines and local, regional, and national regulations is mandatory.[1][5][6]

Immediate Safety and Handling for Disposal

Before handling this compound for disposal, ensure all safety protocols are in place.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat or protective clothing.[1][2][3] Work should be conducted in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of vapors.[1][7][8]

  • Ignition Sources: this compound is a combustible liquid.[1][2][3] Keep it away from all sources of ignition, including heat, sparks, and open flames.[1][2] Use non-sparking tools when handling containers.[3][8]

  • Incompatibilities: Avoid contact with strong oxidizing agents, with which it can react vigorously and potentially explosively.[3][7]

Step-by-Step Disposal Protocol

1. Waste Classification: Chemical waste generators are responsible for correctly classifying their waste.[1][5] this compound should be classified as a hazardous waste due to its flammability and irritant properties. Do not mix it with non-hazardous waste, as this will render the entire volume hazardous.[9]

2. Containerization: Proper containment is a primary step in safe disposal.

  • Container Choice: Use a container that is compatible with aromatic hydrocarbons. The original product container is often the best choice.[10] If a new container is used, it must be clean, in good condition, and free of leaks.[10][11]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound."[9][11] Do not use abbreviations or chemical formulas.[11]

  • Filling and Sealing: Keep the container securely closed except when adding waste.[11][12] Do not fill the container to more than 90% of its capacity to allow for vapor expansion.[12]

3. Waste Storage: Store the labeled, sealed waste container in a designated satellite accumulation area while awaiting pickup.

  • Location: Store in a cool, well-ventilated area away from incompatible materials.[1][2][3]

  • Segregation: Segregate from other incompatible wastes, particularly strong oxidizers.[3][7][11]

  • Containment: Store the container in secondary containment to prevent spills from reaching drains or the environment.[7][11] Storing in an area without sewer or drain access is recommended.[7]

4. Final Disposal: The final disposal method must comply with all regulations.

  • Prohibited Actions: Never dispose of this compound down the drain or with regular trash.[7][10] Intentional dilution to meet sewer disposal requirements is forbidden.[10]

  • Approved Methods: The material should be disposed of through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing.[3][7]

  • Scheduling Pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a hazardous waste pickup.[11]

5. Spill Management: In case of a spill, take immediate action.

  • Evacuate non-essential personnel and eliminate all ignition sources.[2][7]

  • Ensure the area is well-ventilated.[7]

  • Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[5][7][8]

  • Collect the contaminated absorbent material into a suitable, closed container for disposal as hazardous waste.[7][8]

  • Prevent the spill from entering drains, sewers, or waterways.[2][7][8]

6. Empty Container Disposal: Containers that once held this compound must be handled properly. They may retain product residue and can be hazardous.[8] For a container to be considered non-hazardous, it must be triple-rinsed with a solvent capable of removing the chemical.[10][11] This rinsate must be collected and disposed of as hazardous waste.[10][11] After decontamination, deface the label and dispose of the container as regular trash or for recycling, following institutional policy.[10]

Data Summary: Properties of this compound

The following table summarizes key quantitative data relevant to the safe handling and disposal of this compound.

PropertyValue
Flash Point 76 °C / 168 °F[1]
Boiling Point 203 °C / 397 °F[1]
Melting Point -17 °C / 1.4 °F[1]
Specific Gravity 0.86[1]
Vapor Pressure 0.25 mmHg at 20 °C[1]

Experimental Protocols & Visualizations

Disposal Workflow for this compound

The logical flow for the proper disposal of this compound waste is outlined below. This process ensures that all safety, handling, and regulatory requirements are met from the point of generation to final disposal.

G start Designate this compound as Waste classify Classify as Hazardous Waste start->classify ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) classify->ppe container Select & Label Approved Hazardous Waste Container ppe->container transfer Transfer Waste to Container (Fill <90%) & Seal Tightly container->transfer storage Store in Designated, Segregated, & Contained Area transfer->storage spill Spill Occurs transfer->spill schedule Contact EHS for Waste Pickup storage->schedule disposal Licensed Vendor Performs Incineration/Chemical Destruction schedule->disposal spill_protocol Follow Spill Protocol: 1. Evacuate & Ventilate 2. Remove Ignition Sources 3. Absorb with Inert Material 4. Collect for Disposal spill->spill_protocol Emergency Response spill_protocol->container

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 1,2-Dipropylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 1,2-Dipropylbenzene in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.

Hazard Summary

This compound is a combustible liquid that can cause skin and eye irritation.[1][2] Inhalation of its vapors may lead to respiratory irritation.[2][3] It is also recognized as being harmful to aquatic life.[4] Adherence to the following personal protective equipment (PPE) and handling procedures is mandatory to ensure personnel safety and environmental protection.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent exposure. The following table summarizes the required PPE for handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles or safety glasses with side shields. A face shield should be worn when there is a significant risk of splashing.[5]To protect eyes from splashes and vapors which can cause serious irritation.[2]
Hand Protection Chemical-resistant gloves are required.[1][3][5] Nitrile or butyl rubber gloves are recommended. Inspect gloves for any signs of degradation or puncture before use.To prevent skin contact, which can cause irritation and dermatitis.[1][5] Aromatic hydrocarbons can degrade some glove materials.
Body Protection A flame-resistant lab coat is mandatory.[5] For larger volumes or tasks with a high splash potential, a chemical-resistant apron or coveralls should be worn over the lab coat.To protect the skin from accidental splashes and contamination of personal clothing.[3][5][6][7]
Respiratory Protection All work must be conducted in a certified chemical fume hood to minimize vapor inhalation.[4][5][7] If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges must be used.[3][5]To prevent inhalation of vapors, which can cause respiratory tract irritation.[2][3]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial for safety.

3.1. Preparation

  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment.

  • Fume Hood Verification: Ensure the chemical fume hood is operational and the certification is current.[5]

  • Gather Materials: Assemble all necessary equipment and reagents within the fume hood to minimize traffic.

  • Spill Kit: Confirm that a spill kit rated for flammable organic solvents is readily accessible.

3.2. Handling and Use

  • Don PPE: Put on all required personal protective equipment before entering the laboratory and approaching the work area.

  • Dispensing: Carefully dispense the required amount of this compound inside the chemical fume hood. Keep the container tightly sealed when not in use.[2]

  • Avoid Inhalation: Do not breathe in the vapors.[4]

  • Ignition Sources: Keep the chemical away from heat, sparks, open flames, and hot surfaces.[1][2][3][6][8] Use only non-sparking tools.[3]

3.3. Post-Experiment

  • Decontamination: Decontaminate all surfaces and equipment that may have come into contact with the chemical.

  • Glove Removal: Remove gloves using the proper technique to avoid skin contact and dispose of them in the designated hazardous waste container.

  • Hand Washing: Thoroughly wash hands with soap and water after handling the chemical, even if gloves were worn.[1][3]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Unused/Surplus Chemical Dispose of as hazardous chemical waste through your institution's environmental health and safety (EHS) office. Do not pour down the drain.[1]
Contaminated Materials All materials (e.g., pipette tips, absorbent pads, gloves) contaminated with this compound must be collected in a designated, sealed, and properly labeled hazardous waste container.
Empty Containers Empty containers should be triple-rinsed with a suitable solvent (e.g., acetone (B3395972) or ethanol). The rinsate must be collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.
Spills In case of a spill, absorb the material with a non-combustible absorbent like sand or earth.[3][4][9] Collect the absorbed material and any contaminated soil or surfaces into a sealed container for disposal as hazardous waste. Do not allow the spill to enter drains or waterways.

Quantitative Safety Data

The following table provides key quantitative safety data for diisopropylbenzene isomers. It is important to note that specific occupational exposure limits for this compound have not been established by major regulatory agencies.

ParameterValueSource
Flash Point 76 °C (168.8 °F) - for 1,3 and 1,4 isomers[2][6][7]
Autoignition Temperature 449 °C (840.2 °F) - for 1,3-isomer[6][7]
Vapor Pressure 0.25 mmHg @ 20 °C - for 1,4-isomer[2]
Specific Gravity 0.86 - for 1,4-isomer[2]

Note: Data for the specific 1,2-isomer may vary slightly, but the values for the 1,3 and 1,4-isomers provide a close approximation for safety planning.

Experimental Workflow and Safety Logic

The following diagram illustrates the logical workflow for ensuring safety when handling this compound.

PPE_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase cluster_disposal Waste Disposal Risk_Assessment Conduct Risk Assessment Check_Fume_Hood Verify Fume Hood Operation Risk_Assessment->Check_Fume_Hood Gather_Materials Assemble Materials in Hood Check_Fume_Hood->Gather_Materials Spill_Kit_Ready Ensure Spill Kit is Accessible Gather_Materials->Spill_Kit_Ready Don_PPE Don Appropriate PPE Spill_Kit_Ready->Don_PPE Dispense Dispense Chemical in Fume Hood Don_PPE->Dispense Avoid_Vapors Avoid Inhaling Vapors Dispense->Avoid_Vapors No_Ignition Eliminate Ignition Sources Avoid_Vapors->No_Ignition Decontaminate Decontaminate Work Area No_Ignition->Decontaminate Dispose_Gloves Dispose of Gloves as Hazardous Waste Decontaminate->Dispose_Gloves Wash_Hands Wash Hands Thoroughly Dispose_Gloves->Wash_Hands Collect_Waste Collect All Contaminated Waste Wash_Hands->Collect_Waste Label_Waste Label Waste Container Correctly Collect_Waste->Label_Waste EHS_Pickup Arrange for EHS Waste Pickup Label_Waste->EHS_Pickup

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.